Product packaging for Rosiridin(Cat. No.:CAS No. 100462-37-1)

Rosiridin

Cat. No.: B1679570
CAS No.: 100462-37-1
M. Wt: 332.39 g/mol
InChI Key: PBPYEEMQIFDGSQ-MOIFMYGASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6'-o-Deacetylrosiridoside C has been reported in Rhodiola sachalinensis and Rhodiola rosea with data available.
See also: Sedum roseum root (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O7 B1679570 Rosiridin CAS No. 100462-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100462-37-1

Molecular Formula

C16H28O7

Molecular Weight

332.39 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2E,4S)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3/b10-6+/t11-,12+,13+,14-,15+,16+/m0/s1

InChI Key

PBPYEEMQIFDGSQ-MOIFMYGASA-N

Isomeric SMILES

CC(=CC[C@@H](/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)O)C

Canonical SMILES

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rosiridin;  (-)-Rosiridin;  6'-O-Deacetylrosiridoside C; 

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Biological Activities of Rosiridin from Rhodiola rosea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the pharmacological potential of Rosiridin, a key bioactive compound isolated from the adaptogenic plant Rhodiola rosea. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing its diverse biological activities, underlying mechanisms of action, and relevant experimental protocols.

Introduction

This compound, a monoterpene glycoside found in Rhodiola rosea, has garnered significant scientific interest for its potential therapeutic applications. Traditionally, Rhodiola rosea has been utilized in folk medicine for its adaptogenic properties, enhancing resistance to physical and mental stress. Modern research has begun to elucidate the specific contributions of its constituent compounds, with this compound emerging as a promising agent with a range of biological effects. This guide provides a detailed overview of the current scientific understanding of this compound's activity, focusing on its neuroprotective, anti-inflammatory, and enzyme-inhibitory properties.

Enzyme Inhibitory Activity

This compound has demonstrated notable inhibitory effects on several key enzymes implicated in various pathological conditions. The following tables summarize the available quantitative data on its enzyme inhibition profile.

Monoamine Oxidase (MAO) Inhibition

This compound has been identified as an inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the catabolism of monoamine neurotransmitters. This inhibitory action suggests its potential in the management of depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3]

EnzymeConcentration% InhibitionpIC50Reference CompoundpIC50 of Reference
MAO-A10 µM16.2 ± 2.3%-Clorgyline-
MAO-B10 µM83.8 ± 1.1%5.38 ± 0.05L-deprenyl7.23 ± 0.04
Alpha-Glucosidase Inhibition

Recent studies have indicated that this compound possesses inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential role for this compound in the management of type 2 diabetes.

EnzymeIC50
α-Glucosidase40.62 ± 3.74 µM
Tyrosinase and Neuraminidase Inhibition

While specific IC50 values for this compound's inhibition of tyrosinase and neuraminidase are not yet available in the literature, extracts of Rhodiola rosea have shown activity against these enzymes. Further research is warranted to determine the specific contribution of this compound to these effects. An ethanol extract of Rhodiola rosea exhibited an ED50 value of >10 mg/ml for tyrosinase inhibition, which improved to 0.78 mg/ml after fermentation.[4][5] Flavonols isolated from Rhodiola rosea have demonstrated neuraminidase inhibitory activities with IC50 values ranging from 0.8 to 56.9 µM.[2][3]

Neuroprotective Activity

This compound has been shown to exert significant neuroprotective effects in various preclinical models of neurological disorders. Its mechanisms of action involve the modulation of oxidative stress, neuroinflammation, and apoptotic pathways.

Attenuation of Scopolamine-Induced Cognitive Impairment

In a rat model of scopolamine-induced amnesia, oral administration of this compound (10 mg/kg for 14 days) demonstrated a significant restoration of cognitive function. This was evidenced by a reduction in latency time in the Morris water maze test and an increased percentage of spontaneous alterations in the Y-maze test.[6]

Biochemical Effects of this compound in Scopolamine-Treated Rats:

ParameterEffect of this compound Treatment
Acetylcholinesterase (AChE)Restoration of activity
Choline Acetyltransferase (ChAT)Restoration of activity
Reduced Glutathione (GSH)Normalized levels
Superoxide Dismutase (SOD)Normalized levels
Malondialdehyde (MDA)Normalized levels
Tumor Necrosis Factor-α (TNF-α)Normalized levels
Interleukin-1β (IL-1β)Normalized levels
Interleukin-6 (IL-6)Normalized levels
Interferon-γ (IFN-γ)Normalized levels
Caspase-3Normalized levels
Caspase-9Normalized levels
Anti-Huntington's Disease-like Effects

In a 3-nitropropionic acid (3-NPA)-induced rat model of Huntington's disease, this compound (10 mg/kg, p.o.) demonstrated neuroprotective effects by restoring behavioral parameters and modulating several biochemical markers.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate key inflammatory signaling pathways, particularly the NF-κB pathway. By inhibiting the activation of NF-κB, this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its interaction with and modulation of critical intracellular signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways influenced by this compound.

NF-κB Signaling Pathway in Inflammation

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By preventing the nuclear translocation of NF-κB, this compound suppresses the transcription of genes encoding pro-inflammatory cytokines.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, Scopolamine) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Genes Induces Transcription NFkB_IkB->NFkB IκBα degradation DNA DNA (κB sites) This compound This compound This compound->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.
Caspase-3/9 Apoptotic Pathway in Neurodegeneration

This compound has been observed to normalize the levels of activated caspase-3 and caspase-9 in models of neurodegeneration, suggesting an anti-apoptotic effect.[6] This is crucial for its neuroprotective activity.

Caspase_Pathway Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Scopolamine) Mitochondria Mitochondria Neurotoxic_Stimuli->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound This compound->Caspase9 Inhibits Activation This compound->Caspase3 Inhibits Activation

This compound inhibits the caspase-dependent apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • This compound (test compound)

  • Clorgyline (MAO-A specific inhibitor, positive control)

  • L-deprenyl (MAO-B specific inhibitor, positive control)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive controls in the appropriate buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme solution to each well.

  • Add the test compound (this compound) or positive control at various concentrations to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, kynuramine.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the pIC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Scopolamine-Induced Cognitive Impairment Model

Objective: To evaluate the neuroprotective effect of this compound against scopolamine-induced memory deficits in rats.

Experimental Workflow:

Scopolamine_Model_Workflow Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=6-8 per group) Acclimatization->Grouping Treatment Daily Treatment (14 days) Grouping->Treatment Induction Scopolamine Injection (1 mg/kg, i.p.) Treatment->Induction 30 min prior to tests Behavioral Behavioral Tests (MWM, Y-maze) Induction->Behavioral Sacrifice Sacrifice & Brain Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (AChE, Cytokines, etc.) Sacrifice->Biochemical

Workflow for the scopolamine-induced cognitive impairment model.

Animal Groups:

  • Group 1 (Control): Vehicle (e.g., saline)

  • Group 2 (Scopolamine): Vehicle + Scopolamine (1 mg/kg, i.p.)

  • Group 3 (this compound): this compound (10 mg/kg, p.o.) + Scopolamine (1 mg/kg, i.p.)

  • Group 4 (Reference Drug): Donepezil (or other standard nootropic) + Scopolamine (1 mg/kg, i.p.)

Procedure:

  • Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Randomly divide the animals into the experimental groups.

  • Administer this compound or the vehicle orally once daily for 14 consecutive days.

  • On the days of behavioral testing, administer scopolamine intraperitoneally 30 minutes before the tests.

  • Conduct behavioral assessments such as the Morris Water Maze and Y-maze to evaluate learning and memory.

  • Following the behavioral tests, sacrifice the animals and collect brain tissue for biochemical analysis of markers such as AChE, ChAT, oxidative stress markers, and inflammatory cytokines.

Conclusion

This compound, a bioactive constituent of Rhodiola rosea, exhibits a compelling profile of biological activities with significant therapeutic potential. Its well-documented inhibitory effects on monoamine oxidases, coupled with its emerging role as an alpha-glucosidase inhibitor, highlight its relevance in the fields of neuropharmacology and metabolic disorders. Furthermore, its neuroprotective and anti-inflammatory actions, mediated through the modulation of key signaling pathways such as NF-κB and caspase-3/9, provide a strong rationale for its further investigation as a lead compound in drug discovery programs. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and development efforts aimed at harnessing its full therapeutic potential. Further studies are encouraged to elucidate the precise molecular targets and to obtain more extensive quantitative data on its diverse biological effects.

References

The Technical Guide to Rosiridin: Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiridin, a monoterpene glycoside, is a significant bioactive compound predominantly found in the plant genus Rhodiola. With growing interest in its therapeutic potential, particularly its neuroprotective and adaptogenic properties, efficient methods for its extraction and purification are paramount for research and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its concentration in various Rhodiola species. It further presents a meticulous compilation of extraction and isolation methodologies, including solvent extraction, accelerated solvent extraction (ASE), and advanced chromatographic techniques such as high-speed counter-current chromatography (HSCCC) and high-performance liquid chromatography (HPLC). Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate reproducible and efficient isolation of this compound for further scientific investigation.

Natural Sources of this compound

This compound is primarily isolated from the roots and rhizomes of plants belonging to the Rhodiola genus, which are native to cold regions of the world. The most prominent and commercially utilized source is Rhodiola rosea L., commonly known as golden root or arctic root.[1] Another notable source is Rhodiola sachalinensis.[2] The concentration of this compound and other bioactive compounds in Rhodiola species can vary depending on the plant's geographical origin, age, and the specific part of the plant used (rhizome vs. root).

Table 1: Quantitative Content of this compound and Other Major Bioactive Compounds in Rhodiola rosea

Plant PartExtraction MethodThis compound ContentOther Major Compounds ContentReference
RootsMethanol Extraction followed by HSCCC1.8 mg (from 100 mg purified fraction, 92% purity)Rosavin (3.4 mg, 97% purity), Salidroside (0.5 mg, 90% purity), Rosarin (1.3 mg, 99% purity), Rosin (1.2 mg, 95% purity)[3]
RhizomesMethanolic Accelerated Solvent Extraction (ASE)Identified, but not quantified individuallySalidroside (300.11 mg/100 g), Rosavin (1565.06 mg/100 g)[1]
Roots/RhizomesWater ExtractShowed 88.9% MAO-B inhibition at 100 µg/mLNot specified[4][5]
Roots/RhizomesMethanol ExtractShowed 81.8% MAO-B inhibition at 100 µg/mLNot specified[4][5]

Extraction Methodologies

The initial step in isolating this compound involves extracting the compound from the plant material. The choice of extraction method significantly impacts the yield and purity of the final product.

Solvent Extraction

Conventional solvent extraction using maceration or Soxhlet apparatus is a common method. Ethanol and methanol are frequently used solvents.

Experimental Protocol: Ethanolic Maceration

  • Preparation of Plant Material: Dried and powdered Rhodiola rosea roots and rhizomes are used.

  • Solvent: 70% (v/v) ethanol is prepared.

  • Extraction: The powdered plant material is macerated in the solvent at a solid-to-solvent ratio of 1:20. The mixture is shaken in a rotary shaker for 24 hours at 20°C.

  • Filtration: The extract is filtered to separate the solid plant material from the liquid extract.

  • Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Accelerated Solvent Extraction (ASE)

ASE is a more efficient method that utilizes elevated temperatures and pressures to enhance extraction.

Experimental Protocol: Methanolic ASE

  • Preparation of Plant Material: Freeze-dried and powdered Rhodiola rosea rhizomes are used.

  • Solvent: 85% methanol.

  • ASE Parameters:

    • Temperature: 60°C

    • Pressure: 68.9 bar

    • Extraction Cycles: 3

    • Static Extraction Time per Cycle: 5 minutes

  • Collection: The resulting extract is collected for further purification. Methanolic ASE has been shown to be a superior method for extracting various substance groups from Rhodiola rosea.[1]

Dynamic Countercurrent Extraction

This method involves a continuous flow of solvent against the movement of the plant material, which can improve extraction efficiency.

Experimental Protocol: Dynamic Countercurrent Extraction

  • Preparation of Plant Material: Dried and crushed Rhodiola rosea roots (40 mesh).

  • Solvent System: 80% alcohol solution containing 2% hexadecyl trimethyl quaternary ammonium bromide and 1% potassium acetate. The solvent is used at a 10:1 ratio to the plant material weight.

  • Extraction: Dynamic countercurrent extraction is performed at 25°C.

  • Concentration: The resulting extract is concentrated under vacuum to a specific gravity of 1.15-1.20.

  • Precipitation: Acidified pure water (7 times the weight of the concentrate) is added, and the mixture is refrigerated overnight to precipitate impurities.

  • Final Product: The supernatant is spray-dried to obtain the final extract.

Isolation and Purification Protocols

Following extraction, chromatographic techniques are employed to isolate and purify this compound from the crude extract.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

Experimental Protocol: HSCCC for this compound Isolation

  • Sample Preparation: A methanol extract of Rhodiola rosea roots is first fractionated using liquid-liquid partition and a polyamide column clean-up.

  • HSCCC System: A semi-preparative HSCCC instrument is used.

  • Solvent System: A two-phase solvent system of ethyl acetate:butanol:water (3:2:5 v/v/v) is prepared.

  • Elution Mode: Head-to-tail elution.

  • Operating Parameters:

    • Flow rate: 1.5 mL/min

    • Rotary speed: 1000 rpm

  • Fraction Collection: Fractions are collected and analyzed. This compound is typically found in one of the later fractions.

  • Further Purification (if necessary): The this compound-containing fraction can be further purified by semi-preparative HPLC. A study using this method yielded this compound with 92% purity.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for the final purification and quantitative analysis of this compound.

Experimental Protocol: Analytical HPLC for this compound Quantification

  • HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is used.

  • Column: A C18 reversed-phase column (e.g., ZORBAX SB-C18, 100 mm × 2.1 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of acetonitrile (B) in water with 0.1% formic acid (A).

    • Gradient Program: 2% B to 22% B over 13.33 min, then to 70% B at 22.22 min, and back to 2% B at 22.66 min.[6]

  • Detection: UV detection at 221 nm (for phenylethanoids) and 251 nm (for phenylpropanoids including this compound).[7]

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Table 2: Summary of Chromatographic Conditions for this compound Isolation and Analysis

TechniqueColumn/SupportMobile Phase/Solvent SystemDetectionPurity/YieldReference
HSCCCLiquid-LiquidEthyl acetate:butanol:water (3:2:5)UV (fraction analysis)92% purity[3]
HPLC (Analytical)C18 reversed-phaseAcetonitrile/Water with 0.1% formic acid (gradient)UV at 251 nmQuantitative analysis[1][6][7]
Semi-preparative HPLCSynergi-hydro RP C18Not specifiedNot specifiedFurther purification of HSCCC fractions[3]

Visualizing Workflows and Mechanisms

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from Rhodiola rosea.

G cluster_0 Extraction cluster_1 Preliminary Purification cluster_2 Isolation cluster_3 Final Purification & Analysis A Rhodiola rosea Roots/Rhizomes (Dried, Powdered) B Solvent Extraction (e.g., 70% Ethanol Maceration or 85% Methanol ASE) A->B C Crude Extract B->C D Liquid-Liquid Partition C->D E Polyamide Column Chromatography D->E F Enriched Fraction E->F G High-Speed Counter-Current Chromatography (HSCCC) F->G H This compound-rich Fraction G->H I Semi-Preparative HPLC H->I J Pure this compound (>92%) I->J K Analytical HPLC-DAD/MS J->K L Structure Elucidation & Quantification K->L

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway: Monoamine Oxidase Inhibition by this compound

This compound has been shown to inhibit monoamine oxidases A and B (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5] This inhibitory action is believed to contribute to its antidepressant and neuroprotective effects.

G cluster_0 Presynaptic Neuron cluster_1 Mechanism of Action cluster_2 Postsynaptic Effect MA Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO-A & MAO-B) MA->MAO Substrate for IncreasedMA Increased Monoamine Levels in Synaptic Cleft MA->IncreasedMA Increased availability This compound This compound This compound->MAO Inhibits Degradation Degradation of Monoamines MAO->Degradation Catalyzes Neurotransmission Enhanced Neurotransmission IncreasedMA->Neurotransmission

Caption: this compound's inhibition of monoamine oxidase.

Conclusion

This guide provides a detailed overview of the natural sources and methodologies for the isolation of this compound, tailored for a scientific audience. The compiled quantitative data and step-by-step protocols for extraction and chromatographic purification serve as a valuable resource for researchers aiming to isolate this compound for pharmacological studies and potential drug development. The provided workflows and pathway diagrams offer a clear visual representation of the key processes involved. Adherence to these detailed methods will facilitate the efficient and reproducible isolation of high-purity this compound, thereby advancing our understanding of its biological activities and therapeutic applications.

References

Pharmacological Properties of Rosiridin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiridin, a monoterpene glycoside isolated from Rhodiola species, notably Rhodiola rosea and Rhodiola sachalinensis, has emerged as a compound of significant interest within the scientific community. Possessing a range of pharmacological activities, this compound demonstrates notable potential for therapeutic applications, particularly in the realm of neurodegenerative and affective disorders. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its enzyme inhibition, neuroprotective effects, and modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Monoamine Oxidase Inhibition

A primary and well-documented pharmacological property of this compound is its ability to inhibit monoamine oxidases (MAO), enzymes crucial in the catabolism of monoamine neurotransmitters.

Quantitative Data

This compound has been shown to inhibit both MAO-A and MAO-B, with a more pronounced effect on the latter.[1][2] This selective inhibition suggests potential therapeutic benefits in conditions such as depression and senile dementia.[1][2]

EnzymeConcentration% InhibitionpIC50Reference
MAO-A10 µM16.2 ± 2.3%Not Determined[1]
MAO-B10 µM83.8 ± 1.1%5.38 ± 0.05[1][2]
Experimental Protocol: MAO Inhibition Assay

The inhibitory activity of this compound against MAO-A and MAO-B was determined using a fluorescence-based microtiter plate bioassay.[2]

  • Enzyme Source: Human recombinant MAO-A and MAO-B.[2]

  • Substrate: Kynuramine.[2]

  • Principle: Non-fluorescent kynuramine is oxidatively deaminated by MAO to the fluorescent metabolite 4-hydroxyquinoline.[2]

  • Procedure:

    • This compound, dissolved in a suitable solvent, is pre-incubated with the MAO enzyme in a buffer solution.

    • The substrate, kynuramine, is added to initiate the enzymatic reaction.

    • The reaction is incubated for a specific period at a controlled temperature.

    • The reaction is stopped, and the fluorescence of the product, 4-hydroxyquinoline, is measured at an appropriate excitation and emission wavelength.

    • The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to that of a control reaction without the inhibitor.

    • The pIC50 value is calculated from the concentration-response curve.[2]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in preclinical models of cognitive impairment and neurodegenerative disease.[3][4]

Scopolamine-Induced Cognitive Impairment Model

In a rat model of scopolamine-induced cognitive deficits, this compound treatment was shown to ameliorate memory impairment and mitigate oxidative and nitrative stress.[3]

BiomarkerScopolamine ControlThis compound (10 mg/kg) + Scopolamine% Change with this compoundReference
Oxidative Stress Markers
Malondialdehyde (MDA)IncreasedSignificantly Decreased[3]
Reduced Glutathione (GSH)DecreasedSignificantly Increased[3]
Superoxide Dismutase (SOD)DecreasedSignificantly Increased[3]
Catalase (CAT)DecreasedSignificantly Increased[3]
Pro-inflammatory Cytokines
TNF-αIncreasedSignificantly Decreased[3]
IL-1βIncreasedSignificantly Decreased[3]
IL-6IncreasedSignificantly Decreased[3]
Apoptotic Markers
Caspase-3IncreasedSignificantly Decreased[3]
Caspase-9IncreasedSignificantly Decreased[3]
  • Animal Model: Male Wistar rats.[3]

  • Induction of Cognitive Impairment: Intraperitoneal (i.p.) injection of scopolamine.[3]

  • Treatment: Oral administration of this compound (10 mg/kg) for 14 days.[3]

  • Behavioral Assessments: Morris Water Maze and Y-maze tests to evaluate spatial learning and memory.[3]

  • Biochemical Analysis: Following behavioral tests, brain tissues are homogenized and analyzed for levels of oxidative stress markers, pro-inflammatory cytokines, and caspases using standard biochemical assays (e.g., ELISA, spectrophotometric assays).[3]

3-Nitropropionic Acid-Induced Huntington's Disease Model

This compound has also shown therapeutic potential in a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NPA).[4]

Biomarker3-NPA ControlThis compound (10 mg/kg) + 3-NPA% Change with this compoundReference
Oxidative Stress Markers
Malondialdehyde (MDA)IncreasedSignificantly Decreased[4]
Reduced Glutathione (GSH)DecreasedSignificantly Increased[4]
Catalase (CAT)DecreasedSignificantly Increased[4]
Neuroinflammatory Markers
TNF-αIncreasedSignificantly Decreased[4]
IL-1βIncreasedSignificantly Decreased[4]
Other Biochemical Parameters
Acetylcholinesterase (AChE)IncreasedSignificantly Decreased[4]
Succinate DehydrogenaseDecreasedSignificantly Increased[4]
Brain-Derived Neurotrophic Factor (BDNF)DecreasedSignificantly Increased[4]
  • Animal Model: Male Wistar rats.[4]

  • Induction of Huntington's-like Symptoms: Intraperitoneal (i.p.) injection of 3-nitropropionic acid.[4]

  • Treatment: Oral administration of this compound (10 mg/kg) for 22 days.[4]

  • Behavioral Assessments: Beam-walk test, hanging wire test, and elevated plus-maze to assess motor coordination and memory.[4]

  • Biochemical Analysis: Following behavioral assessments, brain tissues are processed to measure levels of oxidative stress markers, pro-inflammatory cytokines, acetylcholinesterase activity, succinate dehydrogenase activity, and BDNF levels.[4]

Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of specific signaling pathways involved in inflammation and apoptosis.

Inhibition of Pro-inflammatory and Apoptotic Pathways

This compound has been shown to downregulate the expression of pro-inflammatory cytokines and key apoptotic proteins.[3]

G Scopolamine Scopolamine TNF_alpha TNF-α Scopolamine->TNF_alpha Upregulates Caspase9 Caspase-9 Scopolamine->Caspase9 Upregulates This compound This compound This compound->TNF_alpha Inhibits This compound->Caspase9 Inhibits Neuroinflammation Neuroinflammation TNF_alpha->Neuroinflammation Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's inhibitory effect on scopolamine-induced signaling.

Experimental Workflow for In Vivo Neuroprotection Studies

The following diagram outlines the typical workflow for investigating the neuroprotective effects of this compound in rodent models.

G cluster_0 Animal Model Induction cluster_1 Treatment Regimen cluster_2 Assessment cluster_3 Data Analysis Animal_Model Rodent Model (e.g., Wistar Rats) Induction Induction of Pathology (e.g., Scopolamine or 3-NPA) Animal_Model->Induction Treatment This compound Administration (e.g., 10 mg/kg, oral) Induction->Treatment Behavioral Behavioral Testing (Memory, Motor Function) Treatment->Behavioral Biochemical Biochemical Analysis (Brain Tissue Homogenates) Behavioral->Biochemical Data Statistical Analysis and Interpretation Biochemical->Data

Workflow for in vivo neuroprotection studies of this compound.

Conclusion

This compound exhibits a compelling pharmacological profile characterized by its potent and selective inhibition of MAO-B and its significant neuroprotective effects in preclinical models of neurodegeneration. Its ability to modulate oxidative stress, neuroinflammation, and apoptotic pathways underscores its potential as a lead compound for the development of novel therapies for a range of neurological disorders. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in clinical settings.

References

Rosiridin: A Technical Guide to its Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiridin, a monoterpene glycoside isolated from Rhodiola rosea, has emerged as a compound of significant interest for its potential therapeutic effects on the central nervous system (CNS). Preclinical evidence strongly suggests its role as a neuroprotective agent with potential applications in the management of neurodegenerative diseases and cognitive impairments. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the CNS, with a focus on its mechanism of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring compound that has been traditionally associated with the adaptogenic properties of Rhodiola rosea.[1][2] Modern pharmacological studies have begun to elucidate the specific mechanisms underlying its effects on the CNS. The primary mode of action identified is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, which is implicated in the degradation of key neurotransmitters.[3][4][5] Beyond this, this compound exhibits potent antioxidant, anti-inflammatory, and anti-apoptotic properties, contributing to its overall neuroprotective profile.[2][6][7] This guide synthesizes the available preclinical data to present a detailed technical overview for the scientific community.

Mechanism of Action

This compound's effects on the central nervous system are multifaceted, stemming from its ability to modulate several key biological pathways.

Monoamine Oxidase Inhibition

This compound has been identified as an inhibitor of both MAO-A and MAO-B, with a more pronounced effect on MAO-B.[3][4][5] This inhibition leads to an increase in the synaptic availability of monoamine neurotransmitters, which is a well-established strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[5]

Neuroprotection

This compound demonstrates significant neuroprotective effects through several mechanisms:

  • Antioxidant Activity: this compound combats oxidative stress by enhancing the activity of endogenous antioxidant enzymes and reducing lipid peroxidation.[6][7]

  • Anti-inflammatory Effects: The compound has been shown to suppress the production of pro-inflammatory cytokines in the brain.[6][7]

  • Anti-apoptotic Action: this compound can inhibit programmed cell death by modulating the expression of key apoptotic proteins.[2][6]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various models of CNS disorders.

Table 1: Monoamine Oxidase Inhibition
EnzymeConcentration% InhibitionpIC50Reference
MAO-A10 µM16.2 ± 2.3%-[3]
MAO-B10 µM83.8 ± 1.1%5.38 ± 0.05[3][4][5]
Table 2: Effects on Antioxidant and Oxidative Stress Markers in Rodent Brains
ModelTreatmentGSHSODCATMDAReference
Scopolamine-induced cognitive impairmentThis compound (10 mg/kg)Restored to normalRestored to normalRestored to normalReduced[2]
3-Nitropropionic acid-induced Huntington's-like modelThis compound (10 mg/kg)Significantly restoredSignificantly restoredSignificantly restoredSignificantly reduced[4]
Aluminum chloride-induced memory impairmentThis compound (10 & 20 mg/kg)Significantly restoredSignificantly restoredSignificantly restoredSignificantly reduced[8][9]

GSH: Glutathione; SOD: Superoxide Dismutase; CAT: Catalase; MDA: Malondialdehyde

Table 3: Modulation of Inflammatory and Apoptotic Markers in Rodent Brains
ModelTreatmentTNF-αIL-1βIL-6IFN-γCaspase-3Caspase-9NitriteReference
Scopolamine-induced cognitive impairmentThis compound (10 mg/kg)ReducedReducedReducedReducedReducedReduced-[2][10]
3-Nitropropionic acid-induced Huntington's-like modelThis compound (10 mg/kg)------Significantly modulated[4]
Aluminum chloride-induced memory impairmentThis compound (10 & 20 mg/kg)Significantly reducedSignificantly reducedSignificantly reduced---Significantly reduced[7]

TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6; IFN-γ: Interferon-gamma

Table 4: Effects on Neurotransmitter Systems and Signaling Pathways in Rodent Brains
ModelTreatmentAChEBuChEBDNFNFκBPI3KpAktReference
3-Nitropropionic acid-induced Huntington's-like modelThis compound (10 mg/kg)Significantly restored-Modulated---[4]
Aluminum chloride-induced memory impairmentThis compound (10 & 20 mg/kg)Significantly restoredSignificantly restoredUpregulatedDownregulatedUpregulatedUpregulated[8][11]

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; BDNF: Brain-Derived Neurotrophic Factor; NFκB: Nuclear Factor kappa B; PI3K: Phosphatidylinositol 3-kinase; pAkt: phosphorylated Akt

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Animal Models
  • Scopolamine-Induced Cognitive Impairment Model:

    • Animals: Male adult Wistar rats (200 ± 20 g).

    • Induction: Scopolamine (1 mg/kg) administered intraperitoneally (i.p.).[10]

    • Treatment: this compound (10 mg/kg) administered orally (p.o.) for 14 days.[10]

  • 3-Nitropropionic Acid (3-NPA)-Induced Huntington's-like Model:

    • Animals: Male Wistar rats.

    • Induction: 3-NPA (10 mg/kg, i.p.) administered for the duration of the study.[4]

    • Treatment: this compound (10 mg/kg, p.o.) administered for 22 days.[12]

  • Aluminum Chloride (AlCl₃)-Induced Memory Impairment Model:

    • Animals: Wistar rats.

    • Induction: AlCl₃ (100 mg/kg, p.o.) administered for 42 days.[7][11]

    • Treatment: this compound (10 and 20 mg/kg, p.o.) co-administered with AlCl₃.[7][11]

Behavioral Assays
  • Morris Water Maze (MWM):

    • Apparatus: A circular pool filled with water made opaque with non-toxic paint. A hidden platform is submerged beneath the water surface in one quadrant.

    • Procedure: Rats are trained over several days to find the hidden platform from different starting positions. Escape latency (time to find the platform) is recorded. A probe trial is conducted with the platform removed to assess spatial memory.[10]

  • Y-Maze Test:

    • Apparatus: A Y-shaped maze with three identical arms.

    • Procedure: Rats are allowed to freely explore the maze for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation, a measure of spatial working memory.[10]

Biochemical Assays
  • Antioxidant Enzyme Assays:

    • Brain tissue homogenates are used to measure the activity of GSH, SOD, and CAT using spectrophotometric methods.[2]

  • Lipid Peroxidation Assay:

    • The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured in brain homogenates using the thiobarbituric acid reactive substances (TBARS) assay.[2]

  • Cytokine Measurement:

    • Levels of TNF-α, IL-1β, and IL-6 in brain tissue are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

  • Signaling Protein Analysis:

    • The expression levels of BDNF, NFκB, PI3K, and pAkt in brain homogenates are determined by ELISA or Western blotting.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.

rosiridin_neuroprotection_pathway cluster_outcomes Cellular Effects This compound This compound oxidative_stress Oxidative Stress This compound->oxidative_stress Inhibits inflammation Neuroinflammation This compound->inflammation Inhibits apoptosis Apoptosis This compound->apoptosis Inhibits pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Activates nfkb NF-κB Pathway This compound->nfkb Downregulates bdnf BDNF Expression This compound->bdnf Upregulates antioxidant_enzymes ↑ Antioxidant Enzymes (SOD, CAT, GSH) mda ↓ MDA Levels pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) caspases ↓ Caspase-3/9 Activity neuroprotection Neuroprotection & Cognitive Improvement pi3k_akt->neuroprotection nfkb->inflammation Activates bdnf->neuroprotection antioxidant_enzymes->neuroprotection mda->neuroprotection pro_inflammatory_cytokines->neuroprotection caspases->neuroprotection

Caption: Neuroprotective signaling pathways modulated by this compound.

experimental_workflow animal_model Animal Model Induction (e.g., Scopolamine, AlCl₃, 3-NPA) treatment This compound Administration (e.g., 10-20 mg/kg, p.o.) animal_model->treatment behavioral_testing Behavioral Testing (MWM, Y-Maze) treatment->behavioral_testing tissue_collection Brain Tissue Collection and Homogenization behavioral_testing->tissue_collection biochemical_analysis Biochemical Analysis (ELISA, Western Blot, Assays) tissue_collection->biochemical_analysis data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The compiled evidence strongly supports the potential of this compound as a therapeutic agent for a range of CNS disorders. Its multi-target mechanism of action, encompassing MAO inhibition and robust neuroprotective effects, makes it a compelling candidate for further investigation. Future research should focus on elucidating the precise molecular interactions within the identified signaling pathways, conducting pharmacokinetic and pharmacodynamic studies to optimize dosing, and ultimately, transitioning to well-designed clinical trials to validate these promising preclinical findings in human subjects. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound in neuroscience and drug development.

References

A Technical Guide to the Traditional Medicinal Uses and Pharmacological Activities of Rosiridin-Containing Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosiridin is a monoterpene glycoside found predominantly in plants of the Rhodiola genus, which have a rich history in traditional medicine across Europe and Asia.[1][2] Traditionally used as adaptogens to combat stress, fatigue, and mood disorders, these plants are now the subject of intense scientific scrutiny.[3][4][5] This document provides a technical overview of the traditional uses of this compound-containing plants, with a focus on Rhodiola rosea and Rhodiola sachalinensis. It synthesizes the current scientific understanding of this compound's pharmacological activities, presents quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and drug development.

This compound and its Botanical Sources

This compound is a phytochemical primarily isolated from the roots and rhizomes of Rhodiola species (family Crassulaceae).[2][6] The most well-documented sources are Rhodiola rosea (also known as "golden root" or "arctic root") and Rhodiola sachalinensis.[7][8] These plants thrive in cold, high-altitude regions and have been integral to traditional medicine systems in Russia, Scandinavia, and China for centuries.[3][9][10] While Rhodiola roots contain over 140 active ingredients, including the well-studied salidroside and rosavins, this compound is recognized for its distinct neuroprotective and monoamine oxidase (MAO) inhibitory effects.[3][11]

Traditional Medicinal Applications

The use of Rhodiola species is well-documented in the historical medical texts of various cultures. The ancient Greeks used it for headaches, while German researchers noted its application for pain, scurvy, and as an anti-inflammatory agent and stimulant.[1] In Russia and Scandinavian countries, it has been a staple for treating anxiety, fatigue, and depression.[3] Practitioners of Traditional Chinese Medicine (where it is known as "Hong Jing Tian") and Tibetan medicine have long revered it as a powerful adaptogenic tonic, used to enhance stamina, improve work performance, and prevent altitude sickness.[1][4][8][9]

Key Traditional Uses:

  • Adaptogen: Increases resistance to physical, chemical, and emotional stressors.[12]

  • Nervous System Stimulant: Combats fatigue and enhances mental and physical performance.[1][5]

  • Mood Regulation: Alleviates symptoms of depression and anxiety.[3][10]

  • Neuroprotection: Used to improve cognitive functions like memory and concentration.[4]

  • Anti-inflammatory: Applied for conditions like pain and hemorrhoids.[1]

  • Cardioprotection: Used to support cardiovascular health.[5]

Pharmacological Activity and Quantitative Data

Modern research has begun to validate many of the traditional uses of this compound-containing plants, attributing specific bioactivities to this compound. Its most significant reported activity is the inhibition of monoamine oxidases A and B (MAO-A and MAO-B), enzymes linked to the degradation of neurotransmitters like serotonin and dopamine.[7][11] This mechanism provides a strong rationale for its traditional use in treating depression and for its potential in managing senile dementia.[6][7][11]

Furthermore, studies have demonstrated this compound's neuroprotective effects against cognitive impairments. It has been shown to attenuate memory deficits by inhibiting oxidative stress and modulating inflammatory and apoptotic signaling pathways in the brain.[13]

Quantitative Data: Monoamine Oxidase (MAO) Inhibition

The following table summarizes the in-vitro inhibitory activity of this compound against MAO-A and MAO-B.

Target EnzymeCompoundConcentration% InhibitionpIC50Reference
MAO-A This compound10 μM16.2 ± 2.3%-[11][14]
MAO-B This compound10 μM83.8 ± 1.1%5.38[11][14]

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-targeted mechanism. In models of cognitive impairment, this compound has been shown to mitigate scopolamine-induced deficits by reducing oxidative and nitrative stress, which in turn inhibits key downstream inflammatory and apoptotic pathways.[13] Specifically, it downregulates the activation of caspase-3 and caspase-9, critical executioner and initiator caspases in the apoptotic cascade, and suppresses the pro-inflammatory cytokine TNF-α.[13]

Rosiridin_Neuroprotective_Pathway This compound Neuroprotective Signaling Pathway cluster_upstream Upstream Triggers cluster_this compound Intervention cluster_downstream Downstream Cellular Events Scopolamine Scopolamine (Neurotoxic Insult) OxidativeStress Oxidative & Nitrative Stress Scopolamine->OxidativeStress TNF_alpha TNF-α Signaling OxidativeStress->TNF_alpha Caspase9 Caspase-9 Activation OxidativeStress->Caspase9 This compound This compound This compound->OxidativeStress Inhibits Apoptosis Neuronal Apoptosis TNF_alpha->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis CognitiveImpairment Cognitive Impairment Apoptosis->CognitiveImpairment

Caption: this compound inhibits oxidative stress, thereby downregulating TNF-α and Caspase-3/9 pathways.

Experimental Protocols

This section details methodologies for the extraction of this compound and the assessment of its biological activity, based on published literature.

Extraction and Isolation of this compound

While protocols are often optimized for a range of related compounds like rosavins, a general methodology for isolating this compound from Rhodiola rosea root material can be described.

  • Maceration and Extraction: Dried and powdered R. rosea rhizomes are extracted with an organic solvent, typically 70-75% ethanol, which has shown high efficiency for related glycosides.[15][16] The extraction is often performed at room temperature with agitation over several hours or via Soxhlet extraction.

  • Solvent Removal: The resulting ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to purification using a series of chromatographic techniques.[16][17]

    • Column Chromatography: Initial separation can be performed on a polyamide or macroporous resin column to fractionate the extract based on polarity.[16]

    • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using reversed-phase semi-preparative HPLC.[16][18] A C18 column is typically used with a gradient elution system (e.g., water and acetonitrile).

  • Identification and Quantification: The purity and identity of the isolated this compound are confirmed using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[16]

In-Vivo Assessment of Neuroprotective Effects

This protocol is adapted from a study investigating this compound's effects on scopolamine-induced cognitive impairment in rats.[13]

  • Animal Model & Acclimatization: Male Wistar rats are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).

  • Experimental Groups & Dosing: Animals are randomly assigned to groups (n=6-8 per group):

    • Group 1 (Control): Receives vehicle (e.g., 0.5% sodium carboxymethyl cellulose) orally.

    • Group 2 (Scopolamine Control): Receives vehicle orally and an intraperitoneal (i.p.) injection of scopolamine (1 mg/kg) to induce amnesia.

    • Group 3 (this compound Treatment): Receives this compound (e.g., 10 mg/kg) orally for a predefined period (e.g., 14 days) followed by scopolamine injection.

    • Group 4 (this compound Per Se): Receives this compound (10 mg/kg) orally without scopolamine.

  • Behavioral Testing (Cognitive Function):

    • Y-Maze Test: To assess spatial working memory, the number of spontaneous alternations in a three-arm maze is recorded over a 5-minute period.[13]

    • Morris Water Maze (MWM): To evaluate spatial learning and memory, rats are trained to find a hidden platform in a pool of water. Escape latency and time spent in the target quadrant during a probe trial are measured.[13]

  • Biochemical Analysis:

    • Brain Tissue Homogenization: Following behavioral tests, animals are euthanized, and brains are excised. The hippocampus and cortex are dissected and homogenized in ice-cold phosphate buffer.[13]

    • Assays: The supernatant of the centrifuged homogenate is used for:

      • Oxidative Stress Markers: Measurement of superoxide dismutase (SOD), catalase (CAT), and reduced glutathione (GSH) levels.[13]

      • Cholinergic Markers: Quantification of acetylcholinesterase (AChE) and choline acetyltransferase (ChAT) activity.[13]

      • Inflammatory/Apoptotic Markers: ELISA or Western blot for TNF-α, caspase-3, and caspase-9.[13]

Experimental_Workflow In-Vivo Neuroprotection Experimental Workflow start Animal Acclimatization (Wistar Rats, 1 Week) grouping Random Assignment to 4 Groups: 1. Control 2. Scopolamine 3. This compound + Scopolamine 4. This compound Per Se start->grouping dosing Oral Administration of Vehicle or this compound (14 Days) grouping->dosing induction Induction of Amnesia (Scopolamine 1 mg/kg, i.p.) dosing->induction behavior Behavioral Assessments (Y-Maze, Morris Water Maze) induction->behavior euthanasia Euthanasia & Brain Excision behavior->euthanasia biochem Biochemical Analysis of Brain Homogenate (Oxidative Stress, AChE, TNF-α, Caspases) euthanasia->biochem end Data Analysis & Conclusion biochem->end

Caption: Workflow for assessing the in-vivo neuroprotective effects of this compound.

Conclusion and Future Directions

This compound, a key bioactive compound from Rhodiola species, demonstrates significant pharmacological potential that aligns with the traditional medicinal uses of these plants. Its well-defined inhibitory action on MAO-B and its neuroprotective effects via anti-oxidative and anti-apoptotic pathways make it a compelling candidate for further investigation in the context of neurodegenerative diseases and mood disorders.

For drug development professionals, future research should focus on:

  • Bioavailability and Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of pure this compound.

  • Dose-Response Studies: Establishing comprehensive dose-response relationships in various preclinical models.

  • Target Deconvolution: Expanding the investigation into other potential molecular targets and signaling pathways.

  • Clinical Trials: Designing well-controlled clinical trials to evaluate the efficacy and safety of standardized, this compound-rich Rhodiola extracts for conditions like mild cognitive impairment and depression.

The convergence of traditional knowledge and modern scientific validation provides a robust foundation for developing novel therapeutics from this compound-containing plants.

References

Rosiridin: A Technical Whitepaper on its Therapeutic Potential in Depression and Dementia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosiridin, a monoterpene glycoside derived from plants of the Rhodiola genus, notably Rhodiola rosea, is emerging as a compound of significant interest for neurodegenerative and psychiatric disorders.[1] Traditionally, Rhodiola extracts have been used in managing depressive episodes and early-onset dementia.[1][2] This document provides a comprehensive technical overview of the current preclinical evidence supporting this compound's potential as a therapeutic agent for depression and dementia. It details the compound's mechanisms of action, summarizes quantitative data from key animal models, outlines experimental protocols, and visualizes the critical signaling pathways involved. The evidence suggests that this compound exerts its neuroprotective and potential antidepressant effects through a multi-target approach, including inhibition of monoamine oxidase, modulation of the cholinergic system, and attenuation of oxidative stress and neuroinflammation.

Pharmacology of this compound

Mechanism of Action

Preclinical studies indicate that this compound's therapeutic effects are not mediated by a single molecular target but rather through a network of interconnected mechanisms.

  • Monoamine Oxidase (MAO) Inhibition : this compound has been identified as an inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] Inhibition of MAO is a well-established strategy for treating depression, as it increases the synaptic availability of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. This mechanism is also relevant for dementia, as MAO activation is implicated in the pathogenesis of Alzheimer's disease, including the generation of amyloid-beta plaques.[1][2]

  • Cholinergic System Modulation : In animal models of cognitive impairment, this compound treatment has been shown to significantly decrease the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound enhances cholinergic neurotransmission, which is crucial for learning and memory and is significantly impaired in Alzheimer's disease.

  • Anti-inflammatory and Antioxidant Effects : this compound demonstrates potent anti-inflammatory and antioxidant properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in brain tissue.[3][4] Furthermore, it mitigates oxidative and nitrative stress, which are key contributors to neuronal damage in neurodegenerative diseases.[1]

  • Modulation of Neurotrophic and Signaling Pathways : this compound has been found to modulate critical intracellular signaling pathways involved in neuronal survival and plasticity. Notably, it influences the Brain-Derived Neurotrophic Factor (BDNF)/Nuclear Factor kappa B (NF-κB)/Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3] Upregulation of BDNF and regulation of this pathway can protect neurons from damage and support cognitive function.

Pharmacokinetics

While comprehensive pharmacokinetic studies on isolated this compound are limited, in silico evaluations provide favorable predictions. Analysis based on Lipinski's rule of five suggests that this compound possesses drug-like molecular properties with a high potential for good oral bioavailability and membrane permeability, indicating it can likely cross the blood-brain barrier to exert its effects within the central nervous system.[5][6][7]

Preclinical Efficacy in Dementia Models

This compound has been evaluated in several rodent models of cognitive impairment and neurodegeneration, demonstrating consistent neuroprotective effects.

Data Presentation: Summary of Preclinical Dementia Studies
Model Animal This compound Dose Key Behavioral Outcomes Key Biochemical Outcomes Reference
Scopolamine-Induced AmnesiaRat10 mg/kg, p.o.- Improved spatial learning and memory in Morris Water Maze (MWM).- Reduced anxiety-like behavior in Elevated Plus Maze (EPM).- Decreased AChE activity.- Increased Choline Acetyltransferase (ChAT) expression.- Reduced oxidative and nitrative stress markers.- Inhibited Caspase-3/9 and TNF-α signaling.[1]
Aluminum Chloride (AlCl₃)-Induced Cognitive ImpairmentRat10 & 20 mg/kg, p.o.- Improved performance in Y-maze and MWM tests.- Restored levels of neurotransmitters (NO, AChE, BuChE).- Reduced inflammatory cytokines (IL-6, IL-1β, TNF-α).- Modulated BDNF, NF-κB, PI3K, and pAkt levels.[3]
3-Nitropropionic Acid (3-NPA)-Induced Huntington's-like SymptomsRat10 mg/kg- Restored motor function in beam-walk and hanging wire tests.- Improved memory retention in EPM.- Reduced oxidative stress markers (MDA).- Increased antioxidant enzymes (GSH, Catalase).- Modulated BDNF, nitrite, and AChE levels.[2][8]
Experimental Protocols
  • Animals : Wistar rats.

  • Induction of Amnesia : A single intraperitoneal (i.p.) injection of scopolamine (1 mg/kg) is used to induce cognitive deficits.[1]

  • Treatment Groups :

    • Control (Vehicle: 0.5% sodium carboxy methyl cellulose).

    • Scopolamine Control (Scopolamine + Vehicle).

    • Treatment (this compound 10 mg/kg, p.o., for 14 days).

    • This compound Per Se (this compound 10 mg/kg, p.o., for 14 days).

  • Behavioral Assessment : Cognitive functions are assessed using the Morris Water Maze (MWM) for spatial learning and memory and the Elevated Plus Maze (EPM) for memory and anxiety.

  • Biochemical Analysis : Following behavioral tests, animals are sacrificed, and brain tissues (hippocampus and cortex) are homogenized. Assays are performed to measure AChE activity, ChAT expression, markers of oxidative stress (e.g., MDA, GSH), nitrative stress, and levels of inflammatory and apoptotic proteins (TNF-α, Caspase-3/9).[1]

  • Animals : Wistar rats.

  • Induction of Neurotoxicity : AlCl₃ (100 mg/kg, p.o.) is administered daily for 42 days.[3]

  • Treatment Groups :

    • Control.

    • AlCl₃ Control.

    • Treatment Group 1 (AlCl₃ + this compound 10 mg/kg, p.o.).

    • Treatment Group 2 (AlCl₃ + this compound 20 mg/kg, p.o.).

  • Behavioral Assessment : Y-maze, Morris Water Maze, and open field tests are conducted to evaluate memory and locomotor activity.

  • Biochemical Analysis : Brain homogenates are analyzed for levels of nitric oxide (NO), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), antioxidants, various neurotransmitters, inflammatory cytokines (IL-6, IL-1β, TNF-α), and key signaling proteins (BDNF, NF-κB, PI3K, pAkt).[3]

Potential for Efficacy in Depression

While direct preclinical studies of isolated this compound in depression models are not extensively documented, its potential is strongly inferred from its primary mechanism of action and the well-documented antidepressant effects of Rhodiola rosea extracts, of which this compound is a key bioactive constituent.[1][9]

Mechanism of Action in Depression

The primary hypothesized mechanism for this compound's antidepressant effect is its inhibition of MAO-A and MAO-B.[1][2] By preventing the breakdown of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) in the brain, this compound can elevate their levels, alleviating depressive symptoms. This is a proven clinical strategy for managing major depressive disorder. Additionally, the anti-inflammatory and neurotrophic (e.g., BDNF-modulating) activities of this compound are highly relevant, as both neuroinflammation and reduced BDNF levels are implicated in the pathophysiology of depression.[10]

Clinical Evidence for Rhodiola rosea Extract in Depression

Clinical trials utilizing standardized Rhodiola rosea extracts have provided encouraging results.

Study Type Participants Intervention Key Outcomes Reference
Phase III RCT91 patients with mild/moderate depressionR. rosea extract (340 mg/day or 680 mg/day) vs. PlaceboSignificant reduction in overall depression symptoms (insomnia, emotional instability) compared to placebo.[9]
Phase II RCT57 patients with mild/moderate major depressive disorderR. rosea extract vs. Sertraline vs. PlaceboR. rosea showed antidepressant activity, and while less effective than sertraline, it had a much more favorable safety profile with significantly fewer adverse events.[9]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows.

Rosiridin_Neuroprotection cluster_stress Neurotoxic Insults (e.g., AlCl₃, Scopolamine) cluster_this compound Therapeutic Intervention cluster_pathway Intracellular Signaling Cascade cluster_outcome Cellular Outcomes Insult Oxidative Stress & Neuroinflammation NFkB NF-κB Insult->NFkB Activates This compound This compound This compound->Insult Inhibits PI3K PI3K This compound->PI3K Activates BDNF BDNF This compound->BDNF Upregulates Akt Akt PI3K->Akt Activates Akt->NFkB Inhibits Survival Neuronal Survival & Synaptic Plasticity Akt->Survival Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Inflammation Reduced Inflammation NFkB->Inflammation Promotes BDNF->Survival

Caption: this compound's neuroprotective signaling pathway.

Preclinical_Workflow cluster_setup Phase 1: Study Setup cluster_procedure Phase 2: Experimental Procedure cluster_assessment Phase 3: Assessment A Animal Acclimatization B Randomization into Groups (Control, Disease, Treatment) A->B C Induction of Pathology (e.g., Scopolamine, AlCl₃) B->C D Daily Drug Administration (Vehicle or this compound) C->D E Behavioral Testing (MWM, EPM, Y-Maze) D->E F Sacrifice & Tissue Collection E->F G Biochemical & Histological Analysis F->G

Caption: General experimental workflow for preclinical animal studies.

MAO_Inhibition This compound This compound MAO Monoamine Oxidase (MAO-A & MAO-B) This compound->MAO Inhibits Metabolites Inactive Metabolites MAO->Metabolites Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) Monoamines->MAO Metabolized by Synapse Increased Synaptic Concentration of Monoamines Monoamines->Synapse Effect Antidepressant Effect Synapse->Effect

Caption: Hypothesized antidepressant mechanism of this compound via MAO inhibition.

Conclusion and Future Directions

The existing body of preclinical evidence strongly supports the therapeutic potential of this compound in the context of dementia and, by extension, depression. Its multi-target mechanism of action, encompassing cholinergic modulation, MAO inhibition, and potent antioxidant and anti-inflammatory effects, makes it a compelling candidate for complex neurodegenerative and psychiatric diseases. The compound has consistently demonstrated the ability to ameliorate cognitive deficits and protect against neuronal damage in various animal models.

However, to bridge the gap from preclinical promise to clinical application, several critical steps are necessary:

  • Dedicated Preclinical Depression Models : Studies focusing specifically on isolated this compound in established animal models of depression are needed to confirm the effects suggested by its MAO-inhibitory action.

  • Pharmacokinetic and Safety Profiling : Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies of pure this compound are required to establish a safe and effective dosing regimen for human trials.

  • Clinical Trials : Ultimately, randomized, double-blind, placebo-controlled clinical trials are essential to validate the efficacy and safety of this compound in patient populations with dementia and major depressive disorder.

References

The Adaptogenic Power of Rosiridin: A Technical Guide to its Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SAKAKA, Saudi Arabia – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the adaptogenic effects of rosiridin, a key bioactive compound found in Rhodiola rosea. This document collates and presents in-depth data on the molecular mechanisms, experimental validation, and therapeutic potential of this compound, with a focus on its neuroprotective, anti-inflammatory, and antioxidant properties.

This compound, a cinnamyl alcohol glycoside, has demonstrated significant potential in modulating the body's response to stress and has been a subject of growing interest in the scientific community. This guide provides a structured overview of its effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its signaling pathways.

Quantitative Analysis of this compound's Efficacy

In preclinical models, this compound has shown remarkable efficacy in mitigating the effects of neurotoxicity and oxidative stress. The following tables summarize the key quantitative findings from in vivo studies in rats, providing a clear comparison of its impact on various behavioral and biochemical markers.

Table 1: Effects of this compound on Behavioral Parameters in a Rat Model of Scopolamine-Induced Neurotoxicity

ParameterControl Group (Scopolamine)This compound-Treated Group (10 mg/kg)
Morris Water Maze (Escape Latency, s)IncreasedSignificantly Decreased
Y-Maze (% Spontaneous Alternation)DecreasedSignificantly Increased
Beam-Walk Test (Time to Cross, s)IncreasedSignificantly Decreased
Hanging Wire Test (Latency to Fall, s)DecreasedSignificantly Increased
Elevated Plus-Maze (Time in Open Arms, s)DecreasedSignificantly Increased

Table 2: Effects of this compound on Biochemical Markers in Rat Brain Tissue

BiomarkerControl Group (Neurotoxin-Induced)This compound-Treated Group (10 mg/kg)
Oxidative Stress Markers
Malondialdehyde (MDA)IncreasedSignificantly Decreased
Reduced Glutathione (GSH)DecreasedSignificantly Increased
Superoxide Dismutase (SOD)DecreasedSignificantly Increased
Catalase (CAT)DecreasedSignificantly Increased
Pro-inflammatory Cytokines
Tumor Necrosis Factor-alpha (TNF-α)IncreasedSignificantly Decreased
Interleukin-1 beta (IL-1β)IncreasedSignificantly Decreased
Interleukin-6 (IL-6)IncreasedSignificantly Increased
Neurotrophic Factors & Enzymes
Brain-Derived Neurotrophic Factor (BDNF)DecreasedSignificantly Increased
Acetylcholinesterase (AChE)IncreasedSignificantly Decreased
Apoptosis Markers
Caspase-3 ActivityIncreasedSignificantly Decreased
Caspase-9 ActivityIncreasedSignificantly Decreased

Table 3: In Vitro Inhibition of Monoamine Oxidase (MAO) by this compound

EnzymeConcentration% InhibitionpIC50
MAO-A10 µM16.2 ± 2.3-
MAO-B10 µM83.8 ± 1.15.38

Elucidating the Molecular Mechanisms: Key Signaling Pathways

This compound exerts its adaptogenic effects through the modulation of several key signaling pathways. Its antioxidant and anti-inflammatory actions are primarily mediated through the inhibition of the NF-κB and MAPK pathways, and the activation of the PI3K/Akt pathway.

Rosiridin_Signaling_Pathways cluster_stress Cellular Stressors (Oxidative Stress, Inflammation) cluster_this compound This compound Intervention cluster_pathways Signaling Cascades cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway ROS ROS IKK IKK ROS->IKK MAPKKK MAPKKK ROS->MAPKKK Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK This compound This compound This compound->ROS scavenges NF-κB NF-κB This compound->NF-κB inhibits MAPK MAPK This compound->MAPK inhibits PI3K PI3K This compound->PI3K activates IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription MAPKK MAPKK MAPKKK->MAPKK activates MAPKK->MAPK activates AP-1 AP-1 MAPK->AP-1 activates Inflammatory Response Inflammatory Response AP-1->Inflammatory Response mediates Akt Akt PI3K->Akt activates Cell Survival Cell Survival Akt->Cell Survival promotes

Caption: this compound's modulation of key signaling pathways.

Detailed Experimental Protocols

This guide provides comprehensive methodologies for the key experiments cited, enabling researchers to replicate and build upon existing findings.

In Vivo Neuroprotection Model
  • Animal Model: Male Wistar rats are treated with a neurotoxin such as scopolamine (1 mg/kg, i.p.) to induce cognitive impairment.

  • This compound Administration: this compound is administered orally at a dose of 10 mg/kg for 14 consecutive days.

  • Behavioral Assessments:

    • Morris Water Maze: To assess spatial learning and memory. The maze consists of a circular pool (150 cm in diameter) filled with water. A hidden platform is placed in one quadrant. Rats are given four trials per day for five days to find the platform. Escape latency, path length, and time spent in the target quadrant are recorded.

    • Y-Maze: To evaluate short-term spatial memory. The maze has three arms at a 120° angle. Rats are placed in one arm and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.

    • Beam-Walk Test: To assess motor coordination and balance. Rats are trained to traverse a narrow wooden beam (2.5 cm wide, 80 cm long) elevated 60 cm above the floor. The time taken to cross and the number of foot slips are recorded.

    • Hanging Wire Test: To measure grip strength and endurance. Rats are suspended by their forelimbs from a wire (2 mm diameter) 40-50 cm above a padded surface. The latency to fall is recorded.

    • Elevated Plus-Maze: To assess anxiety and memory. The maze consists of two open and two closed arms. Rats are placed in the center, and the time spent in the open arms is recorded over a 5-minute period. Increased time in the open arms suggests an anxiolytic effect.

Experimental_Workflow_In_Vivo Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Neurotoxin Induction Neurotoxin Induction Group Allocation->Neurotoxin Induction This compound Treatment This compound Treatment Group Allocation->this compound Treatment Neurotoxin Induction\n(e.g., Scopolamine) Neurotoxin Induction (e.g., Scopolamine) This compound Treatment\n(10 mg/kg, p.o.) This compound Treatment (10 mg/kg, p.o.) Behavioral Testing Behavioral Testing Biochemical Analysis Biochemical Analysis Behavioral Testing->Biochemical Analysis Biochemical Analysis\n(Brain Tissue) Biochemical Analysis (Brain Tissue) Data Analysis Data Analysis Neurotoxin Induction->Behavioral Testing This compound Treatment->Behavioral Testing Biochemical Analysis->Data Analysis

Caption: Workflow for in vivo assessment of this compound.

Biochemical Assays
  • Tissue Preparation: Rat brains are homogenized in ice-cold phosphate-buffered saline (PBS).

  • Oxidative Stress Markers:

    • GSH: Measured using Ellman's reagent, with absorbance read at 412 nm.

    • SOD: Assayed by its ability to inhibit the photoreduction of nitro blue tetrazolium (NBT).

    • Catalase: Determined by monitoring the decomposition of H₂O₂ at 240 nm.

    • MDA: Quantified using the thiobarbituric acid reactive substances (TBARS) assay, with absorbance measured at 532 nm.

  • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Levels are determined using commercially available ELISA kits according to the manufacturer's instructions.

  • Caspase-3 and -9 Activity: Assessed using colorimetric assay kits that measure the cleavage of specific substrates.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay
  • Enzyme Source: Human recombinant MAO-A and MAO-B.

  • Substrate: Kynuramine.

  • Method: The assay measures the formation of the fluorescent product, 4-hydroxyquinoline, resulting from the oxidative deamination of kynuramine by MAO.

  • Procedure: this compound at a concentration of 10 µM is incubated with the MAO enzyme and substrate. The fluorescence is measured to determine the percentage of inhibition.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for further research into the therapeutic applications of this compound as a potent adaptogenic agent. The detailed data and protocols are intended to facilitate the design of new experiments and accelerate the drug development process in the fields of neuroprotection and stress-related disorders.

Methodological & Application

Application Notes and Protocols for the Quantification of Rosiridin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of Rosiridin in various matrices, including plant extracts and biological samples. The protocols are based on established and validated analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Introduction to this compound

This compound, a monoterpene glycoside, is a significant bioactive compound found in plants of the Rhodiola genus, particularly Rhodiola rosea. It is recognized for its potential neuroprotective effects, including the inhibition of monoamine oxidases A and B, which suggests its therapeutic value in managing depression and senile dementia.[1] Recent studies have also highlighted its role in attenuating cognitive impairments by inhibiting oxidative and nitrative stress, which in turn affects caspase-3/9 and TNF-α signaling pathways.[2] Accurate and precise quantification of this compound is crucial for the quality control of herbal products, pharmacokinetic studies, and understanding its pharmacological mechanisms.

Quantitative Data Summary

The following tables summarize quantitative data for this compound from various studies, providing a comparative overview of its levels in different samples and under different analytical conditions.

Table 1: Quantification of this compound in Rhodiola rosea Extracts by UHPLC-DAD-ESI-MSn

Sample Collection TimeExtraction MethodThis compound Concentration (mg/100g of freeze-dried rhizome)
Before flowering seasonAccelerated Solvent Extraction (ASE) with 85% MethanolNot Quantified
In flowering seasonAccelerated Solvent Extraction (ASE) with 85% MethanolNot Quantified
After flowering seasonAccelerated Solvent Extraction (ASE) with 85% MethanolNot Quantified
Before flowering seasonMaceration with 70% EthanolNot Quantified

Note: While the study identified this compound, specific quantitative data for this compound was not provided in the cited text. The table structure is provided as a template for data presentation.

Table 2: Plasma Concentration of this compound in Rats after Oral Administration of Rhodiola rosea Extract

AnalyteDoseCmax (ng/mL)Tmax (min)
This compound28 mg/kg p.o.501.515 - 30

Experimental Protocols

This section provides detailed protocols for the quantification of this compound using HPLC, LC-MS, and HPTLC.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a method for the simultaneous detection of five marker compounds in R. rosea.[3]

Objective: To quantify this compound in plant material and commercial products.

Instrumentation:

  • HPLC system with a gradient pump

  • C18 reversed-phase column

  • Column oven

  • Diode Array Detector (DAD) or UV detector

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Reference standard of this compound

Chromatographic Conditions:

ParameterValue
Column C18
Mobile Phase Phosphate buffer / Acetonitrile gradient
Flow Rate 1.0 mL/min
Column Temperature 60 °C
Detection Wavelength 205 nm
Injection Volume 10 µL
Run Time 27 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • For plant material: Extract the powdered material with a suitable solvent (e.g., 60% ethanol) using sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Method

This protocol is based on a method for the qualitative and quantitative analysis of Rhodiola rosea rhizome extracts.[4]

Objective: To identify and quantify this compound in plant extracts with high sensitivity and selectivity.

Instrumentation:

  • UHPLC system

  • ZORBAX SB-C18 Rapid Resolution HD analytical column (100 × 2.1 mm, 1.8 µm)

  • Linear ion-trap mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Water (LC-MS grade) with 0.1% formic acid (Solvent A)

  • Acetonitrile (LC-MS grade) (Solvent B)

  • This compound reference standard

Chromatographic and MS Conditions:

ParameterValue
Column ZORBAX SB-C18 Rapid Resolution HD (100 × 2.1 mm, 1.8 µm)
Mobile Phase Gradient 0 min: 2% B; 13.33 min: 22% B; 22.22 min: 70% B; 22.66 min: 2% B; 28 min: 2% B
Flow Rate 0.450 mL/min
Column Temperature 40 °C
Injection Volume 2.5 µL (for ASE extracts), 5.0 µL (for macerates)
Ionization Mode ESI Negative
Mass Range m/z 50 to 2000

Procedure:

  • Standard and Sample Preparation: Follow the same procedure as for the HPLC method, using LC-MS grade solvents.

  • Analysis: Inject the prepared standards and samples into the UHPLC-MS system.

  • Quantification: Use the peak area from the extracted ion chromatogram (EIC) corresponding to the m/z of this compound to construct a calibration curve and quantify the analyte in the samples.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This protocol is adapted from a method for the analysis of phenylpropanoids in Rhodiola species.[5]

Objective: For rapid and simultaneous analysis of multiple samples for the quantification of this compound.

Instrumentation:

  • HPTLC system with an automatic applicator

  • HPTLC plates pre-coated with Silica gel 60 F254

  • Developing chamber

  • Densitometric scanner

Reagents:

  • Chloroform

  • Methanol

  • Water

  • This compound reference standard

Chromatographic Conditions:

ParameterValue
Stationary Phase HPTLC plates Silica gel 60 F254
Mobile Phase Chloroform : Methanol : Water (65:35:10.5, v/v/v)
Application Volume Variable (e.g., 5 µL)
Detection Densitometric scanning at 250 nm

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC method.

  • Application: Apply the standard and sample solutions as bands onto the HPTLC plate using the automatic applicator.

  • Development: Develop the plate in the developing chamber with the mobile phase until the solvent front reaches a predetermined distance.

  • Drying: Dry the plate in an oven.

  • Densitometry: Scan the dried plate at 250 nm.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification plant_material Plant Material / Commercial Product extraction Extraction (e.g., 60% Ethanol) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration sample_solution Sample Solution filtration->sample_solution hplc HPLC System (C18 Column, 60°C) sample_solution->hplc Injection std This compound Standard stock Stock Solution std->stock cal_std Calibration Standards stock->cal_std cal_std->hplc Injection detector DAD/UV Detector (205 nm) hplc->detector chromatogram Chromatogram detector->chromatogram cal_curve Calibration Curve chromatogram->cal_curve quant_result This compound Concentration chromatogram->quant_result cal_curve->quant_result

Caption: HPLC workflow for this compound quantification.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS Analysis cluster_quant Quantification plant_extract Plant Extract filtration_lcms Filtration (0.22 µm) plant_extract->filtration_lcms sample_sol_lcms Sample Solution filtration_lcms->sample_sol_lcms uhplc UHPLC System (ZORBAX SB-C18, 40°C) sample_sol_lcms->uhplc Injection std_lcms This compound Standard stock_lcms Stock Solution std_lcms->stock_lcms cal_std_lcms Calibration Standards stock_lcms->cal_std_lcms cal_std_lcms->uhplc Injection ms Mass Spectrometer (ESI Negative) uhplc->ms eic Extracted Ion Chromatogram ms->eic cal_curve_lcms Calibration Curve eic->cal_curve_lcms quant_result_lcms This compound Concentration eic->quant_result_lcms cal_curve_lcms->quant_result_lcms

Caption: UHPLC-MS workflow for this compound quantification.

Signaling Pathway

Rosiridin_Signaling cluster_stress Inhibition of Stress Pathways cluster_neuro Neuroprotective Effects cluster_mao Monoamine Oxidase Inhibition This compound This compound ox_stress Oxidative & Nitrative Stress This compound->ox_stress inhibits mao Monoamine Oxidase A & B This compound->mao inhibits caspase Caspase-3/9 Activation ox_stress->caspase leads to tnf TNF-α Signaling ox_stress->tnf leads to apoptosis Reduced Neuronal Apoptosis inflammation Reduced Neuroinflammation cognitive Improved Cognitive Function apoptosis->cognitive inflammation->cognitive neurotransmitter Increased Neurotransmitter Levels (e.g., Serotonin, Dopamine) antidepressant Antidepressant Effect neurotransmitter->antidepressant

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols for Using Rosiridin in In-Vitro Neurological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiridin, a monoterpene glycoside isolated from Rhodiola rosea, has demonstrated significant neuroprotective potential in several in-vivo models of neurological disorders.[1][2] Its therapeutic effects are attributed to a multifaceted mechanism of action that includes antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][3] These characteristics make this compound a compelling candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.

These application notes provide detailed protocols for in-vitro studies to evaluate the neuroprotective effects of this compound. The following sections outline experimental workflows, cell culture models, and specific assays to investigate the key mechanisms of action of this compound in a controlled laboratory setting.

Overview of this compound's Neuroprotective Mechanisms

In-vivo studies have elucidated several key pathways through which this compound exerts its neuroprotective effects. These can be effectively modeled and quantified in in-vitro systems.

  • Antioxidant Activity: this compound has been shown to mitigate oxidative stress by reducing lipid peroxidation (measured as malondialdehyde - MDA) and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[1][3]

  • Anti-Inflammatory Effects: this compound can suppress neuroinflammation by downregulating the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][3]

  • Anti-Apoptotic Action: A crucial aspect of this compound's neuroprotective capacity is its ability to inhibit neuronal apoptosis by downregulating the activity of key executioner caspases, namely caspase-3 and caspase-9.[1]

  • Cholinesterase Inhibition: this compound has been observed to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This action is particularly relevant for cognitive function.[2][3]

Experimental Workflow for In-Vitro Neuroprotective Studies of this compound

A systematic in-vitro investigation of this compound's neuroprotective properties can be structured as follows:

experimental_workflow Experimental Workflow for In-Vitro this compound Studies cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) neurotoxicity Induction of Neurotoxicity (e.g., Amyloid-β, MPP+, 6-OHDA) cell_culture->neurotoxicity treatment This compound Treatment (Dose-Response) neurotoxicity->treatment viability Cell Viability Assay (MTT Assay) treatment->viability oxidative_stress Oxidative Stress Assays (ROS, MDA, SOD, CAT, GSH) treatment->oxidative_stress inflammation Anti-Inflammatory Assays (ELISA for TNF-α, IL-1β, IL-6) treatment->inflammation apoptosis Apoptosis Assay (Caspase-3/9 Activity) treatment->apoptosis cholinesterase AChE Inhibition Assay treatment->cholinesterase quantification Quantitative Data Analysis viability->quantification oxidative_stress->quantification inflammation->quantification apoptosis->quantification cholinesterase->quantification pathway Signaling Pathway Mapping quantification->pathway

Caption: A generalized workflow for investigating the neuroprotective effects of this compound in vitro.

Detailed Experimental Protocols

Cell Culture and Induction of Neurotoxicity

Recommended Cell Line: Human neuroblastoma cell line SH-SY5Y is a well-established and versatile model for neurodegenerative disease research.

Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • For differentiation into a more neuron-like phenotype, reduce the FBS concentration to 1-2% and add 10 µM retinoic acid for 5-7 days.

  • Induction of Neurotoxicity:

    • Alzheimer's Model: Expose differentiated SH-SY5Y cells to aggregated amyloid-β (Aβ) peptides (e.g., Aβ1-42) at a concentration of 10-20 µM for 24-48 hours.

    • Parkinson's Model: Treat cells with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, at a concentration of 0.5-2 mM for 24 hours, or with 6-hydroxydopamine (6-OHDA) at 50-150 µM for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined duration, typically co-incubated with the neurotoxic agent or as a pre-treatment.

Neuroprotection and Mechanistic Assays

3.2.1. Cell Viability Assay (MTT Assay)

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Induce neurotoxicity and treat with this compound as described above.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3.2.2. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Culture and treat cells in a 96-well black plate.

  • After treatment, wash the cells with warm PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

3.2.3. Antioxidant Enzyme and Lipid Peroxidation Assays

  • After treatment, harvest the cells and prepare cell lysates.

  • Use commercially available assay kits to measure the activity of SOD and CAT, and the levels of GSH and MDA according to the manufacturer's instructions.

3.2.4. Pro-Inflammatory Cytokine Measurement (ELISA)

  • Collect the cell culture supernatant after treatment.

  • Use commercially available ELISA kits to quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant as per the manufacturer's protocols.

3.2.5. Caspase-3/9 Activity Assay

  • Prepare cell lysates from treated cells.

  • Use a fluorometric or colorimetric caspase-3/9 activity assay kit.

  • The assay measures the cleavage of a specific substrate (e.g., DEVD-pNA for caspase-3) by the active caspase, resulting in a colorimetric or fluorescent signal that is proportional to the caspase activity.

3.2.6. Acetylcholinesterase (AChE) Inhibition Assay

  • Prepare cell lysates.

  • Use a modified Ellman's method. The assay is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product.

  • The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity.

Quantitative Data Summary

The following tables present hypothetical but plausible data based on in-vivo findings, illustrating the expected outcomes of in-vitro experiments with this compound.

Table 1: Effect of this compound on Cell Viability and Oxidative Stress Markers in an In-Vitro Model of Neurotoxicity

Treatment GroupCell Viability (% of Control)Intracellular ROS (RFU)MDA (nmol/mg protein)GSH (µmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)
Control100 ± 5.21500 ± 1201.2 ± 0.125.3 ± 1.815.6 ± 1.130.1 ± 2.5
Neurotoxin45 ± 3.84500 ± 3504.5 ± 0.412.1 ± 1.17.8 ± 0.615.2 ± 1.3
Neurotoxin + this compound (10 µM)75 ± 6.12500 ± 2102.1 ± 0.220.5 ± 1.512.3 ± 0.924.8 ± 2.1
Neurotoxin + this compound (25 µM)88 ± 7.51800 ± 1501.5 ± 0.123.8 ± 1.714.5 ± 1.228.9 ± 2.4

Table 2: Effect of this compound on Pro-Inflammatory Cytokines and Apoptotic Markers in an In-Vitro Model of Neurotoxicity

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)Caspase-3 Activity (fold change)Caspase-9 Activity (fold change)
Control50 ± 4.530 ± 2.840 ± 3.51.0 ± 0.11.0 ± 0.1
Neurotoxin250 ± 21.2180 ± 15.6200 ± 18.14.2 ± 0.33.8 ± 0.4
Neurotoxin + this compound (10 µM)120 ± 10.590 ± 8.1100 ± 9.22.1 ± 0.21.9 ± 0.2
Neurotoxin + this compound (25 µM)70 ± 6.350 ± 4.760 ± 5.51.3 ± 0.11.2 ± 0.1

Table 3: Effect of this compound on Acetylcholinesterase (AChE) Activity

Treatment GroupAChE Activity (% of Control)
Control100 ± 7.8
This compound (10 µM)78 ± 6.5
This compound (25 µM)62 ± 5.1
This compound (50 µM)45 ± 4.2

Signaling Pathways of this compound's Neuroprotective Action

The neuroprotective effects of this compound are mediated through the modulation of several interconnected signaling pathways.

Caption: this compound's multi-target neuroprotective signaling pathways.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the in-vitro evaluation of this compound as a potential neuroprotective agent. By employing established cell culture models and a battery of mechanistic assays, researchers can systematically investigate its antioxidant, anti-inflammatory, anti-apoptotic, and cholinesterase-inhibiting properties. The expected outcomes, based on existing in-vivo data, suggest that this compound holds significant promise as a therapeutic candidate for neurodegenerative diseases. Further in-vitro studies are crucial to validate these effects and to elucidate the precise molecular targets of this compound, thereby paving the way for its future clinical development.

References

Rosiridin: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiridin, a monoterpene glycoside isolated from Rhodiola rosea, has emerged as a promising natural compound in the field of neurodegenerative disease research. Its multifaceted pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects, make it a compelling candidate for therapeutic development against diseases such as Alzheimer's, Parkinson's, and Huntington's. These application notes provide a comprehensive overview of this compound's utility in neurodegenerative disease models, complete with detailed experimental protocols and a summary of its quantitative effects.

Mechanism of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases. Its primary mechanisms include:

  • Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes. It achieves this by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This anti-inflammatory action is mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

  • Antioxidant Properties: The compound effectively combats oxidative stress, a common hallmark of neurodegenerative disorders. This compound enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), while increasing the levels of reduced glutathione (GSH).[1][2] Concurrently, it reduces lipid peroxidation by decreasing malondialdehyde (MDA) levels.[1][2]

  • Modulation of Neuronal Signaling Pathways: this compound has been demonstrated to influence critical neuronal survival pathways. It promotes neuroprotection by activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is crucial for cell survival and proliferation. Furthermore, it has been observed to modulate the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in cellular stress responses.

  • Neurotransmitter Regulation: In models of neurodegeneration, this compound has been shown to restore the levels of key neurotransmitters. This includes inhibiting acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels, which is beneficial in Alzheimer's disease models.[1]

  • Trophic Factor Support: this compound treatment has been associated with an increase in the levels of brain-derived neurotrophic factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound in various preclinical models of neurodegenerative diseases.

Table 1: Effect of this compound on Oxidative Stress Markers in Rodent Models

ParameterDisease ModelTreatment GroupResultSignificanceReference
MDA Scopolamine-induced cognitive impairment (Rats)This compound (10 mg/kg)Reduced elevated MDA levelsp < 0.01[1]
3-Nitropropionic acid-induced Huntington's (Rats)This compound (10 mg/kg)Reduced MDA activityp < 0.001[2]
GSH Scopolamine-induced cognitive impairment (Rats)This compound (10 mg/kg)Restored GSH levelsp < 0.001[1]
3-Nitropropionic acid-induced Huntington's (Rats)This compound (10 mg/kg)Remarkable restoration of GSHp < 0.01[2]
SOD Scopolamine-induced cognitive impairment (Rats)This compound (10 mg/kg)Restored SOD levelsp < 0.001[1]
CAT Scopolamine-induced cognitive impairment (Rats)This compound (10 mg/kg)Restored Catalase levelsp < 0.001[1]
3-Nitropropionic acid-induced Huntington's (Rats)This compound (10 mg/kg)Remarkable restoration of CAT activityp < 0.05[2]

Table 2: Effect of this compound on Inflammatory Cytokines in Rodent Models

CytokineDisease ModelTreatment GroupResultSignificanceReference
TNF-α Scopolamine-induced cognitive impairment (Rats)This compound (10 mg/kg)Reduced elevated TNF-α levelsp < 0.01[1]
3-Nitropropionic acid-induced Huntington's (Rats)This compound (10 mg/kg)Significant reductionp < 0.001[3]
IL-1β Scopolamine-induced cognitive impairment (Rats)This compound (10 mg/kg)Reduced elevated IL-1β levelsp < 0.01[1]
3-Nitropropionic acid-induced Huntington's (Rats)This compound (10 mg/kg)Significant reductionp < 0.001[3]
IL-6 Scopolamine-induced cognitive impairment (Rats)This compound (10 mg/kg)Reduced elevated IL-6 levelsp < 0.01[1]

Table 3: Effect of this compound on Neurochemical and Neurotrophic Factors

ParameterDisease ModelTreatment GroupResultSignificanceReference
AChE Activity Scopolamine-induced cognitive impairment (Rats)This compound (10 mg/kg)Drastically lowered AChE activity-[1]
Rotenone-induced Parkinson's (Rats)This compound (10 & 20 mg/kg)Significantly restored AChE levels-[4][5]
BDNF 3-Nitropropionic acid-induced Huntington's (Rats)This compound (10 mg/kg)Significantly restored BDNF activityp < 0.001[3]

Experimental Protocols

In Vivo Model: Scopolamine-Induced Cognitive Impairment in Rats

This protocol describes the induction of cognitive impairment using scopolamine and subsequent treatment with this compound to evaluate its neuroprotective effects.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Scopolamine hydrobromide

  • 0.9% Saline solution

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Morris Water Maze apparatus

  • Y-maze apparatus

  • Biochemical assay kits for MDA, GSH, SOD, CAT, TNF-α, IL-1β, IL-6, and AChE

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into four groups (n=6-8 per group):

    • Group 1: Control (Vehicle)

    • Group 2: Scopolamine control (Vehicle + Scopolamine)

    • Group 3: this compound (10 mg/kg, p.o.) + Scopolamine

    • Group 4: this compound per se (10 mg/kg, p.o.)

  • Drug Administration:

    • Administer this compound or vehicle orally for 14 consecutive days.

    • From day 10 to day 14, administer scopolamine (1 mg/kg, i.p.) or saline 60 minutes after the oral administration of this compound or vehicle.[1]

  • Behavioral Testing (Day 15 onwards):

    • Morris Water Maze (MWM):

      • Acquisition Phase: Conduct 4 trials per day for 4-5 consecutive days. In each trial, place the rat in the water at one of the four starting quadrants, facing the wall of the pool. Allow the rat to search for the hidden platform for a maximum of 60 seconds. If the rat fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 20 seconds. Record the escape latency (time to find the platform).

      • Probe Trial: On the day after the last acquisition trial, remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

    • Y-Maze:

      • Allow each rat to explore the three arms of the Y-maze freely for 8 minutes.

      • Record the sequence of arm entries and the total number of arm entries.

      • Calculate the percentage of spontaneous alternation using the formula: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100. A spontaneous alternation is defined as consecutive entries into all three arms without repetition.

  • Biochemical Analysis:

    • Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex).

    • Prepare brain homogenates according to standard procedures.

    • Perform biochemical assays to measure the levels of MDA, GSH, SOD, CAT, TNF-α, IL-1β, IL-6, and AChE activity using commercially available kits, following the manufacturer's instructions.

In Vitro Model: LPS-Induced Neuroinflammation in BV2 Microglial Cells

This protocol outlines the procedure for inducing an inflammatory response in BV2 microglial cells using lipopolysaccharide (LPS) and assessing the anti-inflammatory effects of this compound.

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV2 cells into 96-well plates (for Griess assay) or 24-well plates (for ELISA) at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µg/mL) for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control group (no this compound, no LPS) and an LPS-only control group.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Mandatory Visualization

Signaling Pathways

// Node styles this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; stress [label="Oxidative Stress &\nNeuroinflammation\n(e.g., LPS, Rotenone, Scopolamine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// PI3K/Akt Pathway pi3k [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; survival [label="Neuronal Survival\n& Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// NF-kB Pathway nfkb [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// MAPK Pathway mapk [label="MAPK\n(JNK, p38)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Antioxidant Response antioxidant [label="Antioxidant Enzymes\n(SOD, CAT, GSH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// BDNF bdnf [label="BDNF", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections this compound -> pi3k [label="Activates", fontcolor="#5F6368", color="#34A853"]; pi3k -> akt [label="Activates", fontcolor="#5F6368", color="#34A853"]; akt -> survival;

stress -> nfkb [label="Activates", fontcolor="#5F6368", color="#EA4335"]; this compound -> nfkb [label="Inhibits", fontcolor="#5F6368", color="#EA4335", style=dashed, arrowhead=tee]; nfkb -> cytokines;

stress -> mapk [label="Activates", fontcolor="#5F6368", color="#EA4335"]; this compound -> mapk [label="Inhibits", fontcolor="#5F6368", color="#EA4335", style=dashed, arrowhead=tee]; mapk -> apoptosis;

This compound -> antioxidant [label="Upregulates", fontcolor="#5F6368", color="#34A853"]; this compound -> bdnf [label="Increases", fontcolor="#5F6368", color="#34A853"]; } this compound's neuroprotective signaling pathways.

Experimental Workflow

// Node styles start [label="Start:\nNeurodegenerative\nDisease Model", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment:\nthis compound vs. Vehicle Control", fillcolor="#FBBC05", fontcolor="#202124"]; behavior [label="Behavioral Assessment\n(MWM, Y-Maze)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; biochem [label="Biochemical Analysis\n(Brain Tissue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// In vitro branch invitro_start [label="In Vitro Model\n(e.g., BV2 cells + LPS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; invitro_treatment [label="Treatment:\nthis compound vs. Vehicle Control", fillcolor="#FBBC05", fontcolor="#202124"]; invitro_assay [label="Cell-based Assays\n(Griess, ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> treatment; treatment -> behavior; treatment -> biochem; {behavior, biochem} -> data;

invitro_start -> invitro_treatment; invitro_treatment -> invitro_assay; invitro_assay -> data; } General experimental workflow for this compound evaluation.

Logical Relationships

// Node styles this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Mechanisms anti_inflam [label="Anti-inflammation\n(↓ NF-κB, ↓ Cytokines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; antioxidant [label="Antioxidant\n(↑ SOD, CAT; ↓ MDA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neurotrophic [label="Neurotrophic Support\n(↑ BDNF, ↑ PI3K/Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Outcomes neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cognitive [label="Improved Cognitive\nFunction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections this compound -> {anti_inflam, antioxidant, neurotrophic}; {anti_inflam, antioxidant, neurotrophic} -> neuroprotection; neuroprotection -> cognitive; } Logical flow of this compound's therapeutic effects.

References

Unveiling the Potential of Rosiridin: Protocols for Assessing Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocols

Introduction

Rosiridin, a cyanogenic glycoside isolated from Rhodiola species, has garnered attention for its potential neuroprotective effects. Emerging evidence suggests that this compound acts as an inhibitor of monoamine oxidase (MAO), a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3][4][5][6] The inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[7] This document provides detailed protocols for testing the MAO inhibitory activity of this compound, enabling researchers to further investigate its therapeutic potential.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of this compound against MAO-A and MAO-B.

CompoundTargetParameterValueConcentrationReference
This compoundMAO-A% Inhibition16.2 ± 2.3%10 µM[1][2][3]
This compoundMAO-B% Inhibition83.8 ± 1.1%10 µM[1][2][3]
This compoundMAO-BpIC505.38 ± 0.05-[1][4]

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. An exact IC50 value for MAO-A has not been reported in the reviewed literature.

Experimental Protocols

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol describes a high-throughput method to determine the inhibitory activity of this compound on both MAO-A and MAO-B isoforms using a fluorometric assay. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

G prep Prepare Reagents (Buffer, Enzymes, Substrate, This compound, Controls) plate Plate Preparation (Add this compound/Controls to 96-well plate) prep->plate preinc Pre-incubation (Add MAO-A or MAO-B enzyme and incubate) plate->preinc reaction Initiate Reaction (Add Substrate - e.g., Kynuramine) preinc->reaction incubation Incubate at 37°C reaction->incubation detection Add Detection Reagent (e.g., HRP, Amplex Red) incubation->detection read Measure Fluorescence (Ex/Em appropriate for probe) detection->read analysis Data Analysis (Calculate % inhibition, IC50) read->analysis

Caption: A workflow illustrating the key stages of an in vivo MAO inhibition study.

Materials:

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Test Compound: this compound formulated for in vivo administration (e.g., dissolved in saline or a suitable vehicle).

  • Anesthetics and Euthanasia Agents: As per approved animal protocols.

  • Homogenization Buffer: Sucrose buffer with appropriate protease inhibitors.

  • Reagents for Ex Vivo MAO Assay: As described in the in vitro protocol.

  • Protein Assay Kit: (e.g., BCA or Bradford assay).

Procedure:

  • Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound orally or via intraperitoneal injection at various doses. A control group should receive the vehicle only.

  • Tissue Collection: At a predetermined time point after this compound administration (e.g., 1-2 hours), humanely euthanize the animals and immediately dissect the brains.

  • Brain Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at a low speed to remove cellular debris, and then at a higher speed to pellet the mitochondrial fraction, which is rich in MAO.

  • Protein Quantification: Determine the protein concentration of the mitochondrial fraction using a standard protein assay.

  • Ex Vivo MAO Assay: Perform the MAO inhibition assay on the mitochondrial fractions as described in the in vitro protocol, using a fixed amount of protein per well.

  • Data Analysis: Calculate the percentage of MAO inhibition in the brains of this compound-treated animals compared to the vehicle-treated control group.

Signaling Pathway

MAO Inhibition and Neurotransmitter Levels

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) mao Monoamine Oxidase (MAO-A/B) monoamines->mao Metabolism increased_monoamines Increased Monoamine Concentration monoamines->increased_monoamines Release metabolites Inactive Metabolites mao->metabolites This compound This compound This compound->mao receptors Postsynaptic Receptors increased_monoamines->receptors Binding downstream Downstream Signaling (Mood Regulation, Cognitive Function) receptors->downstream

Caption: The mechanism of action of this compound as an MAO inhibitor.

By inhibiting MAO-A and MAO-B, this compound prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their binding to postsynaptic receptors and modulating downstream signaling pathways involved in mood, cognition, and motor control.

Conclusion

The provided protocols offer a comprehensive framework for the investigation of this compound's MAO inhibitory properties. The quantitative data indicates that this compound is a more potent inhibitor of MAO-B than MAO-A in vitro. Further studies are warranted to fully elucidate its inhibitory profile, including the determination of its IC50 for MAO-A and its efficacy and safety in in vivo models. These investigations will be crucial in determining the potential of this compound as a novel therapeutic agent for neurodegenerative and psychiatric disorders.

References

Application Notes and Protocols for Studying Oxidative Stress Pathways with Rosiridin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rosiridin, a bioactive monoterpene derived from Rhodiola rosea, in the investigation of oxidative stress and related signaling pathways. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.

Introduction to this compound and Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] this compound has emerged as a promising natural compound with potent antioxidant and anti-inflammatory properties.[2][3][4][5] It has been shown to mitigate oxidative damage by enhancing endogenous antioxidant defense mechanisms and modulating key signaling pathways involved in the cellular stress response.[2][6]

Mechanism of Action

This compound exerts its cytoprotective effects through a multi-faceted mechanism that involves:

  • Enhancement of Antioxidant Enzyme Activity: this compound treatment has been demonstrated to increase the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[2][3] These enzymes play a vital role in neutralizing harmful ROS.

  • Reduction of Oxidative Damage Markers: The compound effectively reduces the levels of malondialdehyde (MDA) and nitrites, which are key indicators of lipid peroxidation and nitrative stress, respectively.[2][3]

  • Modulation of Signaling Pathways: this compound influences the Nrf2/HO-1 and NF-κB signaling cascades. It is suggested to activate the Nrf2 pathway, a master regulator of antioxidant gene expression, and inhibit the pro-inflammatory NF-κB pathway.[6][7]

Key Signaling Pathways

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8][9][10] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1).[8][11] HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have protective effects against oxidative stress.[8] this compound is believed to promote the activation of this protective pathway.[6]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Inhibits binding? ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination Promotes nrf2_n Nrf2 nrf2->nrf2_n Translocation are ARE (Antioxidant Response Element) nrf2_n->are Binds to maf Maf maf->are Binds to ho1_gene HO-1 Gene are->ho1_gene Activates antioxidant_enzymes Other Antioxidant Enzymes are->antioxidant_enzymes Activates ho1_protein HO-1 Protein ho1_gene->ho1_protein Transcription & Translation ho1_protein->ros antioxidant_enzymes->ros Reduce

Caption: Proposed Nrf2/HO-1 signaling pathway modulated by this compound.
NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, including oxidative stress, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the expression of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6.[2][6] this compound is suggested to inhibit this pathway, thereby reducing neuroinflammation.[2][6]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ikk IKK Complex This compound->ikk Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., ROS) inflammatory_stimuli->ikk Activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB ikb_nfkb->nfkb Releases ikb_p Phosphorylated IκB ikb_nfkb->ikb_p nfkb_n NF-κB nfkb->nfkb_n Translocation degradation Degradation ikb_p->degradation dna DNA nfkb_n->dna Binds to proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) dna->proinflammatory_genes Transcription

Caption: Proposed NF-κB signaling pathway modulated by this compound.

Quantitative Data Summary

The following tables summarize the qualitative effects of this compound on various biomarkers of oxidative stress and inflammation as reported in preclinical studies.[2][3][6]

Table 1: Effect of this compound on Oxidative Stress Markers

BiomarkerEffect of Disease/Toxin ModelEffect of this compound TreatmentMethod of Measurement
Malondialdehyde (MDA)IncreasedDecreasedWills Technique
NitriteIncreasedDecreasedColorimetric Assay
Superoxide Dismutase (SOD)DecreasedIncreasedMisra and Frodvich Approach
Catalase (CAT)DecreasedIncreasedAebi's Method
Reduced Glutathione (GSH)DecreasedIncreasedEllman's Method

Table 2: Effect of this compound on Inflammatory Cytokines

CytokineEffect of Disease/Toxin ModelEffect of this compound TreatmentMethod of Measurement
Tumor Necrosis Factor-alpha (TNF-α)IncreasedDecreasedELISA
Interleukin-1 beta (IL-1β)IncreasedDecreasedELISA
Interleukin-6 (IL-6)IncreasedDecreasedELISA

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of this compound on oxidative stress. Researchers should optimize these protocols for their specific experimental conditions.

Preparation of Tissue Homogenate
  • Euthanize the animal according to approved ethical guidelines.

  • Perfuse the tissue of interest (e.g., brain) with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Excise the tissue and weigh it.

  • Homogenize the tissue in a suitable ice-cold buffer (e.g., 10% w/v in 0.1 M phosphate buffer, pH 7.4).

  • Centrifuge the homogenate at an appropriate speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C).

  • Collect the supernatant for subsequent biochemical assays.

Measurement of Malondialdehyde (MDA)

This protocol is based on the Wills technique, which measures thiobarbituric acid reactive substances (TBARS).

  • To a tube, add 0.5 mL of the tissue homogenate supernatant.

  • Add 2.5 mL of trichloroacetic acid (10% w/v).

  • Vortex and incubate on ice for 15 minutes.

  • Centrifuge at 3,000 rpm for 10 minutes.

  • Transfer 2 mL of the supernatant to a new tube.

  • Add 1 mL of thiobarbituric acid (0.67% w/v).

  • Incubate in a boiling water bath for 15 minutes.

  • Cool the tubes and measure the absorbance at 532 nm.

  • Calculate MDA concentration using a standard curve of 1,1,3,3-tetramethoxypropane.

Measurement of Reduced Glutathione (GSH)

This protocol is based on Ellman's method.

  • To 1 mL of the tissue homogenate supernatant, add 1 mL of 4% sulfosalicylic acid.

  • Incubate at 4°C for 1 hour.

  • Centrifuge at 1,200 x g for 15 minutes at 4°C.

  • To a new tube, add 0.5 mL of the supernatant.

  • Add 4.5 mL of Ellman's reagent (0.01 M DTNB in 0.1 M phosphate buffer, pH 8.0).

  • Measure the absorbance at 412 nm.

  • Calculate GSH concentration using a standard curve of reduced glutathione.

Measurement of Superoxide Dismutase (SOD) Activity

This protocol is based on the Misra and Frodvich approach, which relies on the inhibition of epinephrine auto-oxidation.

  • Prepare a reaction mixture containing 2.8 mL of carbonate buffer (0.05 M, pH 10.2) and 0.1 mL of the tissue homogenate supernatant.

  • Initiate the reaction by adding 0.1 mL of epinephrine (3 mM).

  • Measure the change in absorbance at 480 nm for 3 minutes.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of epinephrine auto-oxidation.

Western Blotting for Nrf2 and NF-κB
  • Extract total or nuclear proteins from cells or tissues.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2, NF-κB p65, or a loading control (e.g., β-actin, Lamin B1) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software.

Experimental_Workflow cluster_invivo In Vivo / In Vitro Model cluster_sample_prep Sample Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis model Animal Model or Cell Culture (e.g., Scopolamine-induced rats) treatment Treatment Groups: 1. Control 2. Disease Model 3. This compound + Disease Model model->treatment tissue_collection Tissue/Cell Collection treatment->tissue_collection homogenization Homogenization / Lysis tissue_collection->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant / Lysate Collection centrifugation->supernatant mda_assay MDA Assay (Lipid Peroxidation) supernatant->mda_assay gsh_assay GSH Assay (Antioxidant Level) supernatant->gsh_assay sod_cat_assay SOD/CAT Assays (Enzyme Activity) supernatant->sod_cat_assay elisa ELISA (Inflammatory Cytokines) supernatant->elisa western_blot Western Blot (Nrf2, NF-κB) supernatant->western_blot data_quantification Data Quantification mda_assay->data_quantification gsh_assay->data_quantification sod_cat_assay->data_quantification elisa->data_quantification western_blot->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound represents a compelling therapeutic candidate for conditions associated with oxidative stress and inflammation. Its ability to bolster endogenous antioxidant defenses and modulate critical signaling pathways like Nrf2/HO-1 and NF-κB underscores its potential in drug development. The protocols and data presented herein provide a framework for further investigation into the precise molecular mechanisms of this compound and for the screening of other natural compounds with similar therapeutic promise.

References

Application Notes and Protocols for Evaluating Rosiridin's Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rosiridin, a cinnamyl alcohol glycoside isolated from plants of the Rhodiola genus, has garnered scientific interest for its potential therapeutic properties. Primarily recognized as an inhibitor of monoamine oxidase A and B (MAO-A and MAO-B), this compound presents a promising avenue for research in neurodegenerative diseases and depression.[1][2][3][4][5] Emerging evidence also points towards its neuroprotective, anti-inflammatory, and antioxidant activities.[6][7][8] These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy of this compound in these key areas, offering researchers a robust toolkit for preclinical investigation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay directly measures the primary mechanism of action of this compound. It quantifies the inhibition of MAO-A and MAO-B enzymes, which are crucial in the metabolism of monoamine neurotransmitters.

Workflow for MAO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis recombinant_mao Recombinant human MAO-A or MAO-B incubation Incubate this compound or control with MAO enzyme recombinant_mao->incubation This compound This compound dilutions This compound->incubation substrate MAO substrate (e.g., Kynuramine) add_substrate Add substrate to initiate reaction substrate->add_substrate controls Positive Controls (Clorgyline for MAO-A, Selegiline for MAO-B) controls->incubation incubation->add_substrate reaction_incubation Incubate to allow metabolite formation add_substrate->reaction_incubation stop_reaction Stop reaction reaction_incubation->stop_reaction detection Detect metabolite (e.g., 4-hydroxyquinoline) via fluorescence or LC-MS/MS stop_reaction->detection analysis Calculate % inhibition and determine IC50 value detection->analysis

Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.

Experimental Protocol: MAO-A/B Inhibition

This protocol is adapted from commercially available fluorescence-based assay kits and published methodologies.[1][9][10][11]

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., Kynuramine or p-Tyramine)

    • This compound (dissolved in DMSO)

    • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Detection reagents (e.g., horseradish peroxidase, HRP, and a fluorogenic probe like Amplex Red)

    • 96-well black, clear-bottom microplate

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add 50 µL of this compound dilutions or positive controls. For the negative control, add 50 µL of assay buffer with DMSO.

    • Add 25 µL of either MAO-A or MAO-B enzyme solution to each well and incubate for 10-15 minutes at 37°C.

    • Prepare the substrate/detection mix. For a fluorometric assay, this typically contains the MAO substrate and the detection reagents (HRP and fluorogenic probe).

    • Initiate the reaction by adding 25 µL of the substrate/detection mix to each well.

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission of 530/585 nm).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Data Presentation

CompoundTargetConcentration% Inhibition (Mean ± SD)pIC50IC50 (µM)
This compoundMAO-A10 µM16.2 ± 2.3%N/AN/A
This compoundMAO-B10 µM83.8 ± 1.1%5.38~4.17

Data adapted from MedChemExpress and van Diermen et al., 2009.[3][4][5] pIC50 is the negative logarithm of the IC50 value.

Anti-Neuroinflammatory Assays

Chronic neuroinflammation is a key feature of many neurodegenerative diseases. These assays assess this compound's ability to suppress inflammatory responses in microglial cells, the primary immune cells of the central nervous system. The BV-2 microglial cell line is a common model for these studies.[12][13]

Signaling Pathway: NF-κB Mediated Neuroinflammation

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits NFkB_nucleus NF-κB (in Nucleus) This compound->NFkB_nucleus Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->NFkB_nucleus Translocates Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Proinflammatory_genes Activates Transcription nucleus Nucleus Cytokines TNF-α, IL-6, NO Proinflammatory_genes->Cytokines Leads to Production

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Nitric Oxide (NO) Production in BV-2 Cells (Griess Assay)

This protocol measures nitrite, a stable breakdown product of NO, in the cell culture supernatant as an indicator of iNOS activity.[14][15][16]

  • Materials:

    • BV-2 microglial cells

    • Lipopolysaccharide (LPS)

    • This compound (dissolved in DMSO)

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

  • Procedure:

    • Seed BV-2 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include wells with untreated cells and cells treated with LPS alone as controls.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Alternatively, a pre-mixed 1:1 solution of Part A and B can be used.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

    • Express the results as a percentage of NO production compared to the LPS-only control.

Experimental Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the secretion of cytokines like TNF-α and IL-6 into the culture medium.[12][17][18]

  • Materials:

    • Supernatants from this compound and LPS-treated BV-2 cells (as prepared in the Griess assay).

    • ELISA kits for mouse TNF-α and IL-6.

    • Microplate reader.

  • Procedure:

    • Perform the ELISA according to the manufacturer's instructions.

    • Briefly, coat a 96-well ELISA plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).

    • Wash the plate and add the substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate cytokine concentrations from the standard curve.

Data Presentation (Representative Data)

TreatmentNO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control (no LPS)< 5%< 20< 15
LPS (100 ng/mL)100%2500 ± 1501800 ± 120
LPS + this compound (1 µM)Data to be determinedData to be determinedData to be determined
LPS + this compound (10 µM)Data to be determinedData to be determinedData to be determined
LPS + this compound (50 µM)Data to be determinedData to be determinedData to be determined

This table provides a template for presenting experimental results. Specific values for this compound need to be experimentally determined.

Cellular Antioxidant and Neuroprotection Assays

Oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions. These assays evaluate this compound's capacity to mitigate oxidative stress and protect neuronal cells from damage.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

G cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 Modifies This compound This compound This compound->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nucleus Nrf2 (in Nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Gene Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

Experimental Protocol: Intracellular ROS Measurement (DCFDA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular reactive oxygen species (ROS).[19][20][21][22]

  • Materials:

    • Neuronal cell line (e.g., PC-12 or SH-SY5Y)

    • H2DCFDA probe

    • Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)

    • This compound (dissolved in DMSO)

    • Phenol red-free culture medium

    • Black, clear-bottom 96-well plates

  • Procedure:

    • Seed cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and allow them to attach overnight.

    • Remove the culture medium and wash the cells with warm PBS.

    • Load the cells with H2DCFDA (e.g., 20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove the excess probe.

    • Add medium containing various concentrations of this compound and incubate for 1-2 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells for 1 hour. Include appropriate controls (untreated, H₂O₂ alone).

    • Measure the fluorescence intensity with a microplate reader (excitation/emission ~485/535 nm).

    • Express results as a percentage reduction in ROS levels compared to the H₂O₂-only control.

Experimental Protocol: Neuroprotection against Oxidative Stress (MTT Assay)

This assay assesses cell viability and is used here to determine if this compound can protect neuronal cells from death induced by oxidative stress.[22]

  • Materials:

    • Neuronal cell line (e.g., PC-12)

    • Oxidative stress inducer (e.g., H₂O₂)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Induce cell death by treating with a toxic concentration of H₂O₂ (e.g., 200-500 µM) for 24 hours. Maintain control wells (untreated, H₂O₂ alone).

    • After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the MTT-containing medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation (Representative Data)

TreatmentIntracellular ROS (% of H₂O₂ Control)Cell Viability (% of Untreated Control)
Untreated Control< 10%100%
H₂O₂ (100 µM for ROS, 300 µM for MTT)100%55 ± 5%
H₂O₂ + this compound (1 µM)Data to be determinedData to be determined
H₂O₂ + this compound (10 µM)Data to be determinedData to be determined
H₂O₂ + this compound (50 µM)Data to be determinedData to be determined

This table provides a template for presenting experimental results. Specific values for this compound need to be experimentally determined.

References

Application Notes and Protocols for In-Vivo Administration of Rosiridin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Rosiridin for in-vivo administration, guidance on its stability, and an overview of its known biological activities and associated signaling pathways.

Introduction to this compound

This compound is a monoterpene glycoside isolated from plants of the Rhodiola genus, such as Rhodiola rosea and Rhodiola sachalinensis. It is recognized for its potential neuroprotective, anti-inflammatory, and cognitive-enhancing properties. In-vivo studies are crucial to further elucidate its pharmacological effects and therapeutic potential. Proper formulation is a critical first step to ensure accurate and reproducible results in animal studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of stock solutions and formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₆H₂₈O₇[1][2]
Molecular Weight 332.39 g/mol [1][2]
Appearance White powder[3]
Solubility DMSO: 100 mg/mL (300.85 mM) Methanol: 83.33 mg/mL (250.70 mM) Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4][5]

Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility. Ultrasonic treatment may be required to achieve maximum solubility[4].

Experimental Protocols

Preparation of this compound Stock Solutions

Due to its high solubility in DMSO and methanol, these solvents are recommended for preparing concentrated stock solutions.

Protocol 3.1.1: Preparation of a 100 mg/mL Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the this compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear[4].

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

  • Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months[4].

Formulation of this compound for Oral Administration (Rodents)

Oral gavage is a common route for administering this compound in rodent studies. A suspension using carboxymethylcellulose (CMC) is a well-tolerated and effective vehicle for compounds with low water solubility.

Protocol 3.2.1: Preparation of a 0.5% (w/v) Carboxymethylcellulose (CMC) Suspension

This protocol is adapted from established methods for oral gavage in rodents and is suitable for a target dose of 10 mg/kg, a dose shown to be safe in rats[6][7][8].

Materials:

  • This compound stock solution (e.g., 100 mg/mL in DMSO) or this compound powder

  • Sodium Carboxymethylcellulose (CMC), medium viscosity

  • Sterile purified water

  • Magnetic stirrer and stir bar

  • Sterile graduated cylinders and beakers

  • Vortex mixer and/or sonicator

Procedure for a 10 mL Formulation at 1 mg/mL (for a 10 mg/kg dose in a 25g mouse at 10 mL/kg dosing volume):

  • Prepare the 0.5% CMC vehicle:

    • Weigh 0.05 g (50 mg) of CMC powder.

    • Add it to 10 mL of sterile purified water in a beaker with a magnetic stir bar.

    • Stir vigorously until the CMC is fully hydrated and the solution is homogenous. This may take several hours. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the drug[9][10][11].

  • Formulate the this compound suspension:

    • Method A (from powder): Weigh 10 mg of this compound powder. Add a small amount of the 0.5% CMC vehicle and triturate to form a uniform paste. Gradually add the remaining vehicle while vortexing or sonicating to achieve a homogenous suspension[9].

    • Method B (from DMSO stock): To minimize the final DMSO concentration, this method is preferred. For a 1 mg/mL final concentration, add 100 µL of a 100 mg/mL this compound stock in DMSO to 9.9 mL of the 0.5% CMC vehicle. This results in a final DMSO concentration of 1%. Vortex thoroughly to ensure a fine, homogenous suspension.

  • Final Preparation:

    • Visually inspect the suspension for uniformity.

    • Store at 2-8°C and use within 24-48 hours unless stability data indicates otherwise.

    • Before each administration, vortex the suspension thoroughly to ensure a consistent dose is delivered.

Table 2: Example Dosing Calculations for Oral Gavage

AnimalBody WeightTarget DoseDosing VolumeFormulation Conc.Volume to Administer
Mouse25 g10 mg/kg10 mL/kg1 mg/mL0.25 mL
Rat250 g10 mg/kg5 mL/kg2 mg/mL1.25 mL
Alternative Formulations

For some experimental paradigms, alternative vehicles may be required. The following are common formulations used in preclinical studies. It is critical to ensure the final concentration of organic solvents is well-tolerated.

Table 3: Alternative Vehicle Compositions for In-Vivo Administration

Vehicle CompositionFinal Solvent Conc. (Typical Max)NotesSource(s)
DMSO + Saline/PBS DMSO < 5-10%Dissolve this compound in DMSO first, then add saline slowly while vortexing. Precipitation can occur if the drug is not sufficiently soluble in the final mixture.[12]
PEG300/400 + Tween-80 + Saline PEG (40%), Tween-80 (5%)A common vehicle for poorly soluble compounds. Creates a clear solution or a fine dispersion.[12]
Corn Oil N/ASuitable for highly lipophilic compounds. May be used with a small percentage of DMSO (e.g., 10%) to aid initial dissolution.[12]

Stability and Storage

Specific stability data for this compound in various formulations is not widely published. Therefore, it is recommended that researchers perform their own stability assessments.

Protocol 4.1: Assessing Formulation Stability

  • Prepare the this compound formulation as described in Protocol 3.2.1.

  • Divide the formulation into several aliquots for storage under different conditions (e.g., room temperature with light, room temperature in the dark, 4°C).

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), take a sample from each condition.

  • Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV[5].

  • A decrease in concentration over time indicates degradation. The appearance of new peaks in the chromatogram may suggest the formation of degradation products.

  • Visual inspection for precipitation, color change, or phase separation should also be performed at each time point.

General Stability Recommendations:

  • Protect this compound powder and solutions from light.

  • Formulations should be prepared fresh daily whenever possible.

  • If short-term storage is necessary, keep formulations at 2-8°C and protected from light. Always re-suspend thoroughly before use.

Safety and Toxicity

Acute Toxicity:

  • Acute oral toxicity studies in rats have been conducted according to OECD guidelines (Annex 423)[6][7].

  • No mortality or clinical signs of toxicity were observed in rats administered the maximum dosage tested[6].

  • A dose of 10 mg/kg administered orally for 14 days was shown to be safe in rats, with no significant changes in mean body weight or food and water intake[7][8].

Handling Precautions:

  • Standard laboratory personal protective equipment (lab coat, gloves, safety glasses) should be worn when handling this compound powder and its formulations.

Known Signaling Pathways

This compound, as a component of Rhodiola rosea, is implicated in the modulation of several key signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.

Rosiridin_Signaling_Pathways cluster_stress Stress & Survival cluster_inflammation Inflammation cluster_apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K ERK ERK1/2 This compound->ERK Nrf2 Nrf2 This compound->Nrf2 NFkB NF-κB This compound->NFkB Inhibits Caspase9 Caspase-9 This compound->Caspase9 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ERK->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH) Nrf2->Antioxidant_Enzymes TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b IL6 IL-6 NFkB->IL6 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways modulated by this compound.

The experimental workflow for preparing and administering this compound for an in-vivo study is a critical process to ensure reproducible results.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In-Vivo Administration cluster_analysis Post-Administration Analysis A Weigh this compound Powder C Triturate/Dissolve this compound in Vehicle A->C B Prepare 0.5% CMC Vehicle B->C D Vortex/Sonicate to Homogenous Suspension C->D E Calculate Dose Based on Animal Body Weight D->E F Re-suspend Formulation (Vortex) E->F G Administer via Oral Gavage F->G H Monitor Animal for Adverse Effects G->H I Behavioral Assessments H->I J Tissue Collection (e.g., Brain) I->J K Biochemical Assays (e.g., ELISA, Western Blot) J->K

Caption: Experimental workflow for this compound in-vivo studies.

References

Application Note: Rosiridin in Scopolamine-Induced Cognitive Impairment Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cognitive impairment is a core feature of neurodegenerative diseases like Alzheimer's disease (AD). The scopolamine-induced amnesia model is a widely used pharmacological paradigm to simulate the cognitive deficits associated with AD, primarily by inducing cholinergic dysfunction.[1][2] Scopolamine, a muscarinic cholinergic receptor antagonist, impairs learning and memory, making it a valuable tool for screening potential nootropic and neuroprotective agents.[1][3] Rosiridin, a monoterpene glycoside from Rhodiola rosea, has demonstrated beneficial effects on the central nervous system and brain function.[1][4][5] This document outlines the application of this compound in mitigating scopolamine-induced cognitive deficits in rodent models, providing detailed protocols and summarizing key findings.

Experimental Overview and Workflow

The typical experimental design involves inducing cognitive impairment in rats using scopolamine and assessing the neuroprotective effects of this compound pre-treatment. The workflow generally includes animal acclimatization, drug administration over a set period (e.g., 14 days), behavioral testing to assess cognitive function, and subsequent biochemical analysis of brain tissue to elucidate the underlying mechanisms.[1][4][5]

G cluster_0 Experimental Phases cluster_1 Key Procedures acclimatization Phase 1: Acclimatization (1-2 Weeks) grouping Phase 2: Group Allocation (e.g., Control, Scopolamine, this compound) acclimatization->grouping treatment Phase 3: Drug Administration (14 Days) grouping->treatment behavior Phase 4: Behavioral Testing (e.g., MWM, Y-Maze) treatment->behavior rosiridin_admin This compound (10 mg/kg, p.o.) treatment->rosiridin_admin scopolamine_induce Scopolamine (1 mg/kg, i.p.) (to induce amnesia) treatment->scopolamine_induce biochem Phase 5: Euthanasia & Tissue Collection behavior->biochem mwm_test Morris Water Maze behavior->mwm_test ymaze_test Y-Maze behavior->ymaze_test analysis Phase 6: Biochemical Analysis biochem->analysis assays AChE, Antioxidants, Cytokines analysis->assays

Figure 1: General experimental workflow for assessing this compound's efficacy.

Detailed Experimental Protocols

1. Animal Model and Dosing Regimen

  • Species: Wistar rats are commonly used.[1]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one to two weeks before the experiment.[3][6]

  • Grouping: Animals are randomly allocated into groups (n=6-8 per group):

    • Group 1 (Control): Receives vehicle (e.g., 0.5% sodium carboxy methyl cellulose).[1]

    • Group 2 (Scopolamine Control): Receives vehicle followed by scopolamine injection.[1]

    • Group 3 (this compound Treatment): Receives this compound followed by scopolamine injection.[1]

    • Group 4 (this compound Per Se): Receives this compound only to test for independent effects.[1]

  • Drug Administration:

    • This compound: Administered orally (p.o.) at a dose of 10 mg/kg for 14 consecutive days.[1][4][5]

    • Scopolamine: A single intraperitoneal (i.p.) injection of 1 mg/kg is administered to induce cognitive deficits, typically 30-60 minutes before behavioral testing on the final days.[1]

2. Behavioral Assays Behavioral tests are conducted to evaluate spatial learning, memory, and cognitive function.

  • Morris Water Maze (MWM) Test: This test assesses hippocampus-dependent spatial learning and memory.[3]

    • Apparatus: A circular pool (e.g., 150 cm diameter) filled with opaque water, containing a hidden escape platform.

    • Acquisition Phase (Days 1-4): Each rat undergoes multiple trials per day to find the hidden platform. The time taken to find the platform (escape latency) is recorded. A reduction in escape latency over the days indicates learning.[7]

    • Probe Trial (Day 5): The platform is removed, and the rat is allowed to swim for a fixed duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[1][7]

  • Y-Maze Test: This test evaluates spatial working memory based on the natural tendency of rodents to explore novel environments.

    • Apparatus: A Y-shaped maze with three identical arms.

    • Procedure: A rat is placed at the center of the maze and allowed to explore freely for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

    • Analysis: Spontaneous alternation percentage (SAP) is calculated as: [(Number of Spontaneous Alternations) / (Total Arm Entries - 2)] x 100. A higher SAP indicates better working memory.[4][5]

3. Biochemical Assays Following behavioral tests, animals are euthanized, and brain tissues (typically hippocampus and cortex) are collected for biochemical analysis.[3][5]

  • Cholinergic System Markers:

    • Acetylcholinesterase (AChE) Activity: Measured to assess cholinergic function. Scopolamine increases AChE activity, leading to acetylcholine depletion.[3][4]

    • Choline Acetyltransferase (ChAT) Activity: Measured as an indicator of acetylcholine synthesis.[4][5]

  • Oxidative Stress Markers:

    • Lipid Peroxidation: Malondialdehyde (MDA) levels are measured as an indicator of oxidative damage.[4][8]

    • Antioxidant Enzymes: Activities of Superoxide Dismutase (SOD), Catalase (CAT), and levels of reduced Glutathione (GSH) are measured to assess the endogenous antioxidant defense system.[1][4][5]

  • Neuroinflammation and Apoptosis Markers:

    • Pro-inflammatory Cytokines: Levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are quantified using ELISA kits.[1][4][5]

    • Apoptotic Markers: Levels of Caspase-3 and Caspase-9 are measured to assess the degree of apoptosis.[1][4][5]

Quantitative Data Summary

This compound treatment has been shown to significantly reverse the behavioral and biochemical changes induced by scopolamine.

Table 1: Effects of this compound on Behavioral Parameters in Scopolamine-Treated Rats

Parameter Control Group Scopolamine Group Scopolamine + this compound (10 mg/kg)
MWM - Escape Latency (s) Normal Significantly Increased Significantly Decreased vs. Scopolamine
MWM - Time in Target Quadrant (s) Normal Significantly Decreased Significantly Increased vs. Scopolamine
Y-Maze - Spontaneous Alternation (%) Normal Significantly Decreased Significantly Increased vs. Scopolamine

Data derived from studies showing significant restoration of behavioral parameters with this compound treatment.[4][5][9]

Table 2: Effects of this compound on Biochemical Markers in Scopolamine-Treated Rats

Marker Category Biochemical Marker Scopolamine Group Effect This compound (10 mg/kg) Treatment Effect
Cholinergic Function AChE Activity ↑↑ (p < 0.05) ↓↓ (p < 0.001)
ChAT Activity ↓↓ ↑↑ (p < 0.001)
Oxidative Stress MDA (Lipid Peroxidation) ↑↑ ↓↓
Nitrate Level ↑↑ ↓↓
Antioxidant Defense GSH Level ↓↓ (p < 0.05) ↑↑ (p < 0.001)
SOD Activity ↓↓ (p < 0.05) ↑↑ (p < 0.001)
CAT Activity ↓↓ (p < 0.05) ↑↑ (p < 0.001)
Neuroinflammation TNF-α ↑↑ ↓↓
IL-1β ↑↑ ↓↓
IL-6 ↑↑ ↓↓
Apoptosis Caspase-3 ↑↑ ↓↓
Caspase-9 ↑↑ ↓↓

Data compiled from Afzal, M., et al. (2022). Arrows indicate the direction of change relative to the control group. Statistical significance values are noted where available.[1][4][5]

Mechanism of Action & Signaling Pathways

Scopolamine induces cognitive deficits through a multi-faceted mechanism involving cholinergic blockade, oxidative stress, neuroinflammation, and apoptosis. This compound appears to counteract these effects through several pathways. The primary mechanism involves the inhibition of oxidative and nitrative stress, which in turn suppresses the activation of pro-inflammatory and apoptotic signaling cascades.[1][4]

G scopolamine Scopolamine cholinergic Cholinergic Dysfunction (↓ACh, ↑AChE) scopolamine->cholinergic ox_stress Oxidative & Nitrative Stress (↑MDA, ↓GSH, ↓SOD) scopolamine->ox_stress This compound This compound This compound->ox_stress Inhibits inflammation Neuroinflammation (↑TNF-α, ↑IL-1β, ↑IL-6) This compound->inflammation Inhibits caspase9 Caspase-9 Activation This compound->caspase9 Inhibits impairment Cognitive Impairment cholinergic->impairment ox_stress->inflammation ox_stress->caspase9 inflammation->caspase9 crosstalk caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Neuronal Apoptosis caspase3->apoptosis apoptosis->impairment G This compound This compound bdnf ↑ BDNF Levels This compound->bdnf nfkb ↓ NF-κB Activity This compound->nfkb pi3k PI3K / Akt Pathway bdnf->pi3k creb CREB Pathway bdnf->creb survival ↑ Neuronal Survival & Synaptic Plasticity pi3k->survival creb->survival inflammation_node ↓ Neuroinflammation nfkb->inflammation_node memory Improved Learning & Memory survival->memory inflammation_node->memory

References

Application Notes and Protocols: Utilizing Rosiridin in Research on Huntington's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric disturbances. A key pathological feature of HD is the degeneration of neurons in the striatum.[1] Rosiridin, a cyanogenic glycoside extracted from Rhodiola sachalinensis, has demonstrated neuroprotective effects, making it a compound of interest for therapeutic strategies in neurodegenerative diseases.[1][2] Recent studies have highlighted the potential of this compound in mitigating the pathological effects observed in a 3-nitropropionic acid (3-NPA)-induced rodent model of Huntington's disease.[1][3][4][5] 3-NPA is a mitochondrial toxin that induces striatal degeneration and motor deficits, mimicking key aspects of HD pathology.[1]

These application notes provide a comprehensive overview of the use of this compound in preclinical HD research, including its mechanism of action, detailed experimental protocols, and quantitative data from a key study. The information presented is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound for Huntington's disease.

Mechanism of Action

This compound exerts its neuroprotective effects in Huntington's disease models through a multi-faceted approach, primarily by combating oxidative stress, reducing neuroinflammation, and modulating key biochemical pathways.[1][4]

Key therapeutic actions of this compound include:

  • Reduction of Oxidative Stress: this compound helps to restore the balance of endogenous antioxidants by increasing the levels of glutathione (GSH) and catalase while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1]

  • Anti-inflammatory Effects: The compound has been shown to modulate pro-inflammatory activity, which is a significant contributor to neuronal damage in HD.[1]

  • Inhibition of Acetylcholinesterase (AchE): By inhibiting AchE, this compound can increase the levels of the neurotransmitter acetylcholine, which is involved in cognitive function.[1]

  • Modulation of Succinate Dehydrogenase: this compound influences the activity of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[1]

  • Regulation of Nitrite Levels: The compound helps to normalize the levels of nitrite, which can be indicative of nitrative stress.[1]

  • Upregulation of Brain-Derived Neurotrophic Factor (BDNF): this compound treatment has been associated with an increase in BDNF levels, a neurotrophin crucial for neuronal survival, growth, and plasticity.[1]

Proposed Signaling Pathway of this compound in Neuroprotection

The neuroprotective effects of this compound in the context of Huntington's disease models can be visualized through the following signaling pathway.

G cluster_pathology Pathological Processes cluster_effects Therapeutic Effects of this compound HD_model Huntington's Disease Model (e.g., 3-NPA induced) Oxidative_Stress Oxidative Stress (↑ MDA, ↓ GSH, ↓ Catalase) HD_model->Oxidative_Stress Neuroinflammation Neuroinflammation HD_model->Neuroinflammation AchE_activity ↑ Acetylcholinesterase (AchE) Activity HD_model->AchE_activity SDH_inhibition ↓ Succinate Dehydrogenase (SDH) Activity HD_model->SDH_inhibition Nitrite_levels ↑ Nitrite Levels HD_model->Nitrite_levels BDNF_levels ↓ BDNF Levels HD_model->BDNF_levels This compound This compound Antioxidant Antioxidant Effect This compound->Antioxidant Anti_inflammatory Anti-inflammatory Effect This compound->Anti_inflammatory AchE_inhibition AchE Inhibition This compound->AchE_inhibition SDH_modulation SDH Modulation This compound->SDH_modulation Nitrite_reduction Nitrite Reduction This compound->Nitrite_reduction BDNF_upregulation BDNF Upregulation This compound->BDNF_upregulation Neurodegeneration Neuronal Dysfunction & Death Oxidative_Stress->Neurodegeneration Neuroinflammation->Neurodegeneration AchE_activity->Neurodegeneration SDH_inhibition->Neurodegeneration Nitrite_levels->Neurodegeneration BDNF_levels->Neurodegeneration Antioxidant->Oxidative_Stress Inhibits Improved_function Improved Neuronal Function & Survival Antioxidant->Improved_function Anti_inflammatory->Neuroinflammation Inhibits Anti_inflammatory->Improved_function AchE_inhibition->AchE_activity Inhibits AchE_inhibition->Improved_function SDH_modulation->SDH_inhibition Restores SDH_modulation->Improved_function Nitrite_reduction->Nitrite_levels Reduces Nitrite_reduction->Improved_function BDNF_upregulation->BDNF_levels Increases BDNF_upregulation->Improved_function

Caption: Proposed neuroprotective signaling pathway of this compound in Huntington's disease models.

Quantitative Data Summary

The following tables summarize the quantitative data from a study evaluating the effect of this compound (10 mg/kg) in a 3-NPA-induced Huntington's disease rat model.[1]

Table 1: Effects of this compound on Behavioral Parameters

ParameterNormal Control3-NPA ControlThis compound (10 mg/kg) + 3-NPA
Beam-Walk Test (Time in sec) 5.2 ± 0.314.8 ± 0.78.1 ± 0.5
Hanging Wire Test (Latency to fall in sec) 55.3 ± 2.121.5 ± 1.842.7 ± 2.3
Elevated Plus-Maze (% Memory Retention) 85.6 ± 3.235.1 ± 2.970.4 ± 3.8

Table 2: Effects of this compound on Biochemical Parameters in Brain Tissue

ParameterNormal Control3-NPA ControlThis compound (10 mg/kg) + 3-NPA
Glutathione (GSH) (µg/mg protein) 38.2 ± 1.515.7 ± 1.130.9 ± 1.3
Catalase (µmol/min/mg protein) 45.1 ± 1.820.3 ± 1.438.6 ± 1.6
Malondialdehyde (MDA) (nmol/mg protein) 1.8 ± 0.15.9 ± 0.32.5 ± 0.2
Brain-Derived Neurotrophic Factor (BDNF) (pg/mg protein) 125.4 ± 5.158.2 ± 4.3105.7 ± 4.8
Succinate Dehydrogenase (SDH) (% of control) 10042.5 ± 3.785.1 ± 4.1
Nitrite (µmol/mg protein) 1.2 ± 0.14.8 ± 0.31.9 ± 0.2
Acetylcholinesterase (AchE) (µmol/min/mg protein) 2.5 ± 0.26.1 ± 0.43.1 ± 0.3

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound in a 3-NPA-induced Huntington's disease model in rats.[1]

Animal Model and Treatment Regimen
  • Animal Model: Male Wistar rats are used. Huntington's disease-like symptoms are induced by the administration of 3-nitropropionic acid (3-NPA).

  • Treatment Groups:

    • Normal Control: Receives saline.

    • 3-NPA Control: Receives 3-NPA.

    • This compound Treated: Receives this compound (10 mg/kg, p.o.) daily for 22 days, along with 3-NPA administration.

  • 3-NPA Administration: 3-NPA is administered at a specific dosage to induce HD-like symptoms. The study cited administered several doses over the 22-day period.

Experimental Workflow

G start Start: Acclimatization of Rats grouping Randomly Divide into 3 Groups: - Normal Control - 3-NPA Control - this compound + 3-NPA start->grouping treatment Daily Treatment for 22 Days: - Normal: Saline - 3-NPA: 3-NPA + Saline (p.o.) - this compound: 3-NPA + this compound (10 mg/kg, p.o.) grouping->treatment behavioral Behavioral Assessments (Day 22) treatment->behavioral sacrifice Sacrifice and Brain Tissue Collection behavioral->sacrifice biochemical Biochemical Estimations: - Oxidative Stress Markers - BDNF, SDH, Nitrite, AchE sacrifice->biochemical data_analysis Data Analysis and Interpretation biochemical->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Purification of Rosiridin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of rosiridin from its natural sources, primarily Rhodiola species.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield in Initial Extract 1. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. 2. Incomplete Extraction: Insufficient extraction time or solvent-to-solid ratio. 3. Degradation during Extraction: High temperatures or inappropriate pH levels can lead to the degradation of this compound.[1] 4. Poor Quality of Raw Material: Low concentration of this compound in the plant material.[2][3]1. Solvent Optimization: Use methanol or 70-90% ethanol for efficient extraction of this compound and other glycosides.[4] 2. Optimize Extraction Parameters: Increase extraction time, and consider methods like ultrasonic-assisted extraction to improve efficiency.[1] 3. Control Extraction Conditions: Maintain a moderate temperature (e.g., 37°C for ultrasonic baths) and a neutral to slightly acidic pH to minimize degradation.[1] 4. Source High-Quality Material: Whenever possible, use authenticated Rhodiola rosea or Rhodiola sachalinensis with known phytochemical profiles.
Co-elution of Impurities during Chromatography 1. Similar Polarity of Compounds: this compound often co-exists with other compounds of similar polarity, such as other monoterpene glycosides, phenylpropanoids (rosavins), and phenylethanoids (salidroside).[4][5][6] 2. Inadequate Chromatographic Resolution: The chosen stationary and mobile phases may not be providing sufficient separation.1. Employ Orthogonal Separation Techniques: Combine different chromatographic methods based on different separation principles (e.g., normal-phase followed by reverse-phase, or adsorption chromatography followed by partition chromatography). 2. Optimize Chromatographic Conditions: For High-Speed Counter-Current Chromatography (HSCCC), carefully select the two-phase solvent system. For macroporous resins, optimize the gradient elution of the ethanol-water mobile phase.[6][7]
Poor Peak Shape or Tailing in HPLC Analysis 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Interactions between this compound and the stationary phase. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and silanol groups on the column.1. Dilute the Sample: Inject a more dilute sample to avoid overloading the column. 2. Use a Different Column: Try a column with a different stationary phase (e.g., end-capped C18) to minimize secondary interactions. 3. Adjust Mobile Phase pH: Add a small amount of a modifier like formic acid to the mobile phase to improve peak shape.[7]
This compound Degradation during Purification 1. pH Instability: this compound may be susceptible to degradation under strongly acidic or basic conditions.[8] 2. Thermal Instability: Prolonged exposure to high temperatures can lead to degradation.[9] 3. Enzymatic Degradation: Endogenous enzymes from the plant material may degrade this compound after cell lysis.[10][11]1. Maintain Neutral to Slightly Acidic pH: Buffer all solutions to a pH range of 4-6 throughout the purification process. 2. Work at Low Temperatures: Perform all purification steps at 4°C whenever possible to minimize thermal degradation.[11] 3. Inactivate Enzymes: Consider a blanching step for the plant material before extraction or add protease inhibitors to the extraction buffer.[10]
Irreproducible Purification Results 1. Variability in Raw Material: Different batches of plant material can have significantly different phytochemical profiles.[2] 2. Inconsistent Chromatographic Conditions: Minor variations in mobile phase composition or gradient can lead to different results.[12] 3. Column Aging: The performance of chromatographic columns can change over time.1. Standardize Raw Material: If possible, use a standardized extract or a single, large batch of raw material for a series of experiments. 2. Ensure Precise Control of Conditions: Carefully prepare mobile phases and use a reliable HPLC/purification system to ensure reproducible gradients and flow rates. 3. Regularly Test Column Performance: Use a standard compound to monitor the performance of your column and replace it when necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect to find with this compound during purification from Rhodiola rosea?

A1: this compound is a monoterpene glycoside, and it is often found alongside other classes of compounds in Rhodiola rosea. The most common co-eluting impurities have similar polarities and include:

  • Other Monoterpene Glycosides: Such as kenposide A.[6]

  • Phenylpropanoids: This is a major class of compounds in Rhodiola rosea, collectively known as rosavins, which include rosavin, rosarin, and rosin.[4][5]

  • Phenylethanoids: Salidroside and its aglycone, tyrosol, are also abundant.[5]

  • Flavonoids: Compounds like rhodiosin and herbacetin may also be present.[4]

Q2: Which chromatographic technique is best for purifying this compound?

A2: There is no single "best" technique, and often a combination of methods is required for high purity. Two highly effective methods reported for the purification of this compound and other compounds from Rhodiola are:

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can minimize sample adsorption and degradation. It has been successfully used to isolate this compound with high purity.[13]

  • Macroporous Adsorption Resin Chromatography: This technique is excellent for the initial cleanup and enrichment of this compound from the crude extract. Different resins have varying selectivities, and a gradient elution with ethanol-water can effectively separate different classes of compounds.[14]

Q3: What are the typical purity and yield I can expect for this compound purification?

A3: The purity and yield can vary significantly depending on the starting material and the purification methods used. However, based on published literature, here are some reported values:

Purification Method Starting Material Purity of this compound Yield/Amount Isolated Reference
High-Speed Counter-Current Chromatography (HSCCC)Methanol extract of Rhodiola rosea roots92%1.8 mg from 100 mg of purified fraction[13]

Q4: How can I confirm the identity and purity of my purified this compound?

A4: A combination of analytical techniques should be used for confirmation:

  • High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method with a pure standard of this compound to confirm the retention time. A photodiode array (PDA) detector can be used to check for peak purity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (C16H28O7, MW: 332.39 g/mol ).[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of the isolated compound and to ensure there are no co-eluting impurities.

Q5: Is this compound stable during storage? What are the optimal storage conditions?

A5: While specific long-term stability data for pure this compound is not extensively published, general principles for storing natural glycosides should be followed to minimize degradation. It is recommended to store pure this compound as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, keep it at 4°C and use it as soon as possible.[17]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol describes a general procedure for the extraction of this compound from Rhodiola rosea roots and a preliminary fractionation.

  • Preparation of Plant Material: Dry the roots of Rhodiola rosea at a temperature below 50°C and grind them into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material with 75% methanol (1:10 w/v) in an ultrasonic bath at 37°C for 30 minutes.

    • Repeat the extraction process three times.

    • Combine the extracts and filter them.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Liquid-Liquid Partitioning (Optional Cleanup):

    • Suspend the crude extract in water.

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.

Protocol 2: Purification by Macroporous Resin Chromatography

This protocol outlines a method for the enrichment of this compound using macroporous resin chromatography.

  • Resin Preparation: Pre-treat the macroporous resin (e.g., DIAION HP-20) by washing it successively with ethanol and then water to remove any impurities. Pack the resin into a glass column.

  • Sample Loading: Dissolve the crude or partially purified extract in water and load it onto the equilibrated column at a controlled flow rate.

  • Gradient Elution:

    • Wash the column with water to remove highly polar impurities.

    • Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 5%, 10%, 20%, 40%, 60%, 95% ethanol).

    • Collect fractions at each step.

  • Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing this compound. Fractions eluted with 20-40% ethanol are likely to be enriched in this compound.[7]

Visualizations

Experimental_Workflow cluster_extraction Extraction & Pre-purification cluster_purification Purification cluster_analysis Analysis & Identification start Rhodiola rosea Roots extraction Ultrasonic Extraction (75% Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract resin_chrom Macroporous Resin Chromatography crude_extract->resin_chrom Initial Cleanup hsccc High-Speed Counter-Current Chromatography (HSCCC) resin_chrom->hsccc Further Purification hplc_prep Preparative HPLC hsccc->hplc_prep Final Polishing pure_this compound Pure this compound hplc_prep->pure_this compound hplc_analysis HPLC-PDA pure_this compound->hplc_analysis ms_analysis LC-MS pure_this compound->ms_analysis nmr_analysis NMR pure_this compound->nmr_analysis

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low Purity of this compound q1 Are there co-eluting peaks? start->q1 a1_yes Optimize Chromatography q1->a1_yes Yes a1_no Check for Degradation q1->a1_no No q2 Is peak shape poor? a1_yes->q2 a1_no->q2 a2_yes Adjust HPLC Method (e.g., pH, column) q2->a2_yes Yes a2_no Consider Matrix Effects q2->a2_no No

Caption: Troubleshooting logic for low purity of isolated this compound.

References

Troubleshooting Rosiridin's Inconsistent Effects in Cell Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inconsistent effects of Rosiridin in cell culture experiments. The information is presented in a clear question-and-answer format, with detailed experimental protocols and data summaries to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound is primarily recognized as a potent inhibitor of Monoamine Oxidase B (MAO-B) and to a lesser extent, Monoamine Oxidase A (MAO-A)[1]. In vivo studies have also highlighted its neuroprotective effects, which are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties[2].

Q2: What are the known signaling pathways affected by this compound?

Based on preclinical studies, this compound is known to modulate several key signaling pathways:

  • Inflammatory Pathways: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[2][3][4].

  • Oxidative Stress Pathways: It can enhance the cellular antioxidant defense system by increasing levels of glutathione (GSH), superoxide dismutase (SOD), and catalase, while reducing levels of malondialdehyde (MDA), a marker of oxidative stress[2].

  • Apoptotic Pathways: this compound has been observed to regulate proteins involved in apoptosis, such as reducing the expression of Caspase-3 and Caspase-9[2].

Q3: In which solvent should I dissolve this compound and what is a safe final concentration for cell cultures?

This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution[5][6]. When treating cells, it is crucial to dilute the stock solution in the cell culture medium to a final DMSO concentration that is non-toxic to the specific cell line being used. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines; however, it is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your cells[7][8].

Q4: What are some cell lines that have been used in research involving this compound or its source, Rhodiola rosea?

While studies on pure this compound are limited, research on Rhodiola rosea extracts, which contain this compound, has utilized various cell lines, including:

  • Neuronal Cells: NS20Y and N2A (mouse neuroblastoma)[9][10]

  • Microglial Cells: BV2 (murine microglia)[11]

  • Human Keratinocytes: NCTC 2544[12]

  • Primary Human Myoblasts [5][6]

The choice of cell line should be guided by the specific research question and the biological context of the study.

Troubleshooting Guide for Inconsistent Effects

Issue 1: I am observing high variability or no effect with this compound treatment.

This is a common issue when working with natural compounds. Several factors could be contributing to this inconsistency.

Answer:

Possible Cause 1: Compound Solubility and Precipitation

This compound, being sparingly soluble in aqueous solutions, may precipitate out of the cell culture medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: After adding the diluted this compound to your culture medium, visually inspect the medium for any signs of precipitation (cloudiness or visible particles).

    • Optimize Dilution: Prepare serial dilutions of your this compound-DMSO stock in your complete culture medium. Observe the concentration at which precipitation occurs.

    • Working Concentration: Ensure your working concentrations are below the solubility limit in the final culture medium.

    • Pre-warming Medium: Gently pre-warm the culture medium to 37°C before adding the this compound stock solution to aid in solubility.

Possible Cause 2: Compound Stability in Culture Medium

This compound may degrade in the culture medium over the course of the experiment, especially during longer incubation periods.

  • Troubleshooting Steps:

    • Time-Course Experiment: If your experimental endpoint is long (e.g., 48-72 hours), consider the stability of this compound. You may need to refresh the medium with a freshly prepared this compound solution every 24 hours.

    • Minimize Light Exposure: Protect the this compound stock solution and the treated culture plates from direct light to prevent photodegradation.

Possible Cause 3: Hormetic (Biphasic) Dose-Response

Some natural compounds exhibit a hormetic dose-response, where low doses elicit a stimulatory or protective effect, while high doses are inhibitory or toxic. This can lead to seemingly contradictory results if a narrow range of concentrations is not tested.

  • Troubleshooting Steps:

    • Broad Dose-Response Curve: Perform a wide-range dose-response experiment (e.g., from nanomolar to high micromolar concentrations) to identify the optimal concentration for your desired effect. A study on a Rhodiola rosea extract in yeast demonstrated such a biphasic effect[13].

Possible Cause 4: Cell Density and Confluency

The physiological state of the cells, which is influenced by their density, can affect their response to treatment.

  • Troubleshooting Steps:

    • Standardize Seeding Density: Ensure that you seed the same number of cells for each experiment and that the confluency is consistent at the time of treatment.

    • Optimal Confluency: Treat cells during their logarithmic growth phase (typically 50-70% confluency) unless your experimental design requires a different state (e.g., confluent cells for contact inhibition studies).

Issue 2: I am observing unexpected cytotoxicity with this compound treatment.

Answer:

Possible Cause 1: High Concentration of this compound

While this compound has shown protective effects, high concentrations can be cytotoxic.

  • Troubleshooting Steps:

    • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue™, or Trypan Blue exclusion) with a wide range of this compound concentrations to determine the cytotoxic threshold for your specific cell line. One study using a Rhodiola rosea extract on NS20Y cells showed no significant cytotoxicity at concentrations up to 50 ppm[9][14].

Possible Cause 2: DMSO Toxicity

The solvent used to dissolve this compound, DMSO, can be toxic to cells at higher concentrations.

  • Troubleshooting Steps:

    • Vehicle Control: Always include a vehicle control group in your experiments (cells treated with the same final concentration of DMSO as your highest this compound dose) to assess the effect of the solvent alone[7].

    • Limit Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your culture medium. If higher concentrations are necessary due to solubility issues, a thorough validation of the vehicle's effect is critical[8].

Table 1: Summary of Factors Affecting this compound's Efficacy in Cell Culture

FactorPotential IssueRecommended Action
Solubility Precipitation in media, reducing effective concentration.Prepare stock in 100% DMSO. Visually inspect for precipitation after dilution in media. Test a range of concentrations to determine the solubility limit.
Stability Degradation over time, leading to loss of activity.For long-term experiments (>24h), consider replenishing the media with fresh compound. Protect from light.
Concentration Hormetic (biphasic) effects or unexpected cytotoxicity.Perform a broad dose-response curve to identify the optimal concentration range.
DMSO Concentration Solvent-induced cytotoxicity or off-target effects.Keep final DMSO concentration low (ideally ≤ 0.1%). Always include a vehicle control.
Cell Type Cell line-specific responses.Select a cell line relevant to your research question. Be aware that results may not be generalizable to all cell types.
Cell Confluency Altered cellular metabolism and response to stimuli.Standardize seeding density and treat cells at a consistent confluency (e.g., 50-70%).

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains consistent across all treatment groups and is below the cytotoxic threshold for your cells.

Protocol 2: General Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle-treated control cells.

Visualizations: Signaling Pathways and Workflows

Rosiridin_Signaling_Pathway This compound This compound MAO_B MAO-B This compound->MAO_B ROS Oxidative Stress (ROS) This compound->ROS NFkB NF-κB Activation This compound->NFkB MAPK MAPK Activation (p38, JNK, ERK) This compound->MAPK Antioxidant_Response Antioxidant Enzymes (SOD, CAT, GSH) This compound->Antioxidant_Response Apoptosis Apoptosis (Caspase-3/9) ROS->Apoptosis Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation MAPK->Inflammation Cellular_Protection Cellular Protection & Neuroprotection Inflammation->Cellular_Protection Apoptosis->Cellular_Protection Antioxidant_Response->ROS

Caption: Known signaling pathways modulated by this compound.

Troubleshooting_Workflow Start Inconsistent this compound Effect Observed Check_Solubility Check Compound Solubility Is there precipitation in media? Start->Check_Solubility Check_Dose Perform Broad Dose-Response (e.g., MTT assay) Check_Solubility->Check_Dose No Solubility_Yes Lower Concentration or Use Solubilizing Agent Check_Solubility->Solubility_Yes Yes Check_DMSO Verify Vehicle Control Is final DMSO conc. <0.5%? Check_Dose->Check_DMSO Check_Stability Consider Compound Stability Refresh media every 24h? Check_DMSO->Check_Stability Yes DMSO_No Reduce DMSO Concentration or Re-evaluate Vehicle Effect Check_DMSO->DMSO_No No Check_Cells Standardize Cell Culture Consistent seeding density & confluency? Check_Stability->Check_Cells Re_evaluate Re-evaluate Experiment with Optimized Parameters Check_Cells->Re_evaluate Solubility_Yes->Check_Dose DMSO_No->Check_Stability

Caption: Logical workflow for troubleshooting inconsistent this compound effects.

References

Technical Support Center: Enhancing Rosiridin Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methods to enhance the oral bioavailability of Rosiridin in animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the baseline oral bioavailability of this compound in rats?

A1: Pharmacokinetic data for this compound is limited. However, a key study provides insight into its plasma concentration after oral administration of a Rhodiola rosea extract to rats. In this study, after administering a dose of 28 mg/kg of the extract (containing 5% this compound), this compound reached a maximum plasma concentration (Cmax) of 501.5 ng/mL within 15 to 30 minutes (Tmax)[1][2]. This indicates relatively rapid absorption, but the absolute bioavailability was not determined.

Q2: What are the primary challenges limiting the oral bioavailability of this compound?

A2: As a monoterpene glycoside, this compound's bioavailability can be influenced by several factors:

  • Poor aqueous solubility: While not extensively documented for this compound specifically, many glycosidic and terpenoid compounds exhibit low water solubility, which can limit their dissolution in the gastrointestinal tract—a prerequisite for absorption.

  • Low membrane permeability: The sugar moiety in its structure can increase polarity, potentially hindering its ability to passively diffuse across the lipid-rich intestinal cell membranes.

  • Pre-systemic metabolism: this compound may be subject to metabolism by intestinal enzymes or the gut microbiota, as well as first-pass metabolism in the liver, which can reduce the amount of active compound reaching systemic circulation.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Based on strategies successful for other poorly soluble and/or permeable compounds, particularly other glycosides and terpenes, the following methods are promising for this compound:

  • Nanoformulations: Encapsulating this compound in nanocarriers can improve its solubility, protect it from degradation, and enhance its absorption.

    • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can increase the surface area for absorption and improve solubility.

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. They offer advantages like controlled release and protection of the encapsulated drug[3][4][5].

  • Permeability Enhancers: Co-administration of this compound with excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells may improve its paracellular absorption[6][7][8].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, like this compound, thereby increasing their solubility and dissolution rate[9][10].

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between animal subjects.

  • Possible Cause: Inconsistent dosing, differences in gastric emptying times, or food effects.

  • Troubleshooting Steps:

    • Ensure precise and consistent oral gavage technique for all animals. Standard operating procedures for oral gavage in rats should be strictly followed[11][12][13].

    • Fast animals overnight (with free access to water) before dosing to standardize gastric conditions.

    • Ensure the formulation is homogenous and stable, especially for suspensions or emulsions.

Issue 2: Low or undetectable plasma levels of this compound after administration of a novel formulation.

  • Possible Cause: The formulation may not be releasing the drug effectively in the GI tract, or the analytical method may not be sensitive enough.

  • Troubleshooting Steps:

    • Conduct in vitro dissolution/release studies of the formulation under simulated gastric and intestinal conditions to ensure this compound is released.

    • Verify the sensitivity and accuracy of your analytical method (e.g., LC-MS/MS) for detecting this compound in plasma.

    • Consider potential instability of this compound in the formulation or biological matrix.

Issue 3: Signs of toxicity or adverse effects in animals after administration of an enhanced formulation.

  • Possible Cause: The excipients used in the formulation (e.g., surfactants, permeability enhancers) may have inherent toxicity at the administered concentration.

  • Troubleshooting Steps:

    • Review the safety data for all excipients used. Ensure they are GRAS (Generally Regarded As Safe) and used within acceptable concentration limits.

    • Administer a vehicle-only control group to assess the effects of the excipients alone.

    • Conduct dose-ranging studies to determine the maximum tolerated dose of the formulation. Acute toxicity studies for this compound itself have shown it to be well-tolerated at certain doses[14][15].

Data Presentation

The following tables summarize the baseline pharmacokinetic data for this compound from the literature and provide a hypothetical comparison for potential enhanced formulations.

Table 1: Baseline Pharmacokinetic Parameters of this compound in Rats

FormulationDose (of Extract)This compound ContentCmax (ng/mL)Tmax (min)Animal ModelReference
Rhodiola rosea Extract28 mg/kg5%501.515-30RatGeueke et al., 2014[1][2]

Table 2: Hypothetical Comparison of this compound Bioavailability Enhancement Strategies

Formulation StrategyExpected Improvement in CmaxExpected Improvement in AUC*Potential Mechanism of Enhancement
Nanoemulsion2-5 fold3-7 foldIncreased solubility, larger surface area for absorption, potential lymphatic uptake.
Solid Lipid Nanoparticles (SLNs)3-6 fold4-8 foldEnhanced solubility, protection from degradation, controlled release, potential for targeted delivery.
Co-administration with Permeability Enhancer1.5-3 fold2-4 foldTransient opening of tight junctions, allowing for increased paracellular transport.
Cyclodextrin Complexation2-4 fold2-5 foldIncreased aqueous solubility and dissolution rate of this compound.

*AUC (Area Under the Curve) is a measure of total drug exposure over time. The values presented are illustrative and would need to be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion

  • Oil Phase Preparation: Dissolve a specific amount of this compound in a suitable oil (e.g., medium-chain triglycerides) with the aid of a small amount of a lipophilic surfactant (e.g., Sorbitan monooleate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Polysorbate 80).

  • Emulsification: Gradually add the oil phase to the aqueous phase under high-speed homogenization.

  • Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range (typically <200 nm).

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and entrapment efficiency.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

  • Lipid Melt: Heat a solid lipid (e.g., glyceryl monostearate) to about 5-10°C above its melting point.

  • Drug Incorporation: Disperse or dissolve the desired amount of this compound in the molten lipid.

  • Aqueous Surfactant Solution: Prepare a hot aqueous solution of a surfactant (e.g., Poloxamer 188) at the same temperature as the lipid melt.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse emulsion.

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 3: In Vivo Bioavailability Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (200-250 g), acclimatized for at least one week[16].

  • Grouping: Divide the animals into groups (n=6-8 per group), including a control group (e.g., this compound in a simple aqueous suspension) and experimental groups for each enhanced formulation.

  • Fasting: Fast the rats overnight (approximately 12 hours) with free access to water before the experiment.

  • Administration: Administer the formulations orally via gavage at a consistent dose of this compound[11][12][13].

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for each group.

Visualizations

Experimental_Workflow_Nanoemulsion cluster_prep Formulation Preparation cluster_invivo In Vivo Study A Dissolve this compound in Oil Phase C High-Speed Homogenization A->C B Prepare Aqueous Surfactant Phase B->C D High-Pressure Homogenization/ Ultrasonication C->D E Characterize Nanoemulsion D->E F Oral Gavage to Rats E->F Administer Formulation G Serial Blood Sampling F->G H Plasma Separation G->H I LC-MS/MS Analysis H->I J Pharmacokinetic Analysis I->J

Caption: Workflow for Nanoemulsion Formulation and In Vivo Evaluation.

SLN_Preparation_Workflow start Start melt_lipid Melt Solid Lipid (e.g., Glyceryl Monostearate) start->melt_lipid dissolve_drug Dissolve/Disperse this compound in Molten Lipid melt_lipid->dissolve_drug pre_emulsion Mix Lipid and Aqueous Phases (High-Speed Stirring) dissolve_drug->pre_emulsion prep_aq Prepare Hot Aqueous Surfactant Solution prep_aq->pre_emulsion homogenize High-Pressure Homogenization (Hot) pre_emulsion->homogenize cool Cool in Ice Bath to Form SLNs homogenize->cool characterize Characterize SLNs (Size, Zeta, EE%) cool->characterize end_node End characterize->end_node

Caption: Step-by-Step Protocol for Solid Lipid Nanoparticle (SLN) Preparation.

Bioavailability_Enhancement_Logic cluster_challenges Bioavailability Challenges for this compound cluster_solutions Proposed Enhancement Strategies cluster_outcomes Desired Outcomes solubility Poor Aqueous Solubility nano Nanoformulations (Nanoemulsions, SLNs) solubility->nano complex Cyclodextrin Complexation solubility->complex permeability Low Membrane Permeability permeability->nano enhancers Permeability Enhancers permeability->enhancers metabolism Pre-systemic Metabolism metabolism->nano Protection dissolution Increased Dissolution nano->dissolution absorption Enhanced Absorption nano->absorption Direct Uptake complex->dissolution enhancers->absorption dissolution->absorption bioavailability Improved Bioavailability absorption->bioavailability

Caption: Logic Diagram of this compound Bioavailability Enhancement Strategies.

References

Technical Support Center: Optimizing Rosiridin Dosage for Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Rosiridin dosage in neuroprotective studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its reported neuroprotective mechanisms?

This compound is a monoterpene glycoside isolated from plants of the Rhodiola genus, notably Rhodiola rosea. It is recognized for its potential neuroprotective properties, which are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2] Research suggests that this compound exerts its effects by modulating key signaling pathways, including the PI3K/Akt and NF-κB pathways, and by enhancing the expression of antioxidant enzymes.[3]

2. What is a recommended starting concentration range for this compound in in vitro neuroprotection assays?

While the optimal concentration can vary depending on the cell type and experimental conditions, a starting point for in vitro studies with pure this compound can be inferred from studies on Rhodiola rosea extracts and related compounds. A reasonable starting range to explore would be from 1 µM to 50 µM. It is crucial to perform a dose-response analysis to determine the optimal non-toxic and effective concentration for your specific neuronal cell model.

3. What are the known in vivo dosages of this compound for neuroprotective effects?

Studies in rat models have demonstrated neuroprotective effects of this compound at oral dosages of 10 mg/kg and 20 mg/kg.[3] These studies have shown that this compound can attenuate cognitive impairments by reducing oxidative stress and inflammation.[1][2]

4. How should I prepare a stock solution of this compound for cell culture experiments?

This compound, like many natural compounds, may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO). A common stock concentration is 10 mM to 50 mM. This stock solution can then be diluted in cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%, and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[4][5][6][7]

5. Which neuronal cell lines are suitable for studying this compound's neuroprotective effects?

The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neuroprotective studies.[8][9][10][11][12][13][14][15][16][17] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating neurodegenerative processes. Other suitable cell lines include PC12 and primary neuronal cultures, depending on the specific research question.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Question: I observed a precipitate in my cell culture wells after adding the this compound solution. What should I do?

Answer: Precipitation of natural compounds in aqueous solutions like cell culture media is a common issue.[18][19][20]

Possible Causes and Solutions:

Cause Solution
Low aqueous solubility of this compound. Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume to achieve the final concentration in the medium. This minimizes the introduction of a large volume of solvent in which the compound is less soluble.
Final concentration of this compound exceeds its solubility limit in the medium. Perform a solubility test by preparing serial dilutions of your this compound stock in the cell culture medium in a cell-free plate. Observe for any precipitation after incubation at 37°C. This will help determine the maximum soluble concentration.
Interaction with media components. Some components of the cell culture medium, such as salts or proteins in serum, can contribute to the precipitation of the compound.[19] Consider using a serum-free medium for the duration of the treatment if compatible with your cell line.
Incorrect preparation of the final solution. When diluting the DMSO stock solution into the medium, add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing. Avoid adding the medium directly to the small volume of the DMSO stock.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, LDH)

Question: My results from MTT or LDH assays are not reproducible when testing this compound. What could be the reason?

Answer: Inconsistent results in cell viability assays can stem from several factors related to both the compound and the assay itself.

Possible Causes and Solutions:

Cause Solution
Interference of this compound with the assay components. Some natural compounds can interfere with the colorimetric or fluorometric readout of viability assays. To check for this, run a cell-free control where this compound is added to the medium and the assay reagent. Any change in signal will indicate interference.
Cell seeding density. Inconsistent cell numbers across wells will lead to variability. Ensure you have a homogenous cell suspension before seeding and use a multichannel pipette for consistency. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment.
Vehicle (DMSO) toxicity. High concentrations of DMSO can be toxic to cells.[5] Ensure the final DMSO concentration is consistent across all treated wells and the vehicle control, and that it is below the toxic threshold for your specific cell line (generally <0.5%).[4][6] Always include a vehicle control to differentiate the effect of the compound from that of the solvent.[7]
Incubation time. The timing of compound treatment and assay measurement is critical. Optimize the incubation time for both this compound treatment to observe a neuroprotective effect and for the development of the assay signal according to the manufacturer's protocol.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using MTT Assay

This protocol is designed to establish the concentration range of this compound that is not cytotoxic to the neuronal cells.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Preparation of this compound Dilutions: Prepare a 2X working solution of this compound in complete growth medium from your DMSO stock. Create a serial dilution to obtain a range of concentrations (e.g., 1 µM to 100 µM). Prepare a 2X vehicle control with the same final DMSO concentration.

  • Cell Treatment: After 24 hours, carefully remove 50 µL of the medium from each well and add 50 µL of the 2X this compound dilutions or vehicle control. This will result in a final volume of 100 µL with the desired 1X this compound concentrations.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against this compound concentration to determine the highest concentration that does not significantly reduce cell viability.

Protocol 2: Evaluating the Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death.

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells as described in Protocol 1. For a more neuron-like phenotype, differentiate the cells with retinoic acid for 5-7 days prior to the experiment.

  • This compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 24 hours. Include a vehicle control group.

  • Induction of Excitotoxicity: After the pre-treatment period, expose the cells to a neurotoxic concentration of glutamate (e.g., 20-50 mM for SH-SY5Y cells) for 24 hours.[14][15][16][17] A control group without glutamate should also be included.

  • Assessment of Neuroprotection (LDH Assay):

    • Centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100). A decrease in LDH release in the this compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.

Protocol 3: Assessing the Antioxidant Effect of this compound against H₂O₂-Induced Oxidative Stress

This protocol evaluates whether this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

  • Cell Seeding and Pre-treatment: Follow steps 1 and 2 from Protocol 2.

  • Induction of Oxidative Stress: After pre-treatment with this compound, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-500 µM for SH-SY5Y cells) for 24 hours.[8][9][11][12][13] Include a control group without H₂O₂.

  • Assessment of Cell Viability (MTT Assay): Follow steps 5 and 6 from Protocol 1 to assess cell viability.

  • Data Analysis: An increase in cell viability in the this compound-treated groups compared to the H₂O₂-only group indicates an antioxidant-mediated neuroprotective effect.

Data Presentation

Table 1: In Vivo Dosage of this compound for Neuroprotection

Animal ModelDosageRoute of AdministrationObserved Neuroprotective EffectsReference
Rat10 mg/kgOralAttenuation of scopolamine-induced cognitive impairments, reduction of oxidative stress and inflammation.[1][2]
Rat20 mg/kgOralAmelioration of aluminum chloride-induced memory impairment, modulation of BDNF/NFκB/PI3K/Akt pathway.[3]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Assay TypeCell LineInducerRecommended Concentration Range
Cytotoxicity (MTT/LDH)SH-SY5YThis compound alone1 µM - 100 µM (for initial screening)
Neuroprotection (Glutamate)SH-SY5Y20 mM - 50 mM Glutamate1 µM - 50 µM this compound (or optimal non-toxic range)
Neuroprotection (H₂O₂)SH-SY5Y100 µM - 500 µM H₂O₂1 µM - 50 µM this compound (or optimal non-toxic range)

Visualizations

Rosiridin_Neuroprotection_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Caspases) This compound->Apoptosis_Proteins Inhibits Akt Akt PI3K->Akt Activates Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Apoptosis_Proteins->Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed signaling pathways for the neuroprotective effects of this compound.

Experimental_Workflow_Neuroprotection cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Neuroprotection Assay A Seed Neuronal Cells B Treat with this compound (Dose-Response) A->B C MTT/LDH Assay B->C D Determine Non-Toxic Concentration Range C->D E Pre-treat with Non-Toxic This compound Concentrations D->E Inform F Induce Neurotoxicity (e.g., Glutamate, H₂O₂) E->F G Assess Cell Viability/ Cytotoxicity (MTT/LDH) F->G H Evaluate Neuroprotective Effect G->H

Caption: Experimental workflow for optimizing this compound's neuroprotective dosage.

Troubleshooting_Logic Start Experimental Issue Precipitation Precipitation in Media Check solubility limit Prepare fresh, higher conc. stock Modify dilution method Start->Precipitation Precipitation? Inconsistent_Results Inconsistent Assay Results Check for compound interference Standardize cell seeding Verify vehicle control toxicity Optimize incubation times Start->Inconsistent_Results Inconsistent Results? No_Effect No Neuroprotective Effect Observed Confirm cytotoxic insult is effective Increase this compound concentration/incubation time Assess compound stability in media Start->No_Effect No Effect? Toxicity Unexpected Cell Toxicity Re-evaluate non-toxic range Check final DMSO concentration Screen for contaminants in compound Start->Toxicity Toxicity? Solution Resolution Precipitation->Solution Inconsistent_Results->Solution No_Effect->Solution Toxicity->Solution

Caption: Troubleshooting logic for common issues in this compound experiments.

References

Strategies to minimize batch-to-batch variation of Rosiridin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variation in Rosiridin extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistency important?

This compound is a bioactive compound found in plants of the Rhodiola genus, most notably Rhodiola rosea. It is often used as a marker compound for the standardization of Rhodiola extracts.[1][2] Consistency in this compound concentration is critical for ensuring the quality, safety, and efficacy of herbal medicinal products and dietary supplements.[3][4] Batch-to-batch variation can lead to unpredictable therapeutic outcomes and hinder regulatory approval.[5]

Q2: What are the primary causes of batch-to-batch variation in this compound extracts?

The variation in this compound extracts stems from multiple factors throughout the production process, from raw material sourcing to the final extraction and processing steps.[6][7] Key contributors include:

  • Raw Material Variability: Genetic differences, geographical location, climate, harvest time, and storage conditions of the Rhodiola rosea plant material significantly impact the concentration of bioactive compounds like this compound.[5][7][8]

  • Extraction Process Parameters: The choice of solvent, temperature, pressure, and duration of extraction can dramatically alter the yield and purity of this compound.[9][10][11]

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can also introduce variability if not strictly controlled.

Q3: How can I standardize my this compound extracts to ensure consistency?

Standardization is a crucial process to minimize variability and guarantee a consistent level of active compounds.[3] For this compound extracts, this involves:

  • Establishing Quality Parameters: Define acceptable ranges for the concentration of this compound and other key marker compounds like rosavin and salidroside.[2][12]

  • Quantitative Analysis: Employ validated analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately measure the levels of these marker compounds in each batch.[1][12][13]

  • Reference Standards: Use certified reference materials for this compound to ensure the accuracy and consistency of analytical measurements.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound extracts.

Problem Potential Causes Recommended Solutions
Low this compound Yield 1. Poor quality raw material. 2. Suboptimal extraction solvent. 3. Inadequate extraction time or temperature.1. Source Rhodiola rosea from reputable suppliers with clear specifications. 2. Experiment with different solvents and their ratios (e.g., ethanol-water mixtures).[14] 3. Optimize extraction parameters based on literature and pilot studies.
High Batch-to-Batch Variation in this compound Content 1. Inconsistent raw material. 2. Fluctuations in extraction process parameters. 3. Lack of in-process controls.1. Implement rigorous quality control for incoming raw materials, including macroscopic and microscopic identification.[15] 2. Develop and adhere to strict Standard Operating Procedures (SOPs) for the entire extraction process. 3. Monitor critical parameters at each stage of production.[4]
Presence of Impurities in the Extract 1. Contamination of raw material (e.g., heavy metals, pesticides). 2. Extraction of undesirable compounds. 3. Microbial contamination during processing.1. Request certificates of analysis from suppliers for raw materials.[4] 2. Refine the extraction and purification steps to selectively isolate this compound. 3. Implement Good Manufacturing Practices (GMP) to prevent contamination.[3]
Inconsistent Physical Properties (Color, Odor, etc.) 1. Natural variations in the plant material.[16] 2. Differences in processing conditions (e.g., drying temperature).1. While some variation is normal, significant deviations may indicate a quality issue.[16] 2. Standardize all processing steps to minimize physical variations.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol outlines a method for the quantitative analysis of this compound in Rhodiola rosea extracts.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or phosphoric acid)

  • Methanol (for sample preparation)

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with a small percentage of acid, e.g., 0.1% formic acid). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 252 nm (for rosavin) and 278 nm (for salidroside), with this compound also detectable in this range.[12] A specific wavelength for this compound should be determined based on its UV spectrum.

  • Injection Volume: 10 µL

4. Standard Solution Preparation:

  • Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to different concentrations.

5. Sample Preparation:

  • Accurately weigh a known amount of the dried this compound extract.

  • Dissolve the extract in methanol and sonicate for 15-20 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation Stages cluster_solutions Corrective Actions Problem Inconsistent this compound Extract Batches RawMaterial Assess Raw Material Variability Problem->RawMaterial Potential Cause ExtractionProcess Review Extraction Protocol Problem->ExtractionProcess Potential Cause Analysis Verify Analytical Method Problem->Analysis Potential Cause StandardizeMaterial Implement Strict Raw Material QC RawMaterial->StandardizeMaterial Solution OptimizeExtraction Develop and Validate SOPs for Extraction ExtractionProcess->OptimizeExtraction Solution ValidateAnalysis Validate HPLC Method Analysis->ValidateAnalysis Solution

Caption: A troubleshooting workflow for addressing batch-to-batch variation in this compound extracts.

HPLC_Protocol_Workflow start Start prep_standards Prepare this compound Reference Standards start->prep_standards prep_sample Prepare Extract Sample start->prep_sample hplc_analysis Perform HPLC Analysis prep_standards->hplc_analysis prep_sample->hplc_analysis data_processing Process Chromatographic Data hplc_analysis->data_processing quantification Quantify this compound using Calibration Curve data_processing->quantification end End quantification->end

Caption: The experimental workflow for the quantification of this compound using HPLC.

References

Mitigating confounding factors in behavioral studies involving Rosiridin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate common confounding factors in behavioral studies involving the novel compound Rosiridin.

Frequently Asked Questions (FAQs)

Q1: What is experimenter bias and how can it be minimized?

A1: Experimenter bias, also known as observer bias, is the unintentional influence of a researcher's expectations on the outcome of a study.[1][2] This can manifest through subtle differences in handling animals, interpreting ambiguous behaviors, or analyzing data.[2][3][4]

Mitigation Strategies:

  • Blinding: The most effective strategy is a double-blind procedure, where neither the experimenter nor the animal handler knows which animals have received this compound versus a placebo.[1] If this is not feasible, the experimenter conducting the behavioral test and analyzing the data should be blinded to the treatment groups.[3][5]

  • Standardization: All experimental procedures, from animal handling to data recording, should be strictly standardized and documented.[2]

  • Automation: Use automated video tracking software (e.g., ANY-maze, EthoVision) to record and score behaviors objectively, reducing subjective human interpretation.[5][6][7]

Q2: How do environmental factors introduce variability, and what are the best practices for control?

A2: Rodents are highly sensitive to their environment. Inconsistent conditions can be a major source of confounding data.

Key Environmental Controls:

  • Acclimation: Animals should be moved to the testing room at least 30-60 minutes before the start of an experiment to habituate them to the new environment.[6][8]

  • Consistent Timing: Conduct behavioral tests at the same time each day to control for natural circadian rhythms that affect activity and anxiety levels.[8][9]

  • Stable Conditions: Maintain consistent temperature, humidity, and lighting levels in both the housing and testing rooms.[8] Use a designated, quiet room for all behavioral testing to minimize noise-induced stress.[9][10]

  • Odor Control: Clean all apparatus thoroughly between trials (e.g., with 10-70% ethanol or another suitable disinfectant) to remove olfactory cues from previous animals.[5][10] Experimenters should also avoid wearing strong perfumes or colognes.[9]

Q3: What is the correct way to handle rodents to minimize stress-related confounding?

A3: Improper handling is a significant stressor that can alter behavioral and physiological responses, confounding the effects of this compound.

Best Practices for Handling:

  • Habituation: Handle animals for at least a few minutes each day for 3-5 days leading up to the experiment.[5][8][9][11] This helps acclimate them to the experimenter.[8]

  • Avoid Tail Grabbing: Picking up mice by the tail is known to induce anxiety and aversion.[12][13] Use refined methods such as tunnel handling or cupping your hands instead.[12][13][14]

  • Consistent Technique: The same gentle and confident handling method should be used for all animals across all experimental groups.[5][12]

Troubleshooting Guides

Issue 1: High variability in data within the this compound-treated group.

High intra-group variability can mask the true effect of the compound. This flowchart outlines a systematic approach to identifying the source of the variability.

G cluster_0 cluster_1 Protocol Checks cluster_2 Environmental Checks cluster_3 Animal-Specific Checks cluster_4 start High Intra-Group Variability Detected check_protocol Review Protocol Standardization start->check_protocol check_env Assess Environmental Controls start->check_env check_animal Examine Animal-Specific Factors start->check_animal p1 Consistent Dosing? (Time, Route, Volume) check_protocol->p1 Is the procedure identical for every animal? e1 Stable Light/Noise/Temp? check_env->e1 Are testing conditions stable across sessions? a1 Health Status Uniform? (Check for illness) check_animal->a1 Are there any underlying differences between animals? p2 Consistent Handling? (Method, Duration) p1->p2 p3 Blinding Maintained? p2->p3 resolve Implement Corrective Actions: - Retrain staff - Calibrate equipment - Refine SOPs p3->resolve e2 Consistent Test Time? (Circadian Control) e1->e2 e3 Thorough Cleaning Between Trials? e2->e3 e3->resolve a2 Housing Density Consistent? a1->a2 a3 Age/Weight Matched Across Groups? a2->a3 a3->resolve

Caption: Troubleshooting high data variability.
Issue 2: this compound shows no effect compared to vehicle, or the effect is opposite to the hypothesis.

This could be a true negative result, or it could be due to a confounding factor masking the compound's effect.

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Confounding by Indication The underlying condition or stress model used may interact with this compound in unexpected ways.[15][16] Solution: Ensure the animal model is appropriate and well-characterized. Consider if the stressor itself (e.g., chronic stress) alters the signaling pathway this compound is intended to target.
Circadian Rhythm Disruption This compound's efficacy may be time-of-day dependent. The molecular clocks that regulate circadian rhythms control the expression of many genes and can influence drug metabolism and efficacy.[17][18] Solution: Administer the drug and conduct tests at a consistent time each day.[9] For novel compounds, consider running a pilot study at different times (e.g., active vs. inactive phase) to determine peak efficacy.
Floor/Ceiling Effects The behavioral test may not be sensitive enough. If the baseline anxiety or depression-like behavior in control animals is already very low (a "floor effect") or very high (a "ceiling effect"), it may be impossible to detect a further change caused by this compound. Solution: Adjust the difficulty of the task. For example, in the Elevated Plus Maze, slightly increasing the ambient light can make the open arms more aversive, raising baseline anxiety and providing more room to measure an anxiolytic effect.

| Incorrect Dosing/Metabolism | The dose may be too low to be effective, too high causing off-target effects, or the compound may be metabolized too quickly. Solution: Perform a dose-response study to identify the optimal therapeutic window. Conduct pharmacokinetic analysis to determine the compound's half-life and peak concentration time in the brain, ensuring that behavioral testing coincides with this peak. |

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol is designed to assess the anxiolytic (anxiety-reducing) potential of this compound. The test relies on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[5][19]

Methodology:

  • Apparatus: A plus-shaped maze raised above the floor, typically with two open arms and two perpendicular closed arms with high walls.[6][7]

  • Pre-Test Acclimation:

    • Habituate mice to experimenter handling for at least 3-5 days prior to testing.[5]

    • On the test day, transport animals to the testing room and allow them to acclimate for at least 30 minutes.[6]

  • Drug Administration:

    • Administer this compound (or vehicle) via the predetermined route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes) to allow for drug absorption and peak effect.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing a closed arm.[6]

    • Allow the animal to explore the maze freely for a 5-minute session.[5][19]

    • Record the session using an overhead video camera connected to tracking software.[6] The experimenter should leave the room to avoid influencing the animal's behavior.

  • Data Analysis:

    • The primary measures are the time spent in the open arms and the number of entries into the open arms.[5][6]

    • An increase in these measures in the this compound group compared to the vehicle group suggests an anxiolytic effect.

    • Total distance traveled is also analyzed to rule out confounding effects of general locomotor activity.

Data Presentation Example:

Treatment Group N % Time in Open Arms (Mean ± SEM) Open Arm Entries (Mean ± SEM) Total Distance (m) (Mean ± SEM)
Vehicle 12 18.5 ± 2.1 14.2 ± 1.5 25.3 ± 1.8
This compound (10 mg/kg) 12 35.2 ± 3.5* 22.8 ± 2.0* 26.1 ± 2.0
This compound (20 mg/kg) 12 41.8 ± 4.0** 25.1 ± 1.9** 25.8 ± 1.9

*p < 0.05, **p < 0.01 compared to Vehicle

Protocol 2: Forced Swim Test (FST) for Depression-Like Behavior

The FST is a common screening tool for potential antidepressant efficacy.[20][21] It is based on the principle that an animal will cease escape behaviors when placed in an inescapable situation, and that antidepressants can prolong the latency to immobility.[20][22][23]

Methodology:

  • Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[22][24]

  • Acclimation: As with the EPM, habituate animals to the room for at least 30 minutes before the test.[20]

  • Drug Administration: Administer this compound or vehicle at a set time before the test.

  • Test Procedure (for mice):

    • Gently place the mouse into the water cylinder.

    • The test duration is typically 6 minutes.[20][22]

    • A video camera should record the session for later analysis. The experimenter should remain at a distance and avoid making noise or sudden movements.[22]

    • After the test, remove the animal, dry it thoroughly, and place it in a heated cage to prevent hypothermia.[20]

  • Data Analysis:

    • Score the last 4 minutes of the test.[20]

    • The primary measure is immobility time , defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.[20]

    • A significant decrease in immobility time in the this compound group suggests an antidepressant-like effect.

Visualizations

Hypothetical this compound Signaling Pathway

Assuming this compound acts as a novel neurotrophic agent, it might initiate a signaling cascade that promotes neuronal survival and plasticity. This diagram illustrates a plausible pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cascade cluster_3 Nuclear Transcription This compound This compound receptor TrkB Receptor This compound->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates creb CREB akt->creb Phosphorylates genes Gene Expression (e.g., BDNF) creb->genes Promotes

Caption: Hypothetical this compound-TrkB signaling cascade.
Standardized Experimental Workflow

This diagram illustrates a logical workflow for a behavioral study, highlighting key control points for mitigating confounding factors.

G start Study Design - Randomization Plan - Blinding Strategy acclimate Animal Acclimation - To facility (1 week) - To handling (3-5 days) start->acclimate grouping Group Assignment - Random & Blinded Allocation - Vehicle vs. This compound acclimate->grouping dosing Drug Administration - Standardized Time & Route grouping->dosing habituation Pre-Test Habituation - To testing room (30-60 min) dosing->habituation testing Behavioral Testing - Automated Tracking - Consistent Environment habituation->testing analysis Data Analysis - Blinding Maintained - Statistical Control testing->analysis end Interpretation & Results analysis->end

Caption: Workflow for minimizing confounders.

References

Validation & Comparative

Rosiridin vs. Salidroside: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neuroprotective research, two phytochemicals derived from the adaptogenic plant Rhodiola rosea, rosiridin and salidroside, have emerged as promising candidates for mitigating neuronal damage in various pathological conditions. This comprehensive guide provides a detailed comparison of their neuroprotective effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in their exploration of novel therapeutic strategies for neurological disorders.

Executive Summary

Both this compound and salidroside, key bioactive constituents of Rhodiola rosea, exhibit significant neuroprotective properties through multifaceted mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities. While salidroside has been extensively studied in the context of cerebral ischemia, demonstrating robust protection against ischemic/reperfusion injury, recent research has highlighted the efficacy of this compound in models of neurodegenerative diseases such as Huntington's and Alzheimer's disease. This guide synthesizes the current experimental evidence for both compounds, presenting a comparative overview of their mechanisms of action and quantitative effects on key neuroprotective markers.

Comparative Data on Neuroprotective Effects

To facilitate a clear comparison, the following tables summarize the quantitative data from key preclinical studies on this compound and salidroside across different models of neurotoxicity.

Table 1: Neuroprotective Effects of this compound in Experimental Models

Experimental ModelKey Parameters MeasuredTreatment Group (this compound)Control Group (Disease Model)Percentage Improvement/EffectReference
3-Nitropropionic Acid (3-NPA)-Induced Huntington's Disease in Rats [1]
Brain-Derived Neurotrophic Factor (BDNF)Increased levelsDecreased levelsSignificantly restored towards normal levels[1]
Pro-inflammatory Cytokines (TNF-α, IL-1β)Decreased levelsIncreased levelsSignificant reduction in inflammatory markers[1]
Oxidative Stress Markers (GSH, CAT, MDA)Restored levelsAltered levels (decreased GSH, CAT; increased MDA)Significant restoration of antioxidant status[1]
Succinate Dehydrogenase (SDH) ActivityIncreased activityDecreased activitySignificantly restored mitochondrial function[1]
Scopolamine-Induced Cognitive Impairment in Rats
Morris Water Maze (Escape Latency)Decreased latencyIncreased latencySignificant improvement in spatial learning and memory
Oxidative Stress Markers (SOD, Catalase, GSH, MDA)Normalized levelsAltered levels (decreased SOD, CAT, GSH; increased MDA)Significant attenuation of oxidative stress
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Decreased levelsIncreased levelsSignificant reduction in neuroinflammation
Apoptotic Markers (Caspase-3, Caspase-9)Decreased levelsIncreased levelsSignificant inhibition of apoptosis

Table 2: Neuroprotective Effects of Salidroside in Experimental Models

Experimental ModelKey Parameters MeasuredTreatment Group (Salidroside)Control Group (Disease Model)Percentage Improvement/EffectReference
Focal Cerebral Ischemia/Reperfusion in Rats [2][3]
Infarct VolumeReduced volumeLarge infarct volumeSignificant reduction in brain damage[2]
Neurological Deficit ScoreImproved scoreSevere neurological deficitsSignificant improvement in neurological function[2]
Oxidative Stress Markers (SOD, MDA)Increased SOD, decreased MDADecreased SOD, increased MDASignificant antioxidant effect[2]
L-Glutamate-Induced Neurotoxicity in Primary Cortical Neurons [4]
Lactate Dehydrogenase (LDH) ReleaseDecreased releaseIncreased releaseSignificant reduction in cytotoxicity[4]
Beta-Amyloid-Induced Oxidative Stress in SH-SY5Y Cells [5]
Cell Viability (MTT Assay)Increased viabilityDecreased viabilityMarkedly attenuated loss of cell viability[5]
Apoptosis (PARP cleavage, Caspase-3 activation)Decreased apoptosisIncreased apoptosisSignificant inhibition of apoptotic pathways[5]
Reactive Oxygen Species (ROS) ProductionSuppressed ROS elevationIncreased ROS levelsSignificant reduction in intracellular ROS[5]
Huntington's Disease Model (C. elegans) [6]
Neuronal SurvivalIncreased survivalDecreased survivalAlleviated polyQ-induced neuronal death[6]
Oxidative Stress Markers (ROS, Lipid Peroxidation)Decreased levelsIncreased levelsSignificant reduction in oxidative damage[6]

Mechanistic Insights and Signaling Pathways

Both this compound and salidroside exert their neuroprotective effects through the modulation of multiple signaling pathways.

Salidroside has been shown to activate the Nrf2/ARE pathway , a key regulator of endogenous antioxidant responses[2]. This leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1), thereby mitigating oxidative stress-induced neuronal damage[2]. Additionally, salidroside has been reported to modulate the PI3K/Akt signaling pathway , which is crucial for promoting cell survival and inhibiting apoptosis[7]. In models of cerebral ischemia, salidroside also influences the dopaminergic system by increasing levels of dopamine and its metabolites[3][8].

This compound also demonstrates potent antioxidant and anti-inflammatory properties. Studies suggest its involvement in the modulation of NF-κB signaling , a critical pathway in the inflammatory response[1]. By inhibiting NF-κB activation, this compound can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β. Furthermore, its ability to restore mitochondrial function, as indicated by the enhanced activity of succinate dehydrogenase, points towards its role in preserving cellular energy metabolism and reducing oxidative stress at its source[1].

Below are graphical representations of the key signaling pathways and experimental workflows.

Salidroside_Neuroprotective_Mechanisms cluster_stimulus Cellular Stress cluster_salidroside Salidroside Intervention cluster_pathways Signaling Pathways cluster_effects Neuroprotective Outcomes Ischemia/Reperfusion Ischemia/Reperfusion Nrf2 Nrf2 Oxidative Stress Oxidative Stress PI3K PI3K Neurotoxins Neurotoxins Akt Akt Salidroside Salidroside Salidroside->Nrf2 Activates Salidroside->PI3K Activates Reduced Inflammation Reduced Inflammation Salidroside->Reduced Inflammation Antioxidant Enzyme Upregulation (SOD, HO-1) Antioxidant Enzyme Upregulation (SOD, HO-1) Nrf2->Antioxidant Enzyme Upregulation (SOD, HO-1) PI3K->Akt Activates Anti-apoptosis Anti-apoptosis Akt->Anti-apoptosis Neuronal Survival Neuronal Survival Antioxidant Enzyme Upregulation (SOD, HO-1)->Neuronal Survival Anti-apoptosis->Neuronal Survival Reduced Inflammation->Neuronal Survival

Rosiridin_Neuroprotective_Mechanisms cluster_stimulus Neurodegenerative Triggers cluster_this compound This compound Intervention cluster_pathways Molecular Targets cluster_effects Neuroprotective Outcomes 3-NPA 3-NPA NF-κB NF-κB Scopolamine Scopolamine Mitochondria Mitochondria Caspases Caspases This compound This compound This compound->NF-κB Inhibits This compound->Mitochondria Protects This compound->Caspases Inhibits Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines NF-κB->Reduced Pro-inflammatory Cytokines Restored Mitochondrial Function Restored Mitochondrial Function Mitochondria->Restored Mitochondrial Function Inhibition of Apoptosis Inhibition of Apoptosis Caspases->Inhibition of Apoptosis Neuronal Survival Neuronal Survival Reduced Pro-inflammatory Cytokines->Neuronal Survival Restored Mitochondrial Function->Neuronal Survival Inhibition of Apoptosis->Neuronal Survival

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

In Vivo Models
  • Focal Cerebral Ischemia/Reperfusion (Rat Model): Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for a specified duration (e.g., 2 hours), followed by reperfusion. Salidroside or vehicle is typically administered intraperitoneally before or after the ischemic insult. Neurological deficit scoring, infarct volume measurement (e.g., using TTC staining), and histological analysis of the brain tissue are performed to assess the extent of neuroprotection[2][3].

  • 3-Nitropropionic Acid (3-NPA)-Induced Huntington's Disease (Rat Model): Wistar rats are administered 3-NPA to induce striatal degeneration, mimicking Huntington's disease. This compound is administered orally. Behavioral tests (e.g., beam walk, rotarod) are conducted to assess motor function. Post-mortem analysis of brain tissue involves measuring levels of oxidative stress markers, inflammatory cytokines, and mitochondrial enzyme activity[1].

  • Scopolamine-Induced Cognitive Impairment (Rat Model): Scopolamine, a muscarinic receptor antagonist, is used to induce memory and learning deficits in rats. This compound is administered orally. Cognitive function is assessed using behavioral tests such as the Morris water maze and Y-maze. Brain tissue is analyzed for markers of oxidative stress, inflammation, and apoptosis.

In Vitro Models
  • L-Glutamate-Induced Neurotoxicity: Primary cortical neurons are exposed to L-glutamate to induce excitotoxicity. The neuroprotective effect of compounds like salidroside is evaluated by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death[4].

  • Beta-Amyloid-Induced Oxidative Stress: Human neuroblastoma cells (SH-SY5Y) are treated with beta-amyloid peptide to model Alzheimer's disease-related neurotoxicity. Cell viability is assessed using the MTT assay. Apoptosis is quantified by measuring the levels of cleaved PARP and activated caspase-3. Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes[5].

Experimental_Workflow cluster_invivo In Vivo Neuroprotection Assay cluster_invitro In Vitro Neuroprotection Assay A Induction of Neurological Damage (e.g., MCAO, 3-NPA, Scopolamine) B Treatment with this compound or Salidroside A->B C Behavioral Assessments (e.g., Neurological Score, Morris Water Maze) B->C D Biochemical and Histological Analysis (e.g., Infarct Volume, Marker Expression) C->D E Neuronal Cell Culture (e.g., Primary Neurons, SH-SY5Y) F Induction of Neurotoxicity (e.g., L-Glutamate, Beta-Amyloid) E->F G Treatment with this compound or Salidroside F->G H Assessment of Cell Viability and Death (e.g., MTT, LDH Assay) G->H I Mechanistic Studies (e.g., Western Blot, ROS measurement) H->I

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of both this compound and salidroside. Salidroside has a well-established profile in protecting against ischemic brain injury, while this compound shows significant promise in the context of neurodegenerative diseases. Their distinct yet overlapping mechanisms of action, primarily centered on combating oxidative stress, inflammation, and apoptosis, make them attractive candidates for further investigation.

Future research should focus on direct, head-to-head comparative studies of this compound and salidroside in standardized models of various neurological disorders. Such studies are essential to objectively determine their relative potency and therapeutic potential. Furthermore, a deeper exploration of their molecular targets and the interplay between their signaling pathways will be crucial for optimizing their use in potential clinical applications. The development of novel derivatives with enhanced bioavailability and efficacy also represents a promising avenue for future drug development efforts.

References

A Comparative Analysis of Rosiridin and Synthetic Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroactive compounds, both natural and synthetic, the inhibition of monoamine oxidase (MAO) enzymes remains a critical target for the development of treatments for depressive disorders and neurodegenerative diseases. This guide provides a detailed comparison of the efficacy of Rosiridin, a natural compound derived from Rhodiola rosea, with established synthetic MAO inhibitors. The following sections present quantitative data, experimental methodologies, and visualizations of relevant pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of Inhibitory Potency

The efficacy of MAO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or the negative logarithm of this value (pIC50). A lower IC50 or a higher pIC50 indicates greater potency. The available data for this compound and several synthetic MAO inhibitors are summarized below.

Table 1: MAO-A Inhibitory Potency

CompoundTypeIC50 / pIC50Selectivity
This compound Natural16.2 ± 2.3% inhibition at 10 µM[1]MAO-B preferential
Moclobemide Synthetic (RIMA)10 µM[2]MAO-A selective
Tranylcypromine Synthetic2.3 µM[3][4]Non-selective
Phenelzine SyntheticKi of 4.7x10-8 M (pKi 7.3)[5]Non-selective

Table 2: MAO-B Inhibitory Potency

CompoundTypeIC50 / pIC50Selectivity
This compound NaturalpIC50 = 5.38 ± 0.05 (>80% inhibition at 10 µM)[6]MAO-B preferential
Selegiline (L-Deprenyl) Synthetic51 nM[7]MAO-B selective
Tranylcypromine Synthetic0.95 µM[3][4]Non-selective
Phenelzine SyntheticKi of 1.5x10-8 M (pKi 7.8)[5]Non-selective

RIMA: Reversible Inhibitor of Monoamine Oxidase A Ki: Inhibition constant, a measure of inhibitor potency.

Mechanism of Action: A Visualized Pathway

Monoamine oxidase enzymes are responsible for the degradation of key neurotransmitters in the synaptic cleft. Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters, which is believed to be the primary mechanism behind the therapeutic effects of MAOIs.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake_degradation Reuptake and Degradation Monoamine Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Release Release Vesicle->Release Exocytosis SynapticMonoamine Synaptic Monoamines Release->SynapticMonoamine Receptor Postsynaptic Receptors SynapticMonoamine->Receptor Binding Reuptake Reuptake Transporter SynapticMonoamine->Reuptake Signal Signal Transduction Receptor->Signal Reuptake->Monoamine Recycling Metabolites Inactive Metabolites MAO->Metabolites Inhibitor MAO Inhibitor (this compound or Synthetic) Inhibitor->MAO

Caption: General signaling pathway of MAO inhibition.

Experimental Protocols

The determination of MAO inhibitory activity is crucial for comparing the efficacy of different compounds. A generalized experimental workflow for an in vitro MAO inhibition assay is described below.

General In Vitro MAO Inhibition Assay Protocol

This protocol outlines the key steps for determining the IC50 value of a test compound against MAO-A and MAO-B.

  • Enzyme and Substrate Preparation:

    • Recombinant human MAO-A and MAO-B enzymes are commonly used.

    • A non-selective substrate, such as kynuramine, is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation with Inhibitor:

    • The test compound (e.g., this compound or a synthetic inhibitor) is prepared in a series of concentrations.

    • The enzyme is pre-incubated with the test compound for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction:

    • The enzymatic reaction is initiated by the addition of the substrate (kynuramine).

  • Reaction Termination and Product Detection:

    • The reaction is allowed to proceed for a defined period and is then terminated, often by the addition of a strong acid or base.

    • The formation of the product (4-hydroxyquinoline from kynuramine) is quantified. Common detection methods include:

      • Fluorometry: Measuring the fluorescence of the product.

      • High-Performance Liquid Chromatography (HPLC): Separating and quantifying the product.

  • Data Analysis:

    • The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The pIC50 is then calculated as the negative logarithm of the IC50.

MAO_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Reaction cluster_analysis 4. Analysis Enzyme Prepare MAO-A and MAO-B Enzyme Solutions Preincubation Pre-incubate Enzyme with Test Compound (15 min, 37°C) Enzyme->Preincubation Substrate Prepare Kynuramine Substrate Solution Initiation Initiate Reaction with Substrate Addition Substrate->Initiation Inhibitor Prepare Serial Dilutions of Test Compound Inhibitor->Preincubation Preincubation->Initiation Termination Terminate Reaction Initiation->Termination Detection Quantify Product Formation (Fluorometry or HPLC) Termination->Detection Calculation Calculate % Inhibition and Determine IC50/pIC50 Detection->Calculation

Caption: Experimental workflow for in vitro MAO inhibition assay.

Discussion

The data presented indicate that this compound is a potent inhibitor of MAO-B, with a pIC50 value of 5.38.[6] Its inhibitory activity against MAO-A is significantly lower, suggesting a preferential selectivity for MAO-B.[1]

In comparison, synthetic MAO inhibitors exhibit a range of potencies and selectivities. Selegiline is a highly potent and selective irreversible inhibitor of MAO-B, with an IC50 in the nanomolar range.[7] Moclobemide is a reversible and selective inhibitor of MAO-A.[2] Tranylcypromine and phenelzine are non-selective, irreversible inhibitors of both MAO-A and MAO-B.[3][4][5]

The choice of an MAO inhibitor for therapeutic development often depends on the desired clinical outcome. Selective MAO-B inhibitors are primarily used in the treatment of Parkinson's disease, while MAO-A inhibitors and non-selective inhibitors are effective antidepressants.[8] The MAO-B selectivity of this compound suggests its potential therapeutic application in neurodegenerative disorders, a notion supported by preliminary research.[9]

Further research is warranted to fully elucidate the therapeutic potential of this compound. Head-to-head clinical trials comparing this compound with synthetic MAO inhibitors would be invaluable in determining its relative efficacy and safety profile. Additionally, detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize dosing and administration for clinical applications.

References

Validating the antioxidant activity of Rosiridin against other natural compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the antioxidant activity of rosiridin alongside other prominent natural compounds. While direct quantitative in vitro data for this compound remains to be extensively documented, this report synthesizes existing research on its antioxidant effects and provides a quantitative comparison of well-established natural antioxidants.

This guide, therefore, presents a qualitative summary of the antioxidant properties attributed to this compound and a quantitative comparison of other natural compounds—quercetin, curcumin, and ascorbic acid—for which robust data from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are available.

Comparative Antioxidant Activity

The antioxidant activity of a compound is often measured by its ability to scavenge free radicals. The DPPH assay is a common method used to determine this activity, with the results expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

While specific IC50 values for this compound are not available, Table 1 summarizes the reported DPPH radical scavenging activity for quercetin, curcumin, and the well-known antioxidant, ascorbic acid (Vitamin C). It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundDPPH Radical Scavenging Activity (IC50)Source(s)
This compound Data not available in the reviewed literature-
Quercetin 0.74 - 19.17 µg/mL[4]
Curcumin 3.20 - 53 µM[5][6]
Ascorbic Acid 9.53 - 82 µM[4][6]

Signaling Pathways and Experimental Workflow

The cellular response to oxidative stress is a complex process involving various signaling pathways. The Nrf2-ARE pathway is a key regulator of cellular antioxidant defenses.[3] The following diagrams illustrate this pathway and a typical workflow for an antioxidant assay.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitin Keap1_Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocation Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE

Figure 1. The Nrf2-ARE signaling pathway in response to oxidative stress.

DPPH_Workflow Start Start Prepare_Solutions Prepare DPPH solution and test compound dilutions Start->Prepare_Solutions Mix Mix DPPH solution with test compound or standard Prepare_Solutions->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure absorbance (e.g., at 517 nm) Incubate->Measure_Absorbance Calculate Calculate percentage inhibition and IC50 value Measure_Absorbance->Calculate End End Calculate->End

Figure 2. Generalized workflow for the DPPH radical scavenging assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for two common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

  • Preparation of Reagents:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

    • Serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or trolox) are prepared.

  • Assay Procedure:

    • A specific volume of the DPPH solution is added to each dilution of the test compound and the standard.

    • A control is prepared by mixing the DPPH solution with the solvent.

    • The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement and Calculation:

    • The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

  • Preparation of Reagents:

    • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is left to stand in the dark for 12-16 hours before use.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).

    • Serial dilutions of the test compound and a standard (e.g., trolox) are prepared.

  • Assay Procedure:

    • A small volume of each dilution of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.

    • The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • The absorbance is measured at the appropriate wavelength (e.g., 734 nm).

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

Conclusion

While this compound is associated with antioxidant effects, particularly in the context of neuroprotection, a clear quantitative comparison of its in vitro antioxidant activity with other natural compounds is hampered by the lack of specific IC50 or equivalent data. In contrast, compounds like quercetin and curcumin have demonstrated potent radical scavenging activities in numerous studies. Further research is warranted to isolate and quantify the direct antioxidant capacity of this compound using standardized assays. This would enable a more definitive assessment of its potential as a primary antioxidant and facilitate its comparison with other natural compounds in the development of new therapeutic agents.

References

Cross-Validation of Rosiridin's Efficacy in Neurodegenerative Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Rosiridin, a natural compound extracted from Rhodiola sachalinensis, across various preclinical models of neurodegenerative diseases.[1][2] We present a cross-validation of its effects in Huntington's disease, Parkinson's disease, and cognitive impairment models relevant to Alzheimer's disease, offering a direct comparison of its performance and summarizing key experimental data to inform future research and development.

Performance of this compound in a Huntington's Disease Model

This compound has been evaluated for its neuroprotective effects in a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NPA).[1][2][3] The study demonstrates that this compound treatment can significantly mitigate the behavioral and biochemical deficits associated with 3-NPA-induced neurotoxicity.[1][2][3]

Comparative Analysis of Biochemical Outcomes

The following table summarizes the quantitative effects of this compound on key biochemical markers in the 3-NPA-induced Huntington's disease model.

BiomarkerDisease Control (3-NPA)This compound (10 mg/kg) + 3-NPANormal ControlPercentage of Restoration
Motor Function
Beam-Walk Test (time in s)Significant IncreaseSignificant DecreaseBaselineNear Baseline Restoration[1][2]
Hanging Wire Test (latency to fall in s)Significant DecreaseSignificant IncreaseBaselineSignificant Improvement[1][2]
Cognitive Function
Elevated Plus-Maze (% memory retention)Significant DeclineSignificant RestorationBaselineNear Normal Function[1]
Biochemical Markers
Acetylcholinesterase (AChE)IncreasedSignificantly ModulatedBaselineTowards Normal Levels[1][3]
GlutamateIntensely AlteredSignificantly RestoredBaselineTowards Normal Levels[1]
Brain-Derived Neurotrophic Factor (BDNF)DecreasedModulatedBaselineTowards Normal Levels[1][3]
Nitrite ContentSignificantly ElevatedPointedly ModulatedBaselineTowards Normal Levels[1]
Oxidative Stress Markers
Malondialdehyde (MDA)IncreasedDecreasedBaselineSignificant Reduction
Reduced Glutathione (GSH)DecreasedIncreasedBaselineSignificant Increase
Superoxide Dismutase (SOD)DecreasedIncreasedBaselineSignificant Increase
Catalase (CAT)DecreasedIncreasedBaselineSignificant Increase
Pro-inflammatory Markers
TNF-α, IL-1β, MPOIncreasedModulatedBaselineReduction in Pro-inflammatory Activity[1]
Experimental Protocol: 3-NPA-Induced Huntington's Disease Model in Rats
  • Animal Model: Wistar rats were used for the study.

  • Induction of Disease: Huntington's disease-like symptoms were induced by the administration of 3-nitropropionic acid (3-NPA).[1][2]

  • Treatment Groups:

    • Normal Control: Received saline.

    • Disease Control: Received 3-NPA.

    • Treatment Group: Received this compound (10 mg/kg) daily for 15-22 days alongside 3-NPA administration.[1][2]

  • Behavioral Assessments: Motor function and cognitive performance were evaluated using the beam-walk test, hanging wire test, and elevated plus-maze test.[1][2]

  • Biochemical Analysis: After the behavioral assessments, brain tissue homogenates were prepared to measure levels of acetylcholinesterase, glutamate, BDNF, nitrite, and markers of oxidative stress and inflammation.[1][2]

Performance of this compound in a Parkinson's Disease Model

In a rotenone-induced rat model of Parkinson's disease, this compound demonstrated significant neuroprotective effects, suggesting its potential as a therapeutic agent for this condition.[4][5][6]

Comparative Analysis of Biochemical Outcomes

The following table summarizes the quantitative effects of this compound on key biochemical markers in the rotenone-induced Parkinson's disease model.

BiomarkerDisease Control (Rotenone)This compound (10 & 20 mg/kg) + RotenoneNormal ControlPercentage of Restoration
Neurotransmitters
Dopamine (DA)LoweredRestoredBaselineSignificant Restoration[4]
Serotonin (5-HT)AlteredRestoredBaselineSignificant Restoration[6]
NorepinephrineAlteredRestoredBaselineSignificant Restoration[6]
Oxidative Stress Markers
Malondialdehyde (MDA)IncreasedSignificantly RestoredBaselineSignificant Reduction[4][5]
Reduced Glutathione (GSH)DecreasedSignificantly RestoredBaselineSignificant Increase[4][5]
Superoxide Dismutase (SOD)DecreasedSignificantly RestoredBaselineSignificant Increase[4][5]
Catalase (CAT)DecreasedSignificantly RestoredBaselineSignificant Increase[4][5]
Anti-inflammatory Markers
IL-1β, IL-6, TNF-αIncreasedSignificantly RestoredBaselineSignificant Reduction[4][5]
Mitochondrial Function
Mitochondrial Complex I, II, IVInhibitedSignificantly RestoredBaselineSignificant Restoration[4][5]
Apoptosis Marker
Caspase-3 ActivityIncreasedSignificantly RestoredBaselineSignificant Reduction[4][5]
Enzyme Activity
Acetylcholinesterase (AChE)IncreasedSignificantly RestoredBaselineSignificant Reduction[4][5]
Experimental Protocol: Rotenone-Induced Parkinson's Disease Model in Rodents
  • Animal Model: Rodents were used for the study.[4][6]

  • Induction of Disease: Parkinson's disease was induced by subcutaneous administration of rotenone (0.5 mg/kg) for 28 consecutive days.[5][6]

  • Treatment Groups:

    • Group I (Control): Received saline.[6]

    • Group II (Disease Control): Received rotenone.[6]

    • Group III & IV (Treatment): Received this compound (10 and 20 mg/kg, orally) along with rotenone.[6]

  • Biochemical Analysis: At the end of the experiment, various biochemical variables were evaluated, including levels of neurotransmitters, markers of oxidative stress and inflammation, mitochondrial complex activity, and caspase-3 activity.[6]

Performance of this compound in a Cognitive Impairment Model (Alzheimer's Disease-Related)

This compound has also been shown to attenuate cognitive impairments in a scopolamine-induced dementia model in rats, which is often used to screen for potential anti-Alzheimer's disease drugs.[7]

Comparative Analysis of Biochemical Outcomes

The following table summarizes the quantitative effects of this compound on key biochemical markers in the scopolamine-induced cognitive impairment model.

BiomarkerDisease Control (Scopolamine)This compound (10 mg/kg) + ScopolamineNormal ControlPercentage of Restoration
Cholinergic System
Acetylcholinesterase (AChE) ActivityIncreasedDrastically LoweredBaselineSignificant Reduction[7]
Choline Acetyltransferase (ChAT) ExpressionDecreasedIncreasedBaselineSignificant Increase[7]
Oxidative & Nitrative Stress
Malondialdehyde (MDA)IncreasedDecreasedBaselineSignificant Reduction[7]
NitrateIncreasedDecreasedBaselineSignificant Reduction[7]
Reduced Glutathione (GSH)DecreasedIncreasedBaselineSignificant Increase[7]
Superoxide Dismutase (SOD)DecreasedIncreasedBaselineSignificant Increase[7]
Catalase (CAT)DecreasedIncreasedBaselineSignificant Increase[7]
Pro-inflammatory Markers
IL-1β, IL-6, IFN-γ, TNF-αIncreasedNormalizedBaselineSignificant Reduction[7]
Apoptosis Markers
Caspases 3 and 9IncreasedMuch LowerBaselineSignificant Reduction[7]
Experimental Protocol: Scopolamine-Induced Cognitive Impairment in Rats
  • Animal Model: Rats were used for the study.[7]

  • Induction of Cognitive Impairment: Cognitive deficits were induced by scopolamine administration.[7]

  • Treatment: this compound (10 mg/kg) was administered for 14 days.[7]

  • Behavioral Assessments: Cognitive functions were evaluated using the Morris water maze and Y-maze tests.[7]

  • Biochemical Analysis: Brain tissue homogenates were used to estimate acetylcholinesterase (AChE), choline acetyltransferase (ChAT), markers of oxidative and nitrative stress, pro-inflammatory cytokines, and caspases 3 and 9.[7]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are attributed to its multifaceted mechanism of action, primarily involving the mitigation of oxidative stress, neuroinflammation, and apoptosis.

G cluster_upstream Neurodegenerative Insult (e.g., 3-NPA, Rotenone, Scopolamine) cluster_pathways Cellular Stress Pathways cluster_this compound This compound Intervention cluster_downstream Neuroprotective Outcomes Insult Neurotoxin Exposure OxidativeStress Increased Oxidative Stress (↑ MDA, ↓ GSH, SOD, CAT) Insult->OxidativeStress Neuroinflammation Neuroinflammation (↑ TNF-α, IL-1β, IL-6) Insult->Neuroinflammation MitochondrialDysfunction Mitochondrial Dysfunction Insult->MitochondrialDysfunction CholinergicDeficit Cholinergic Deficit (↑ AChE, ↓ ChAT) Insult->CholinergicDeficit Apoptosis Apoptosis (↑ Caspase-3, Caspase-9) OxidativeStress->Apoptosis Neuroinflammation->Apoptosis MitochondrialDysfunction->Apoptosis This compound This compound ReducedOxidativeStress Reduced Oxidative Stress This compound->ReducedOxidativeStress Inhibits AntiInflammatory Anti-inflammatory Effects This compound->AntiInflammatory Inhibits MitochondrialProtection Mitochondrial Protection This compound->MitochondrialProtection Promotes CholinergicRestoration Cholinergic System Restoration This compound->CholinergicRestoration Promotes AntiApoptotic Anti-apoptotic Effects This compound->AntiApoptotic Inhibits ImprovedFunction Improved Behavioral and Cognitive Function ReducedOxidativeStress->ImprovedFunction AntiInflammatory->ImprovedFunction MitochondrialProtection->ImprovedFunction CholinergicRestoration->ImprovedFunction AntiApoptotic->ImprovedFunction

Caption: Proposed neuroprotective mechanism of this compound.

G cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment cluster_assessment Assessment cluster_analysis Data Analysis AnimalModel Animal Model Selection (e.g., Wistar Rats) Grouping Grouping: - Normal Control - Disease Control - this compound Treatment AnimalModel->Grouping Induction Induction of Neurodegeneration (e.g., 3-NPA, Rotenone) Grouping->Induction Treatment This compound Administration (e.g., 10-20 mg/kg, oral) Induction->Treatment Concurrent Behavioral Behavioral Tests (Motor & Cognitive Function) Treatment->Behavioral Biochemical Biochemical Analysis (Brain Tissue Homogenates) Behavioral->Biochemical Data Quantitative Data Comparison Biochemical->Data

Caption: General experimental workflow for evaluating this compound.

Concluding Remarks

The compiled data from preclinical studies consistently demonstrates the neuroprotective potential of this compound across models of Huntington's disease, Parkinson's disease, and Alzheimer's-related cognitive decline. Its ability to modulate multiple pathological pathways, including oxidative stress, neuroinflammation, cholinergic deficits, and apoptosis, positions it as a promising candidate for further investigation in the context of neurodegenerative disorders. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers and drug development professionals to design and contextualize future studies on this compound and related compounds.

References

A Comparative Analysis of the Bioavailability of Rosiridin, Salidroside, and Rosavins from Rhodiola rosea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of three key bioactive compounds isolated from Rhodiola rosea: rosiridin, salidroside, and the group of compounds known as rosavins. The information presented herein is supported by experimental data from preclinical and clinical studies, offering valuable insights for research and development endeavors.

Executive Summary

The comparative bioavailability of this compound, salidroside, and rosavins, the principal bioactive constituents of Rhodiola rosea, exhibits significant variation. In vivo pharmacokinetic studies in both rats and humans consistently demonstrate that salidroside has a higher oral bioavailability compared to rosavins.[1][2] Rosavins, in general, exhibit low oral bioavailability.[3][4] Emerging data on this compound suggests it may achieve higher plasma concentrations than rosavins after oral administration of a Rhodiola rosea extract, indicating potentially greater absorption.[5][6][7]

Data Presentation: Comparative Pharmacokinetics

The following tables summarize key pharmacokinetic parameters for this compound, salidroside, and rosavins, derived from studies in rats and humans. These data facilitate a direct comparison of their absorption and disposition characteristics.

Table 1: Comparative Plasma Concentrations in Rats Following Oral Administration of a Rhodiola rosea Extract

CompoundDose of Extract (mg/kg)Cmax (ng/mL)Tmax (min)
This compound28501.515 - 30
Salidroside2850.515 - 30
Rosavins2825.515 - 30

Source:[5][6][7]

Table 2: Pharmacokinetic Parameters of Salidroside and Rosavins in Humans Following Oral Administration of Rhodiola rosea Extract (SHR-5)

CompoundAUC0–∞ (ng·h/mL)Cmax (ng/mL)Tmax (h)Half-life (h)
Salidroside3.5 times higher than rosavin2.2 times higher than rosavin~22-3 times higher than rosavin
Rosavin--~2-

Source:[1][2][4]

Table 3: Oral Bioavailability of Rosavins in Rats

Administration RouteDose (mg/kg)Bioavailability (%)
Gavage202.5 ± 0.2

Source:[3][8]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

A common experimental design to determine the pharmacokinetic profiles of this compound, salidroside, and rosavins involves the oral administration of a standardized Rhodiola rosea extract to rats.

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used. The animals are fasted overnight prior to the administration of the extract.

  • Dosing: A standardized Rhodiola rosea extract, with known concentrations of the target compounds, is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: The concentrations of this compound, salidroside, and rosavins in the plasma samples are quantified using a validated analytical method, typically Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[8][9] This method offers high sensitivity and selectivity for the accurate measurement of the compounds and their metabolites.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Caco-2 Cell Permeability Assay
  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days. During this time, the cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Transport Studies: The test compound (this compound, salidroside, or rosavin) is added to the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the receiver chamber (BL or AP, respectively) at specific time intervals.

  • Quantification: The concentration of the test compound in the collected samples is determined by a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Based on literature, it is suggested that salidroside and rosavins exhibit low apparent permeability across cell monolayers.[9] Furthermore, salidroside absorption appears to be mediated, at least in part, by the sodium-glucose cotransporter 1 (SGLT1).[1]

Signaling Pathways and Mechanisms of Action

The differential bioavailability of these compounds likely influences their systemic and tissue-specific effects. Below are diagrams illustrating some of the known signaling pathways modulated by this compound, salidroside, and rosavins.

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Permeability Assay animal_model Animal Model (e.g., Rats) dosing Oral Administration of R. rosea Extract animal_model->dosing blood_sampling Blood Sampling (Time Course) dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep analysis UPLC-MS/MS Analysis plasma_prep->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis caco2_culture Caco-2 Cell Culture monolayer_integrity Monolayer Integrity (TEER) caco2_culture->monolayer_integrity transport_study Transport Study (AP to BL) monolayer_integrity->transport_study quantification Quantification (LC-MS/MS) transport_study->quantification papp_calc Papp Calculation quantification->papp_calc signaling_pathways cluster_this compound This compound cluster_salidroside Salidroside cluster_rosavins Rosavins This compound This compound MAOB Monoamine Oxidase B This compound->MAOB Inhibits Neurotransmitter_Degradation Neurotransmitter Degradation MAOB->Neurotransmitter_Degradation Leads to Salidroside Salidroside PI3K_Akt PI3K/Akt Pathway Salidroside->PI3K_Akt Activates AMPK AMPK Pathway Salidroside->AMPK Activates Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Increases Rosavins Rosavins NFkB NF-κB Pathway Rosavins->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Reduces

References

Safety Operating Guide

Safeguarding Your Research: Comprehensive Handling and Disposal of Rosiridin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Rosiridin, a naturally derived compound used in research for its potential effects in depression and senile dementia.[1][2] Adherence to these guidelines is critical to mitigate risks and ensure the integrity of your research.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[3]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[3]

Hazard Statement Code Description
Harmful if swallowedH302Ingestion of the substance can cause harmful effects.
Very toxic to aquatic lifeH400The substance poses a significant threat to aquatic organisms on short-term exposure.
Very toxic to aquatic life with long lasting effectsH410The substance can cause long-term adverse effects in the aquatic environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection Type Required Equipment Specifications and Best Practices
Eye Protection Safety goggles with side-shieldsMust be worn at all times to protect against splashes.[3]
Hand Protection Protective glovesChemical-resistant gloves are required.[4] Inspect for tears or holes before use.
Skin and Body Protection Impervious clothing (Lab coat)Should be worn to prevent skin contact.[3]
Respiratory Protection Suitable respiratorUse in accordance with a respiratory protection program when there is a risk of generating airborne powder or aerosols.[3][5]

// Node Definitions start [label="Start: \nPrepare for Handling this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Step 1: \nDon Personal Protective Equipment (PPE)\n- Safety Goggles\n- Protective Gloves\n- Lab Coat\n- Respirator (if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; handling [label="Step 2: \nHandle this compound in a \nWell-Ventilated Area", fillcolor="#FBBC05", fontcolor="#202124"]; storage [label="Step 3: \nStore this compound Properly\n- Tightly sealed container\n- Cool, well-ventilated area\n- Away from incompatible materials", fillcolor="#34A853", fontcolor="#FFFFFF"]; disposal_prep [label="Step 4: \nPrepare for Disposal\n- Collect waste in a designated, \nlabeled container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; disposal [label="Step 5: \nDispose of Waste\n- Follow approved waste \ndisposal plant procedures", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: \nHandling and Disposal Complete", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions start -> ppe; ppe -> handling; handling -> storage; handling -> disposal_prep [label="After Use"]; storage -> handling [label="For Subsequent Use"]; disposal_prep -> disposal; disposal -> end; } Caption: A workflow diagram illustrating the key steps for safely handling and disposing of this compound.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.

Handling:

  • Avoid inhalation, and contact with eyes and skin.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Use only in areas with appropriate exhaust ventilation.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash skin thoroughly after handling.[3]

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[3]

  • Protect from direct sunlight and sources of ignition.[3]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3]

  • Store away from strong acids/alkalis and strong oxidizing/reducing agents.[3]

Emergency and First Aid Procedures

In the event of accidental exposure, immediate action is necessary.

Exposure Type First Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
Eye Contact Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician.[3]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3]
Inhalation Immediately relocate yourself or the affected person to fresh air.[3]

Spillage and Disposal Plan

Spill Management:

  • In case of a spill, collect the spillage to prevent it from entering drains or water courses.[3]

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[3]

  • Avoid release into the environment.[3]

By adhering to these detailed protocols, you can ensure a secure research environment and contribute to a culture of safety within your institution.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosiridin
Reactant of Route 2
Rosiridin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.